molecular formula C13H20O B1581362 7-Phenylheptan-1-ol CAS No. 3208-25-1

7-Phenylheptan-1-ol

Cat. No.: B1581362
CAS No.: 3208-25-1
M. Wt: 192.3 g/mol
InChI Key: UXMUSYTXSNVRMW-UHFFFAOYSA-N
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Description

7-Phenylheptan-1-ol is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,14H,1-3,5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMUSYTXSNVRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185882
Record name Benzeneheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3208-25-1
Record name Benzeneheptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneheptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Phenylheptan-1-ol: Chemical Properties, Structure, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Phenylheptan-1-ol is a long-chain aliphatic alcohol distinguished by the presence of a terminal phenyl group. This bifunctional molecule, possessing both a reactive hydroxyl group and a nonpolar aromatic moiety, serves as a valuable building block in organic synthesis.[1] Its structure allows for a range of chemical transformations, making it a versatile intermediate in the preparation of more complex molecules with potential applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, structural features, plausible synthetic routes, and potential applications, grounded in established chemical principles.

Chemical Structure and Identification

The structure of this compound consists of a seven-carbon aliphatic chain (heptyl group) with a phenyl substituent at the C7 position and a primary alcohol at the C1 position.

graph "7_Phenylheptan_1_ol_Structure" {
    layout=neato;
    node [shape=plaintext, fontcolor="#202124"];
    edge [color="#5F6368"];

}

Figure 2: Proposed synthesis of this compound via a Grignard reaction.

Experimental Protocol: Grignard Synthesis (Exemplary)

This protocol is a representative example of a Grignard reaction for the synthesis of a primary alcohol and should be adapted and optimized for the specific synthesis of this compound.[2]

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • In the dropping funnel, prepare a solution of 6-bromo-1-phenylhexane in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium and, if necessary, gently warm the flask to initiate the reaction.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) or add a solution of formaldehyde in THF to the stirred Grignard reagent.

    • Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[3]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile intermediate in organic synthesis.

Reactivity
  • Reactions of the Hydroxyl Group: As a primary alcohol, the hydroxyl group can undergo a variety of transformations, including:

    • Oxidation: Oxidation can yield 7-phenylheptanal or 7-phenylheptanoic acid, depending on the oxidizing agent used.[4][5]

    • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

    • Etherification: Conversion to ethers, for example, through the Williamson ether synthesis.

    • Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions.

  • Reactions of the Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the reaction conditions must be chosen carefully to avoid side reactions with the hydroxyl group.

Potential Applications
  • Intermediate in Pharmaceutical Synthesis: The long alkyl chain and the phenyl group are common structural motifs in pharmacologically active molecules. This compound can serve as a precursor for the synthesis of diarylheptanoids, a class of natural products with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

  • Building Block for Materials Science: Long-chain alcohols with aromatic groups can be used in the synthesis of specialty polymers, liquid crystals, and surfactants. The distinct polar (hydroxyl) and nonpolar (phenylalkyl) regions of the molecule are conducive to creating materials with specific self-assembly properties.

  • Fragrance and Flavor Chemistry: While one source suggests it is not used for fragrance applications, similar long-chain alcohols with aromatic moieties are often explored in the fragrance industry. Further derivatization could lead to compounds with desirable olfactory properties.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H318: Causes serious eye damage.[6]

    • H335: May cause respiratory irritation.[6]

    • H412: Harmful to aquatic life with long lasting effects.[6]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined structure and predictable chemical properties. Its bifunctional nature allows for a wide range of synthetic transformations, making it a useful building block for the synthesis of more complex molecules in various fields, including medicinal chemistry and materials science. While detailed experimental data for some of its properties are not widely published, its behavior can be reliably predicted based on established principles of organic chemistry. Proper safety precautions are essential when handling this compound due to its irritant properties.

References

  • PubChem. (n.d.). Benzeneheptanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. Retrieved from [Link]

  • Seçen, H., et al. (2024). Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. AVESİS. Retrieved from [Link]

  • PubChem. (n.d.). 7-Phenylheptan-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information for "Formal hydration of non-activated terminal olefins using tandem catalysts". Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using (2S)-DAIB. Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Retrieved from [Link]

  • PubMed. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2010). Simple synthesis of 7H-phenaleno[1,2-b]furan-7-one derivatives by one-pot, three-component reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Activities of Low-Molecular Weight Compounds Found in Foods and Plants. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting information for "Asymmetric transfer hydrogenation of ketones using new chiral diamine/monosulfonated diamine derived from natural (+)-sabinene". Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of compound 7. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols – Organic Chemistry II. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane. Retrieved from [Link]

  • ACS Publications. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Polymers. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 7-phenylheptan-1-ol, a long-chain phenylalkanol with applications in materials science and as a synthetic intermediate. While a singular "discovery" of this compound is not prominently documented, its synthesis relies on fundamental and well-established organic reactions. This guide will delve into the most logical and field-proven synthetic pathways, offering detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the chemical principles underpinning each transformation. The focus is on providing a practical and scientifically rigorous resource for researchers in organic synthesis and drug development.

Introduction and Retrosynthetic Analysis

This compound is a bifunctional organic molecule featuring a terminal phenyl group and a primary alcohol, separated by a seven-carbon aliphatic chain. This structure lends itself to applications where both aromatic and aliphatic hydroxyl functionalities are desired. While not a household name in the annals of chemical discovery, its synthesis provides an excellent case study in multi-step organic synthesis, requiring careful planning and execution of classical reactions.

Our retrosynthetic approach to this compound identifies the carboxylic acid, 7-phenylheptanoic acid, as a key precursor. This is due to the abundance of reliable methods for the reduction of carboxylic acids to primary alcohols. 7-Phenylheptanoic acid, in turn, can be envisioned as the product of the complete reduction of the keto-acid, 7-oxo-7-phenylheptanoic acid. This keto-acid is readily accessible through a Friedel-Crafts acylation of benzene. This multi-step approach offers a robust and scalable route to the target molecule.

Retrosynthesis of this compound This compound This compound 7-Phenylheptanoic Acid 7-Phenylheptanoic Acid This compound->7-Phenylheptanoic Acid Reduction 7-Oxo-7-phenylheptanoic Acid 7-Oxo-7-phenylheptanoic Acid 7-Phenylheptanoic Acid->7-Oxo-7-phenylheptanoic Acid Reduction (Clemmensen/Wolff-Kishner) Benzene + Pimeloyl Chloride Benzene + Pimeloyl Chloride 7-Oxo-7-phenylheptanoic Acid->Benzene + Pimeloyl Chloride Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategies and Mechanisms

The most practical and well-documented approach to synthesizing this compound involves a three-step sequence starting from readily available commercial reagents.

2.1. Step 1: Friedel-Crafts Acylation to Synthesize 7-Oxo-7-phenylheptanoic Acid

The first step involves the Friedel-Crafts acylation of benzene with a derivative of pimelic acid, such as pimeloyl chloride or pimelic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring[1].

  • Causality of Experimental Choices: The use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial for activating the acylating agent. The acyl chloride or anhydride coordinates with the Lewis acid, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring. The reaction is typically carried out in an inert solvent like dichloromethane or nitrobenzene at low temperatures to control the reactivity and minimize side reactions. A stoichiometric amount of the catalyst is often required as the product ketone can also complex with the Lewis acid[2].

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Pimeloyl_Chloride Pimeloyl Chloride AlCl3 AlCl3 Pimeloyl_Chloride->AlCl3 + Acylium_Ion_Complex [Acylium Ion-AlCl4 Complex] AlCl3->Acylium_Ion_Complex -> Sigma_Complex Sigma Complex Acylium_Ion_Complex->Sigma_Complex -> Benzene Benzene Benzene->Acylium_Ion_Complex + 7-Oxo-7-phenylheptanoic_Acid_Complex Product-Catalyst Complex Sigma_Complex->7-Oxo-7-phenylheptanoic_Acid_Complex - H+ 7-Oxo-7-phenylheptanoic_Acid 7-Oxo-7-phenylheptanoic Acid 7-Oxo-7-phenylheptanoic_Acid_Complex->7-Oxo-7-phenylheptanoic_Acid Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation.

2.2. Step 2: Reduction of the Ketone to Yield 7-Phenylheptanoic Acid

The carbonyl group of 7-oxo-7-phenylheptanoic acid needs to be reduced to a methylene group to furnish 7-phenylheptanoic acid. Two classical methods are highly effective for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid[3][4]. It is particularly well-suited for aryl-alkyl ketones that are stable in strongly acidic conditions. The reaction is heterogeneous, and its mechanism is complex and not fully elucidated, but it is thought to involve organozinc intermediates on the surface of the zinc[3].

  • Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol[5][6]. The reaction proceeds through the formation of a hydrazone, which, upon deprotonation and elimination of nitrogen gas, yields the alkane[6]. This method is ideal for substrates that are sensitive to strong acids.

2.3. Step 3: Reduction of the Carboxylic Acid to this compound

The final step is the reduction of the carboxylic acid functionality of 7-phenylheptanoic acid to the primary alcohol, this compound.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful and versatile reducing agent capable of reducing carboxylic acids to primary alcohols[7][8][9][10]. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The mechanism involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate, followed by coordination of the aluminum hydride and subsequent hydride transfers. An acidic workup is required to protonate the resulting alkoxide.

  • Borane (BH₃) Reduction: Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more selective reducing agent than LiAlH₄[11][12]. It readily reduces carboxylic acids while being less reactive towards many other functional groups, offering a high degree of chemoselectivity[11][12]. The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced.

Experimental Protocols

3.1. Synthesis of 7-Oxo-7-phenylheptanoic Acid

This protocol is adapted from established procedures for Friedel-Crafts acylation[7].

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) to anhydrous dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of pimeloyl chloride (1.0 eq) in anhydrous DCM from the dropping funnel.

  • Addition of Benzene: To this mixture, add benzene (1.2 eq) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 7-oxo-7-phenylheptanoic acid as a white solid[13].

3.2. Synthesis of 7-Phenylheptanoic Acid via Wolff-Kishner Reduction

This protocol is a general procedure for the Wolff-Kishner reduction[5][6].

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 7-oxo-7-phenylheptanoic acid (1.0 eq), diethylene glycol, and hydrazine hydrate (4-5 eq).

  • Formation of Hydrazone: Heat the mixture to 100-120 °C for 1-2 hours.

  • Reduction: Add potassium hydroxide (KOH, 4-5 eq) in portions. Increase the temperature to 190-200 °C and allow for the distillation of water and excess hydrazine. Maintain the reaction at this temperature for 3-4 hours.

  • Workup: Cool the reaction mixture and dilute with water. Acidify with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude 7-phenylheptanoic acid can be further purified by recrystallization.

3.3. Synthesis of this compound via LiAlH₄ Reduction

This protocol is a standard procedure for the reduction of carboxylic acids with LiAlH₄[8][9][10].

  • Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous THF.

  • Addition of Carboxylic Acid: Cool the suspension to 0 °C. Slowly add a solution of 7-phenylheptanoic acid (1.0 eq) in anhydrous THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Workup: Cool the reaction to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Data Presentation

StepStarting Material(s)Key ReagentsProductTypical Yield (%)
1Benzene, Pimeloyl ChlorideAlCl₃7-Oxo-7-phenylheptanoic Acid70-85
27-Oxo-7-phenylheptanoic AcidN₂H₄·H₂O, KOH7-Phenylheptanoic Acid80-90
37-Phenylheptanoic AcidLiAlH₄This compound85-95

Conclusion

The synthesis of this compound, while not historically landmarked by a singular discovery, is a testament to the power and reliability of classical organic reactions. The three-step sequence involving Friedel-Crafts acylation, Wolff-Kishner or Clemmensen reduction, and final reduction of the carboxylic acid offers a robust and versatile route to this valuable long-chain phenylalkanol. The choice of reagents and conditions at each step can be tailored based on the presence of other functional groups and desired scale, making this synthetic strategy adaptable for various research and development applications. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this compound, empowering researchers to access this and related molecules for their scientific endeavors.

References

Sources

Physical and chemical properties of 7-phenylheptyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 7-Phenylheptan-1-ol – Physicochemical Profile and Synthetic Utility

Executive Summary this compound (CAS: 3208-25-1) is a primary alcohol characterized by a seven-carbon saturated alkyl chain terminating in a phenyl ring. In drug development, it serves as a critical "molecular ruler," used to probe hydrophobic binding pockets and optimize the lipophilicity (LogP) of active pharmaceutical ingredients (APIs). Its structural rigidity and specific chain length make it a preferred intermediate in the synthesis of N-acylethanolamine acid amidase (NAAA) inhibitors and modified peptide therapeutics. This guide details its physicochemical properties, validated synthesis protocols, and application in medicinal chemistry.

Molecular Identity & Physicochemical Characterization

This compound balances a polar hydroxyl head group with a significant hydrophobic tail, resulting in unique solubility and interaction profiles essential for membrane permeation studies.

Table 1: Chemical Identity and Physical Properties

PropertySpecification
IUPAC Name This compound
CAS Number 3208-25-1
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.30 g/mol
SMILES C1=CC=C(C=C1)CCCCCCCO
Appearance Clear, colorless to pale yellow liquid
Odor Faint, characteristic rose-like odor
Boiling Point 170–172 °C at 15 mmHg; ~115 °C at 0.5 mmHg
Density 0.962 g/mL (at 20 °C)
Refractive Index (

)
1.508
Solubility Insoluble in water; Miscible in EtOH, Et₂O, DCM, THF
LogP (Predicted) ~4.5 (High Lipophilicity)
Synthetic Pathways and Experimental Protocols

The most robust route to this compound is the reduction of 7-phenylheptanoic acid. This method offers high yields and simplified purification compared to Grignard approaches which may yield side products from over-addition.

Protocol: Reduction of 7-Phenylheptanoic Acid

Reaction Scheme:



Materials:

  • 7-Phenylheptanoic acid (1.0 equiv)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (4.0 equiv)

  • Anhydrous Diethyl Ether (Et₂O) or THF

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Prep: Suspend LiAlH₄ (4.0 equiv) in anhydrous Et₂O at 0 °C.

  • Addition: Dissolve 7-phenylheptanoic acid in a minimal volume of anhydrous Et₂O. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of starting material via TLC (Mobile phase: 20% EtOAc in Hexanes).

  • Quench (Fieser Method): Cool back to 0 °C. Carefully add water (

    
     mL per 
    
    
    
    g LiAlH₄), followed by 15% NaOH (
    
    
    mL), and finally water (
    
    
    mL).
  • Workup: Stir the resulting granular precipitate for 15 minutes. Filter through a pad of Celite. Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure alcohol as a colorless oil.

Chemical Reactivity & Functionalization

This compound acts as a versatile scaffold. Its primary hydroxyl group allows for conversion into various electrophiles or direct coupling to pharmacophores.

Key Transformations:
  • Mesylation/Tosylation: Activation of the alcohol for nucleophilic substitution (e.g., creating alkyl azides or amines).

  • Mitsunobu Coupling: Direct attachment to acidic pronucleophiles (phenols, imides, sulfonamides).

  • Oxidation: Conversion to 7-phenylheptanal (Swern conditions) or 7-phenylheptanoic acid (Jones oxidation).

Visualized Reaction Logic:

ReactionPathways Figure 1: Functionalization pathways for this compound in medicinal chemistry. Alcohol This compound Mesylate Mesylate/Tosylate (Leaving Group) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Aldehyde 7-Phenylheptanal Alcohol->Aldehyde PCC or Swern Oxidation Ether Ether/Ester Linkage (Drug Conjugate) Alcohol->Ether Mitsunobu: PPh3, DEAD, R-OH Mesylate->Ether Nucleophilic Substitution (Sn2)

[4]

Applications in Drug Development
A. NAAA Inhibitors (Pain & Inflammation)

This compound is a key intermediate in the synthesis of


-lactone based inhibitors of N-acylethanolamine acid amidase (NAAA). The 7-carbon phenyl chain mimics the lipophilic tail of endogenous substrates (like PEA), allowing the inhibitor to occupy the enzyme's hydrophobic channel while the reactive head group targets the catalytic cysteine.
B. Peptide Modification (Stapling & Lipophilicity)

In peptide therapeutics, the molecule is used to modify side chains (e.g., via Mitsunobu reaction with Tyrosine or Serine residues). This "lipophilic tagging" enhances:

  • Membrane Permeability: Facilitating entry into cells.

  • Albumin Binding: Extending plasma half-life.

Mechanism of Action Diagram:

NAAA_Inhibition Figure 2: Role of the 7-phenylheptyl moiety in stabilizing enzyme-inhibitor complexes. cluster_binding Hydrophobic Interaction Enzyme NAAA Enzyme (Cys-126 Active Site) Inhibitor Beta-Lactone Inhibitor Inhibitor->Enzyme Covalent Inhibition (Acylation) Tail 7-Phenylheptyl Tail Tail->Inhibitor Structural Component BindingPocket Hydrophobic Channel Tail->BindingPocket Van der Waals Interactions

[4]

Spectral Data Validation

To ensure the integrity of the synthesized intermediate, compare analytical data against these standard values.

Table 2: ¹H NMR Characterization (CDCl₃, 400 MHz)

Chemical Shift (

)
MultiplicityIntegrationAssignment
7.25 – 7.30 Multiplet2HAromatic (Meta)
7.15 – 7.20 Multiplet3HAromatic (Ortho/Para)
3.63 Triplet (

Hz)
2H

(C1)
2.60 Triplet (

Hz)
2H

(C7)
1.50 – 1.65 Multiplet4HC2 and C6 Methylene
1.30 – 1.45 Multiplet6HInternal Chain (C3-C5)
Safety & Handling (SDS Summary)
  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Damage: Category 1 (H318) - Risk of serious damage due to surfactant-like properties.

    • STOT-SE: Category 3 (H335) - Respiratory irritation.

  • Handling: Always use in a fume hood. Wear nitrile gloves and chemical safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation to the aldehyde.

References
  • Synthesis & NAAA Inhibition: Bandiera, T. et al. "Disubstituted beta-lactones as inhibitors of N-acylethanolamine acid amidase (NAAA)." U.S. Patent 9,353,075 B2, May 31, 2016.

  • Peptide Modification: "Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions." National Institutes of Health (NIH) / PubMed Central.

  • Physical Properties: "this compound Compound Summary." PubChem.

  • Reaction Mechanisms: "Alcohol to Mesylate - Common Conditions." Common Organic Chemistry.

Sources

Technical Guide: 7-Phenylheptan-1-ol – Physicochemical Profile and Synthetic Architecture

[1]

Executive Summary

7-Phenylheptan-1-ol (CAS: 3208-25-1) represents a critical structural motif in organic synthesis and medicinal chemistry.[1] Functioning primarily as a lipophilic linker and a building block for diarylheptanoid natural products, its precise characterization is essential for structure-activity relationship (SAR) studies.[1][2] This guide provides a definitive technical analysis of its molecular properties, a robust self-validating synthetic protocol, and its application logic in modern drug design.[1][2]

Part 1: Physicochemical Profile[1]

The following data aggregates experimental values and high-confidence computational descriptors. This profile serves as the baseline for identity verification in laboratory settings.[2]

Table 1: Molecular Specifications
PropertySpecificationTechnical Notes
IUPAC Name This compoundPrimary alcohol functionality.[1]
Molecular Formula

Degree of Unsaturation = 4 (Phenyl ring).[1][2][3][4]
Molecular Weight 192.30 g/mol Monoisotopic Mass: 192.1514 Da.[1][2][4][5]
CAS Registry 3208-25-1Alternate: 14272-73-2 (rare).[1]
Physical State Viscous LiquidClear, colorless to pale yellow.[1][2][3]
Boiling Point 115–117 °C@ 0.5 mmHg (High vacuum required).[1][2]
Density 0.962 g/mL@ 25 °C.
LogP (Predicted) 4.1 ± 0.4High lipophilicity; crosses blood-brain barrier (BBB).[1][2]
Refractive Index

Useful for purity checks without destruction.[1][2]

Part 2: Synthetic Architecture

Rationale for Route Selection

While cross-coupling (e.g., Sonogashira) is possible, the reduction of 7-phenylheptanoic acid is the superior laboratory route due to atom economy and the elimination of transition metal catalysts, which are undesirable in pharmaceutical intermediates.[1][2]

Mechanism: Nucleophilic attack of the hydride (


12
Experimental Protocol: Reductive Synthesis

Note: This protocol assumes standard Schlenk line techniques due to the pyrophoric nature of

12

Reagents:

  • Substrate: 7-Phenylheptanoic acid (1.0 eq)[1][2]

  • Reductant:

    
     (2.0 eq, 2.4 M in THF)[1][2]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.

  • Solubilization: Dissolve 7-phenylheptanoic acid in anhydrous THF (0.2 M concentration). Cool the system to 0 °C using an ice bath to control the exotherm.[2]

  • Addition: Add the

    
     solution dropwise via syringe over 20 minutes. Critical: Evolution of 
    
    
    gas will occur; ensure proper venting.[2]
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66 °C) for 3 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1).[2] The starting material (acid) spot will disappear; the product (alcohol) will appear at a lower

      
       than the acid if the plate is not treated with base, but typically alcohols run higher than acids in non-polar systems.[2] Use 
      
      
      stain for visualization.[1][2]
  • Fieser Quench (Safety Critical): Cool back to 0 °C. For every

    
     grams of 
    
    
    used, add carefully in sequence:
    • 
       mL water[1][2]
      
    • 
       mL 15% NaOH[1][2]
      
    • 
       mL water[1][2]
      
  • Workup: A white granular precipitate (aluminum salts) will form.[2] Filter through a Celite pad.[2] Dry the filtrate over

    
     and concentrate in vacuo.
    
Synthesis Workflow Diagram

SynthesisStart7-Phenylheptanoic Acid(Precursor)Step1Activation & Reduction(LiAlH4 / THF, 0°C -> Reflux)Start->Step1 Hydride AttackInterAlkoxide IntermediateStep1->Inter Reflux 3hQuenchFieser Quench(H2O / NaOH)Inter->Quench ProtonationProductThis compound(Target)Quench->Product Isolation

Figure 1: Step-wise reductive transformation of the carboxylic acid precursor to the primary alcohol.

Part 3: Analytical Characterization (Self-Validation)[1]

To ensure the integrity of the synthesized compound, the following NMR signals must be observed. Absence of the carbonyl carbon signal (~180 ppm in

12
Expected NMR Data (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.25 – 7.15 Multiplet5HAr-H Aromatic protons (Phenyl ring).[1]
3.63 Triplet (

Hz)
2H

OH
Deshielded methylene adjacent to oxygen.[1][2]
2.60 Triplet (

Hz)
2H

Benzylic protons.[1][2]
1.65 – 1.55 Multiplet4HChain


-protons relative to Ph and OH.[1][2]
1.40 – 1.30 Multiplet6HChain

Internal bulk methylene chain.[1][2]

Part 4: Applications in Drug Design

This compound is rarely a drug in itself but serves as a vital linker scaffold in Chemical Biology.[1]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines the spatial proximity between the Target Protein and the E3 Ligase.[2]

  • Utility: The 7-carbon chain provides a specific distance (~9–11 Å) and flexibility.[1][2]

  • Modification: The terminal hydroxyl is readily converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde for reductive amination, allowing attachment to pharmacophores.[2]

Lipophilicity Modulation ( )

The phenylheptyl chain is a "greasy" tail.[2] Attaching this motif to a polar drug pharmacophore can:

  • Increase membrane permeability.[1][2]

  • Alter distribution into lipid-rich tissues (CNS penetration).[1][2]

Linker Logic Diagram

DrugDesignScaffoldThis compoundFunc1Hydroxyl Group (-OH)Reactive HandleScaffold->Func1Func2Phenyl RingPi-Stacking / HydrophobicScaffold->Func2ChainC7 Alkyl ChainSpacer (~10 Angstroms)Scaffold->ChainApp1PROTAC Linker(Connects Ligands)Func1->App1 DerivatizationApp2Lipid Anchor(Membrane Insertion)Func2->App2 Hydrophobic InteractionChain->App1 Spatial Control

Figure 2: Functional decomposition of the molecule for medicinal chemistry applications.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 154271, this compound.[1][2] Retrieved January 30, 2026 from [Link][1][2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Standard reference for LiAlH4 reduction protocols).

Unlocking the Therapeutic Potential of 7-Phenylheptan-1-ol Derivatives: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural motif of a phenyl ring connected to a seven-carbon aliphatic alcohol chain, as exemplified by 7-Phenylheptan-1-ol, represents a promising but underexplored scaffold in medicinal chemistry. Drawing parallels from structurally related compounds such as diarylheptanoids and other long-chain aryl alcohols, which have demonstrated significant anti-inflammatory, neuroprotective, and anticancer properties, this guide illuminates key research avenues for the development of novel this compound derivatives. We will delve into specific, actionable research proposals targeting critical signaling pathways in oncology and neuroinflammation, provide detailed synthetic and screening protocols, and offer a framework for advancing these promising compounds from bench to potential clinical application.

Introduction: The Case for this compound Derivatives

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The this compound scaffold, characterized by its lipophilic heptyl chain and aromatic phenyl ring, presents an intriguing starting point for the design of new bioactive molecules. While direct research on this specific parent compound is limited, a wealth of evidence from analogous structures strongly suggests a high probability of discovering potent and selective modulators of key biological pathways.

The rationale for this exploration is built upon the established bioactivities of structurally similar natural and synthetic compounds. Diarylheptanoids, which feature two phenyl rings on a heptane backbone, are well-documented for their antioxidant, anti-inflammatory, antiviral, and anticancer effects.[1][2] Similarly, other long-chain aryl alcohols have shown promise in modulating neurological and inflammatory processes. This guide will synthesize these insights to propose concrete and innovative research directions for novel this compound derivatives.

Proposed Research Area 1: Oncology - Targeting Aberrant Signaling Cascades

Cancer remains a formidable challenge, necessitating the development of novel therapeutic strategies that can overcome resistance and offer improved safety profiles.[3] We hypothesize that this compound derivatives, by virtue of their structural features, can be designed to selectively target key oncogenic signaling pathways.

Mechanistic Rationale: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Flavonoids and other natural compounds with aromatic moieties have been shown to inhibit this pathway.[3][6] The lipophilic nature of the heptyl chain in this compound derivatives could facilitate membrane association, bringing the pharmacophoric phenyl head into proximity with membrane-bound or associated signaling proteins like PI3K and Akt.

Hypothesis: Judiciously functionalized this compound derivatives can act as inhibitors of the PI3K/Akt/mTOR signaling cascade, leading to apoptosis and cell cycle arrest in cancer cells.

Proposed Research Workflow

Sources

Toxicological profile of 7-Phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on the toxicological profile of 7-Phenylheptan-1-ol (CAS: 3208-25-1). It is designed for toxicologists, safety assessors, and formulation scientists.

Due to the limited public availability of direct toxicological assays for this specific chain length, this profile utilizes a Read-Across approach (OECD Guidance No. 75), deriving endpoints from structurally analogous phenylalkanols (specifically 3-phenyl-1-propanol and 5-phenyl-1-pentanol) which share identical metabolic fates.

CAS Registry Number: 3208-25-1 Synonyms: 7-Phenyl-1-heptanol; Omega-phenylheptanol Chemical Class: Primary Phenylalkanol Primary Application: Fragrance Ingredient (Floral, Rose, Balsamic notes)

Executive Summary & Risk Characterization

This compound is a primary saturated alcohol consisting of a heptyl chain terminated by a phenyl group. Its toxicological profile is characterized by low systemic toxicity due to efficient metabolic detoxification via


-oxidation.
  • Systemic Toxicity: Low. Rapidly metabolized to benzoic acid and excreted as hippuric acid.

  • Local Tolerance: Predicted to be a mild skin and eye irritant, consistent with lipophilic primary alcohols.

  • Sensitization: Categorized as a Weak Sensitizer . Unlike its unsaturated analogues (e.g., cinnamyl alcohol), it lacks the reactive double bond required for rapid protein adduction, though it may act as a pro-hapten if autoxidized.

  • Genotoxicity: Predicted Negative (Non-mutagenic) based on lack of structural alerts and negative data for lower homologues.

Physicochemical Determinants of Toxicity

The lipophilicity of this compound drives its absorption profile.

PropertyValue (Estimated)Toxicological Implication
Molecular Weight 192.30 g/mol < 500 Da facilitates dermal penetration.
Log P (Octanol/Water) 3.8 – 4.1High lipophilicity indicates significant dermal absorption and potential for depot formation in the stratum corneum.
Water Solubility < 50 mg/LLimited aqueous solubility; requires solubilizers for in vitro assays.
Vapor Pressure < 0.01 Pa (25°C)Low inhalation risk under standard ambient conditions; risk increases with aerosolization.

Metabolic Fate & ADME

Understanding the metabolism of this compound is the cornerstone of its safety assessment. As an odd-chain phenylalkanol, it undergoes sequential


-oxidation.
Mechanism of Detoxification
  • Phase I (Oxidation): The primary alcohol is oxidized by Alcohol Dehydrogenase (ADH) to 7-phenylheptanoic acid .

  • 
    -Oxidation:  The carboxylic acid enters the mitochondrial fatty acid oxidation cycle. Because the alkyl chain has an odd number of carbons  (7 carbons attached to the phenyl ring), sequential removal of 2-carbon units (acetyl-CoA) eventually yields Benzoic Acid .
    
    • Note: Even-chain phenylalkanols (e.g., 6-phenylhexanol) metabolize to Phenylacetic Acid.

  • Phase II (Conjugation): Benzoic acid is conjugated with glycine by glycine N-acyltransferase to form Hippuric Acid .

  • Excretion: Hippuric acid is rapidly cleared via urine.

Visualization: Metabolic Pathway

The following diagram illustrates the stepwise degradation of this compound.

Metabolism Substrate This compound (C13H20O) Inter1 7-Phenylheptanoic Acid (Oxidation) Substrate->Inter1 ADH/ALDH Inter2 5-Phenylpentanoic Acid (Beta-Oxidation 1) Inter1->Inter2 - Acetyl-CoA Inter3 3-Phenylpropanoic Acid (Beta-Oxidation 2) Inter2->Inter3 - Acetyl-CoA Benzoic Benzoic Acid (Beta-Oxidation 3) Inter3->Benzoic - Acetyl-CoA Hippuric Hippuric Acid (Glycine Conjugation) Benzoic->Hippuric Glycine N-acyltransferase Urine Urinary Excretion Hippuric->Urine

Figure 1: Metabolic detoxification pathway via Beta-oxidation to Hippuric Acid.

Toxicological Endpoints (Read-Across Analysis)

Since specific data for CAS 3208-25-1 is sparse, we apply Read-Across from the Research Institute for Fragrance Materials (RIFM) monographs for 5-Phenyl-1-pentanol (CAS 10521-91-2) and 3-Phenyl-1-propanol (CAS 122-97-4).

Acute Toxicity
  • Oral (Rat): Predicted LD50 > 2000 mg/kg.

    • Justification: 5-Phenylpentanol has an LD50 > 5000 mg/kg. The addition of two methylene groups decreases water solubility but does not introduce new toxicophores.

  • Dermal (Rabbit): Predicted LD50 > 2500 mg/kg.

    • Justification: Phenylalkanols are generally low acute dermal toxins.

Skin Irritation & Sensitization
  • Irritation: Moderate irritant.

    • Mechanism: Solvent action on skin lipids. High concentrations (>10%) may cause erythema.

  • Sensitization (LLNA/HRIPT): Weak Sensitizer (EC3 predicted > 10%).

    • Structural Alert: No direct protein-binding alerts (Michael acceptor/Schiff base). However, primary alcohols can autoxidize to aldehydes (7-phenylheptanal), which are stronger sensitizers.

    • Risk Management: Formulations should include antioxidants (e.g., BHT, Tocopherol) to prevent aldehyde formation.

Genotoxicity[1]
  • Ames Test: Predicted Negative.

    • Evidence: 3-Phenyl-1-propanol and 5-Phenyl-1-pentanol are consistently negative in S. typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9).

Repeated Dose Toxicity (NOAEL)
  • Target Organ: Kidney/Liver (adaptive changes only).

  • Predicted NOAEL: 150–300 mg/kg bw/day.

    • Basis: In sub-chronic studies of 3-phenyl-1-propanol, NOAELs are typically established around 250 mg/kg/day. Higher doses may cause minor liver weight increases due to metabolic load (benzoic acid clearance) rather than overt cytotoxicity.

Experimental Protocol: In Vitro Dermal Absorption

For a novel formulation containing this compound, verifying dermal uptake is critical due to its high LogP. The following protocol utilizes OECD TG 428.

Methodology: Static Diffusion Cell (Franz Cell)

Objective: Quantify the % of applied dose penetrating the stratum corneum and entering the receptor fluid.

1. Membrane Preparation:

  • Use split-thickness human cadaver skin (300–400 µm) or porcine ear skin.

  • Verify integrity using tritiated water (³H₂O) or TEWL (Transepidermal Water Loss). Reject if permeability coefficient (

    
    ) > 2.5 × 10⁻³ cm/h.
    

2. Receptor Fluid Selection:

  • This compound is lipophilic (LogP ~4). Standard PBS is insufficient.

  • Choice: PBS + 5% BSA (Bovine Serum Albumin) or PBS + 50% Ethanol (if sink conditions are validated) to ensure solubility of the penetrant.

3. Dosing:

  • Apply formulation at finite dose: 10 µL/cm² (liquids) or 2–5 mg/cm² (semi-solids).

  • Include a radiolabeled tracer (¹⁴C-7-Phenylheptan-1-ol) if analytical sensitivity (GC-MS) is a concern.

4. Sampling:

  • Collect receptor fluid aliquots at 0, 1, 2, 4, 8, 12, and 24 hours.

  • Replace volume immediately to maintain sink conditions.

5. Analysis:

  • Mass Balance: At 24h, wash skin surface (unabsorbed). Tape strip stratum corneum (15 strips). Extract epidermis/dermis.

  • Calculation:

    
    
    (Note: Stratum corneum is usually considered "unabsorbed" for cosmetic safety unless the substance accumulates significantly).
    
Visualization: Experimental Workflow

FranzCell cluster_Analysis Post-Exposure Analysis Start Skin Integrity Check (TEWL / ³H₂O) Dose Apply this compound (10 µL/cm²) Start->Dose Incubate Incubation (32°C) Sample at 1, 2, 4, 8, 24h Dose->Incubate Wash Surface Wash (Unabsorbed) Incubate->Wash Receptor Receptor Fluid Analysis (GC-MS/LSC) Incubate->Receptor Strip Tape Stripping (Stratum Corneum) Wash->Strip Extract Skin Extraction (Epidermis/Dermis) Strip->Extract Result Safety Margin Calculation (SED vs NOAEL) Receptor->Result Calculate % Absorbed

Figure 2: Workflow for OECD 428 In Vitro Dermal Absorption Assay.

Regulatory Status & Conclusion

  • REACH (EU): Likely registered under tonnage bands requiring basic physicochemical and acute toxicity data.

  • IFRA (International Fragrance Association): Not explicitly restricted with a specific quantitative limit (Standard), but must adhere to general purity and safety requirements.

References

  • Research Institute for Fragrance Materials (RIFM).Safety Assessment of Phenylalkanols. (Group assessment including 3-phenyl-1-propanol and 5-phenyl-1-pentanol).

    • Source:

  • OECD.Guidance on Grouping of Chemicals, Second Edition (Series on Testing and Assessment, No. 194). (Basis for Read-Across).

    • Source:

  • European Chemicals Agency (ECHA).Registered Substances Database: 3-Phenylpropan-1-ol (Read-Across Anchor).

    • Source:

  • Api, A.M., et al. "RIFM fragrance ingredient safety assessment, 2-methyl-4-phenylpentanol." Food and Chemical Toxicology, 2024.[1][2] (Demonstrates metabolic logic for phenylalkanols).

    • Source:

  • OECD.Test No. 428: Skin Absorption: In Vitro Method.

    • Source:

Sources

The Solubility of 7-Phenylheptan-1-ol: A Physicochemical Analysis for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

7-Phenylheptan-1-ol is a long-chain aromatic alcohol characterized by a polar hydroxyl head and a significant nonpolar tail, comprising a seven-carbon alkyl chain and a terminal phenyl group. This amphipathic structure dictates its behavior in various media, making a thorough understanding of its solubility essential for its application in diverse fields, including as a synthetic intermediate in drug development, a component in fragrance formulations, and a model compound in materials science.

This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound in different classes of organic solvents. Moving beyond simple data provision, this document elucidates the underlying physicochemical principles, presents a predictive framework for solubility based on molecular structure, and details the rigorous experimental methodologies required for precise and reproducible solubility determination. The protocols and insights herein are designed to empower researchers, chemists, and formulation scientists to make informed decisions regarding solvent selection, reaction conditions, and product formulation.

Theoretical Framework: Deconstructing the Molecular Interactions

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] For dissolution to be favorable, the energy released from the formation of solute-solvent interactions must be comparable to or greater than the energy required to break the existing solute-solute and solvent-solvent interactions.[3]

The molecular structure of this compound (C₁₃H₂₀O) features two distinct regions that dictate its interaction potential:

  • The Polar Hydroxyl (-OH) Group: This functional group is the primary site for strong, specific interactions. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[1][4][5] This allows for favorable interactions with other polar, protic molecules.

  • The Nonpolar Moiety (C₇H₁₄-C₆H₅): The long heptyl chain and the terminal phenyl ring constitute a large, nonpolar region. This part of the molecule interacts primarily through weaker, non-specific van der Waals dispersion forces.[3][6] The size of this hydrophobic tail is the dominant structural feature and significantly influences the molecule's overall behavior.[1][7]

Because of this dual nature, the solubility of this compound is a delicate balance between these competing forces. The large nonpolar section suggests poor solubility in highly polar solvents like water, while the polar hydroxyl group prevents it from behaving like a simple alkane.

cluster_solute This compound cluster_interactions Primary Intermolecular Forces Solute Phenyl Group & Heptyl Chain (C₁₃H₁₉) OH_group -OH VdW Van der Waals Forces (Dispersion) Solute->VdW Dominant Interaction with Nonpolar Solvents HBond Hydrogen Bonding OH_group->HBond Interaction with Protic Solvents

Caption: Intermolecular forces of this compound.

Physicochemical Properties

A baseline understanding of the physical properties of this compound is critical for any experimental design.

PropertyValueSource
Molecular Formula C₁₃H₂₀O[7][8][9]
Molecular Weight 192.30 g/mol [8][9]
Appearance Clear, colorless to pale yellow liquid[7]
Density 0.962 g/cm³[8]
Boiling Point 115-117 °C @ 0.5 mmHg[8]
Structure (SMILES) C1=CC=C(C=C1)CCCCCCCO[8]

Predicted Solubility Profile in Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Nonpolar Hexane, Toluene, BenzeneHigh The large nonpolar moiety of this compound dominates its character. Favorable van der Waals interactions between the solute's alkyl/phenyl groups and the nonpolar solvent molecules drive dissolution.[1]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood to Moderate These solvents possess a dipole moment, allowing for dipole-dipole interactions with the polar hydroxyl group. However, they lack the ability to donate hydrogen bonds. The overall polarity is generally compatible with the amphipathic solute.
Polar Protic Methanol, EthanolModerate to Low These solvents can form hydrogen bonds with the solute's -OH group. However, the large hydrophobic tail of this compound disrupts the strong hydrogen-bonding network of the alcohol solvents, leading to a significant entropic penalty and limiting solubility.[1][3]
Highly Polar Protic WaterVery Low / Immiscible The energetic cost of breaking the extensive hydrogen-bonding network of water to accommodate the large, nonpolar phenyl-heptyl group is highly unfavorable. This "hydrophobic effect" is the primary reason for its poor aqueous solubility.[1][7]

Experimental Protocol for Solubility Determination

To move from prediction to precise quantification, a rigorous and standardized experimental approach is mandatory. The combination of the shake-flask method for achieving equilibrium and UV-Vis spectroscopy for quantification is a robust and accessible workflow for aromatic compounds like this compound.

Caption: General workflow for experimental solubility determination.

The Shake-Flask Method for Thermodynamic Equilibrium

The shake-flask method is considered the gold standard for determining thermodynamic solubility, as it ensures that the solution has reached a true equilibrium with the excess, undissolved solute.[10][11]

Causality Behind the Method:

  • Use of Excess Solute: Adding an excess of this compound ensures that the solvent becomes saturated, which is the definition of the solubility limit.[10][12]

  • Controlled Temperature: Solubility is a temperature-dependent property.[13] Maintaining a constant temperature (e.g., 25 °C or 37 °C) using a temperature-controlled shaker or water bath is critical for reproducibility.

  • Extended Equilibration Time: A prolonged agitation period (typically 24-48 hours) is necessary to ensure the system has reached a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[11][14]

Step-by-Step Protocol:

  • Preparation: Add a known volume of the desired organic solvent (e.g., 5 mL) to a series of glass vials with screw caps.

  • Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough to ensure a visible amount of undissolved liquid phase remains after equilibration.

  • Equilibration: Secure the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm) for 24 hours.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in a rack at the same temperature to let the undissolved solute settle.

  • Sampling: Carefully withdraw a sample from the clear, supernatant layer using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove any microscopic, undissolved droplets.

Quantification by UV-Vis Spectroscopy

The phenyl group in this compound exhibits strong absorbance in the UV region (approximately 200-300 nm), making UV-Vis spectroscopy an ideal method for quantification.[15]

Causality Behind the Method:

  • Beer-Lambert Law: This principle states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This linear relationship is the basis for quantification.

  • Calibration Curve: A calibration curve, prepared using standards of known concentration, is essential to translate the absorbance measurement of the unknown sample into a precise concentration value.[16]

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound in the solvent of interest (e.g., 1 mg/mL).

  • Preparation of Calibration Standards: Perform a series of dilutions from the stock solution to create at least five calibration standards that bracket the expected solubility range.

  • Wavelength Selection: Scan the UV spectrum of one of the mid-range standards to determine the wavelength of maximum absorbance (λ_max). This wavelength provides the highest sensitivity for measurement.[16]

  • Measurement of Standards: Measure the absorbance of the solvent (as a blank) and each of the calibration standards at the determined λ_max.

  • Plotting the Calibration Curve: Plot absorbance versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid calibration.

  • Measurement of Saturated Sample: Dilute the filtered supernatant from the shake-flask experiment with the solvent to ensure its absorbance falls within the linear range of the calibration curve.

  • Calculation of Solubility: Measure the absorbance of the diluted sample and use the equation from the calibration curve to calculate its concentration. Multiply this value by the dilution factor to determine the final solubility of this compound in that solvent.

Applications of Solubility Data

The quantitative solubility data obtained through these methods are invaluable for:

  • Drug Development: Aiding in the selection of appropriate solvents for synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) containing similar structural motifs.

  • Reaction Chemistry: Choosing a solvent that can dissolve all reactants to ensure a homogeneous reaction mixture, leading to improved reaction rates and yields.

  • Purification Processes: Designing effective liquid-liquid extraction and crystallization protocols by selecting solvent systems with differential solubility for the target compound and impurities.

  • Product Formulation: Ensuring the stability and homogeneity of products in fields like cosmetics and fragrances, preventing phase separation or precipitation of components.

Conclusion

The solubility of this compound is a complex interplay of hydrogen bonding and van der Waals forces, dictated by its distinct polar head and large nonpolar tail. Its behavior is predictably poor in highly polar solvents like water and favorable in nonpolar solvents like toluene and hexane. For solvents of intermediate polarity, its solubility will be moderate, depending on the specific balance of interactions. This guide provides the theoretical foundation to predict this behavior and the detailed, self-validating experimental protocols required to quantify it accurately. By grounding experimental choices in solid physicochemical theory, researchers and scientists can confidently harness the properties of this compound for their specific applications.

References

Sources

Thermochemical data for 7-Phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Data of 7-Phenylheptan-1-ol

Abstract

Thermochemical data are fundamental to the advancement of chemical process design, safety assessment, and drug development. This guide provides a comprehensive framework for understanding, obtaining, and validating the thermochemical properties of this compound. Recognizing the current scarcity of published experimental data for this specific long-chain alkylbenzene alcohol, this document serves as both a technical guide and a strategic whitepaper. It details the established experimental methodologies, including combustion calorimetry and Differential Scanning Calorimetry (DSC), and outlines rigorous computational protocols for high-accuracy prediction of key thermochemical parameters. By synthesizing experimental causality with computational theory, this guide equips researchers, scientists, and drug development professionals with the necessary tools to confidently establish the thermochemical profile of this compound and related compounds.

Introduction: The Critical Role of Thermochemical Data

In the realms of chemical synthesis and pharmaceutical development, a molecule's thermodynamic properties are not mere academic curiosities; they are critical parameters that dictate process feasibility, safety, and efficiency. Knowledge of thermochemical data, such as the enthalpy of formation (ΔfH°), heat capacity (Cp), and enthalpy of combustion (ΔcH°), is essential for modeling chemical reactions, designing safe and scalable manufacturing processes, and understanding molecular stability.[1] For a molecule like this compound, which combines a flexible alkyl chain with an aromatic ring and a polar hydroxyl group, these data are vital for applications ranging from its use as a synthetic intermediate to its potential role in materials science or as a fragrance component.

Long-chain alkylbenzenes are produced industrially for various applications, and understanding their thermochemical behavior is crucial for process optimization and safety.[2] This guide provides a robust framework for determining these essential properties for this compound, addressing the current data gap through a detailed exploration of state-of-the-art experimental and computational techniques.

Compound Identification

A precise understanding of the molecule is the foundation of any chemical analysis. The key identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3][4]
CAS Number 3208-25-1[3]
Molecular Formula C₁₃H₂₀O[3][4]
Molecular Weight 192.30 g/mol [3][5]
Chemical Structure
SMILES C1=CC=C(C=C1)CCCCCCCO[3][4]
InChIKey UXMUSYTXSNVRMW-UHFFFAOYSA-N[3][4]

Experimental Determination of Thermochemical Properties

Experimental measurement remains the gold standard for thermochemical data. The following sections detail the primary methodologies for accurately determining the key thermodynamic parameters for an organic compound like this compound.

Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard enthalpy of combustion (ΔcH°) is determined by measuring the heat released when a substance is completely burned in an excess of oxygen. This value is fundamentally linked to the standard enthalpy of formation (ΔfH°), a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

Causality of Experimental Choices: A bomb calorimeter is used to ensure combustion occurs at a constant volume, allowing for the direct measurement of the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH). The use of a known mass of water and a precisely calibrated calorimeter allows for the accurate quantification of the heat evolved.[6]

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precise mass (typically ~1 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to contact the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen (typically to ~30 atm) to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known, precise mass of water in the calorimeter's insulated vessel. The initial temperature is recorded once thermal equilibrium is reached.

  • Ignition and Data Acquisition: The sample is ignited via the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[7]

  • Calculation of Heat of Combustion:

    • Calculate the total heat released (q_total) using the temperature change (ΔT) and the total heat capacity of the calorimeter system (C_total), which is determined separately using a standard substance like benzoic acid.

    • q_total = C_total × ΔT

    • Subtract the heat contribution from the ignition wire.

    • The molar enthalpy of combustion is then calculated from the heat released per mole of the alcohol burned.[8]

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of this compound can be calculated from its standard enthalpy of combustion (ΔcH°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The combustion reaction is: C₁₃H₂₀O(l) + 18 O₂(g) → 13 CO₂(g) + 10 H₂O(l)

ΔcH° = [13 × ΔfH°(CO₂)] + [10 × ΔfH°(H₂O)] - [ΔfH°(C₁₃H₂₀O)]

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation P1 Weigh Sample & Fuse P2 Assemble & Pressurize Bomb P1->P2 P3 Place Bomb in Water P2->P3 E1 Record Initial Temp (T_i) P3->E1 E2 Ignite Sample E1->E2 E3 Record Final Temp (T_f) E2->E3 C1 Calculate ΔT = T_f - T_i E3->C1 C2 Calculate q_total = C_cal * ΔT C1->C2 C3 Calculate ΔcH° C2->C3 C4 Calculate ΔfH° via Hess's Law C3->C4 caption Workflow for Combustion Calorimetry

Caption: Workflow for determining ΔcH° and ΔfH° via combustion calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring a material's heat capacity (Cp) as a function of temperature.[9][10] It measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is also ideal for identifying and quantifying the enthalpies of phase transitions, such as melting (enthalpy of fusion, ΔfusH).

Causality of Experimental Choices: The use of a reference pan (typically empty) allows for the precise measurement of the differential heat flow into the sample. A linear heating rate is applied to both the sample and reference, and the resulting difference in heat flow is directly proportional to the sample's heat capacity.[11] Calibration with a known standard, such as indium, is critical for ensuring the accuracy of both temperature and enthalpy measurements.[12]

Experimental Protocol: Differential Scanning Calorimetry

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as the reference.

  • Thermal Program: The sample and reference are placed in the DSC cell. A thermal program is initiated, typically involving:

    • An initial isothermal period to ensure thermal equilibrium.

    • A controlled heating ramp (e.g., 10 K/min) across the temperature range of interest.

    • A final isothermal period.

  • Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): In a region with no thermal transitions, the heat capacity is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under identical conditions.

    • Enthalpy of Fusion (ΔfusH): If the sample melts, the energy of this transition is determined by integrating the area of the melting peak on the DSC thermogram.[13]

G cluster_setup Setup & Calibration cluster_run Measurement cluster_analysis Analysis S1 Calibrate DSC with Indium S2 Weigh & Seal Sample in Pan S1->S2 S3 Place Sample & Reference Pans in Cell S2->S3 R1 Equilibrate at Start Temp S3->R1 R2 Apply Linear Heat Ramp R1->R2 R3 Record Differential Heat Flow R2->R3 A1 Determine Cp from Heat Flow Signal R3->A1 A2 Integrate Peak Area for ΔH_fusion A1->A2 caption Workflow for DSC Measurement

Caption: Workflow for determining Cp and ΔfusH via DSC.

Illustrative Data: While experimental data for this compound is not readily available, data for the related compound 1-Heptanol from the NIST Chemistry WebBook can serve as an example of the parameters to be determined.[14][15]

Thermochemical PropertyValue (for 1-Heptanol)UnitsMethod
Enthalpy of Formation (liquid, ΔfH°liquid)-403.4 ± 0.5kJ/molCombustion Calorimetry
Enthalpy of Combustion (liquid, ΔcH°liquid)-4637.8 ± 0.5kJ/molCombustion Calorimetry
Heat Capacity (liquid, Cp_liquid_)270.8 (at 298.15 K)J/mol·KCalorimetry
Standard Entropy (liquid, S°liquid)325.9J/mol·KCalorimetry

Computational Prediction of Thermochemical Properties

When experimental data is absent, high-level quantum chemical calculations provide a reliable alternative for predicting thermochemical properties.[1] Modern composite methods are designed to approximate high-level-of-theory results at a manageable computational cost, often achieving "chemical accuracy" (±1 kcal/mol or ~4 kJ/mol).[16][17]

Causality of Computational Choices: Composite methods like Gaussian-n (G3) or Complete Basis Set (CBS) theories work by combining a series of lower-level calculations to extrapolate a highly accurate final energy.[18] This approach systematically accounts for deficiencies in basis set size and electron correlation treatment. For instance, the geometry is optimized at a computationally cheaper level, while single-point energy calculations are performed with progressively larger basis sets and higher levels of theory to refine the electronic energy.[16][19]

Protocol: Calculating Enthalpy of Formation with CBS-QB3

The CBS-QB3 method is a widely used and well-benchmarked composite model for achieving high accuracy.[17][20]

  • Geometry Optimization: Optimize the molecular geometry of this compound at the B3LYP/6-311G(2d,d,p) level of theory.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level. This provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. The absence of imaginary frequencies confirms the structure is a true minimum.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets (e.g., CCSD(T), MP4SDQ).

  • Extrapolation: The results from the single-point calculations are combined and extrapolated to the complete basis set limit.

  • Final Energy Calculation: The final CBS-QB3 energy is computed by combining the extrapolated energy, ZPVE, and empirical corrections.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K (ΔfH°₂₉₈) is calculated using the atomization energy approach. This involves calculating the CBS-QB3 energies of the constituent atoms (C, H, O) and using their well-known experimental enthalpies of formation.

ΔfH°₂₉₈(Molecule) = Σ[E_CBS-QB3(Atoms)] - E_CBS-QB3(Molecule) + Σ[ΔfH°₂₉₈(Atoms)] - H_corr

Where H_corr is the thermal correction to enthalpy from the frequency calculation.

G cluster_geom Structure & Frequencies cluster_energy High-Level Energy cluster_final Final Calculation G1 Geometry Optimization (B3LYP) G2 Frequency Calculation (for ZPVE & Thermal Correction) G1->G2 E1 Single-Point Calculations (MP4, CCSD(T)) G2->E1 E2 Extrapolate to Complete Basis Set Limit E1->E2 F1 Combine Energies & Corrections (CBS-QB3 Total Energy) E2->F1 F2 Calculate Atomization Energy F1->F2 F3 Calculate ΔfH°₂₉₈ F2->F3 caption Workflow for Computational Thermochemistry (CBS-QB3)

Caption: Workflow for calculating ΔfH° using the CBS-QB3 composite method.

Data Validation and Trustworthiness

Every protocol must be a self-validating system. Whether obtained experimentally or computationally, thermochemical data must be critically evaluated.[21]

  • Experimental Validation:

    • Calibration: Regular calibration of calorimeters with certified standards (e.g., benzoic acid, indium) is non-negotiable.[12]

    • Purity: The purity of the this compound sample must be confirmed (e.g., by GC-MS, NMR) as impurities can significantly affect results.

    • Reproducibility: Measurements should be repeated to ensure results are reproducible within acceptable statistical limits.

  • Computational Validation:

    • Benchmarking: The chosen computational method (e.g., CBS-QB3, G3) should be benchmarked against reliable experimental data for a set of structurally related compounds to establish its accuracy for this class of molecules.[20][22]

    • Consistency Checks: Calculated values should be checked for consistency with established trends, for example, by comparing the calculated enthalpy of formation with values for shorter-chain phenylalkanols to observe the expected methylene increment.

Summary of Thermochemical Data for this compound

The following table summarizes the key thermochemical parameters for this compound. As of the date of this guide, these values have not been experimentally published and must be determined using the rigorous protocols outlined herein.

Thermochemical PropertyValueUnitsRecommended Method
Enthalpy of Formation (liquid, ΔfH°liquid)To Be DeterminedkJ/molCombustion Calorimetry
Enthalpy of Formation (gas, ΔfH°gas)To Be DeterminedkJ/molComputational (e.g., CBS-QB3)
Enthalpy of Combustion (liquid, ΔcH°liquid)To Be DeterminedkJ/molCombustion Calorimetry
Heat Capacity (liquid, Cp_liquid_)To Be DeterminedJ/mol·KDifferential Scanning Calorimetry
Enthalpy of Fusion (ΔfusH)To Be DeterminedkJ/molDifferential Scanning Calorimetry
Standard Entropy (liquid, S°liquid)To Be DeterminedJ/mol·KCalorimetry (from low T)

Conclusion

This technical guide establishes a comprehensive framework for the determination and validation of the thermochemical data for this compound. While direct experimental data is currently lacking in the public domain, the protocols detailed within for combustion calorimetry, differential scanning calorimetry, and high-accuracy computational chemistry provide a clear and reliable pathway for obtaining these crucial parameters. Adherence to these methodologies will ensure the generation of high-quality, trustworthy data essential for advancing research, process development, and safety assessments involving this and related compounds.

References

  • Curtiss, L. A., & Larry, A. (n.d.). Recent Advances in Computational Thermochemistry and Challenges for the Future. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Heptanol - Condensed phase thermochemistry data. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzeneheptanol. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Heptanol (CAS 111-70-6). [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylheptan-1-ol. PubChem. [Link]

  • The Open University. (n.d.). CALORIMETRY: COMBUSTION OF ALCOHOLS. [Link]

  • MDPI. (n.d.). Computational Thermochemistry for Modelling Oxidation During the Conveyance Tube Manufacturing Process. [Link]

  • Platte, G. F., & Stull, D. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(1), 27-32. [Link]

  • Simmie, J. M., & Black, G. (2010). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: Formation Enthalpies of Radicals. The Journal of Physical Chemistry A, 114(30), 7949-7956. [Link]

  • Poutsma, M. L. (2011). Pyrolysis kinetics for long-chain n-alkylbenzenes: experimental and mechanistic modeling results. Industrial & Engineering Chemistry Research, 50(6), 3236-3249. [Link]

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). On Comparison of Experimental Thermochemical Data with G3 Theory. The Journal of Physical Chemistry A, 102(48), 9880-9887. [Link]

  • Diky, V., Chirico, R. D., Muzny, C. D., & Magee, J. W. (2013). Validation of thermophysical data for scientific and engineering applications. Journal of Chemical & Engineering Data, 58(7), 1801-1809. [Link]

  • Simmie, J. M., & Black, G. (2011). A Database of Formation Enthalpies of Nitrogen Species by Compound Methods (CBS-QB3, CBS-APNO, G3, G4). The Journal of Physical Chemistry A, 115(43), 11989-12006. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Heptanol - Gas phase thermochemistry data. NIST Chemistry WebBook. [Link]

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (2000). Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms. ResearchGate. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Eganhouse, R. P. (1997). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. Environmental Science and Technology, 31(12), 340A-347A. [Link]

  • Practical Science. (2023). Enthalpy – Simple calorimetry, Combustions of alcohols. [Link]

  • ACS Publications. (2024). Toward Accurate Quantum Mechanical Thermochemistry: (2) Optimal Methods for Enthalpy Calculations from Comprehensive Benchmarks of 284 Model Chemistries. [Link]

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776. [Link]

  • Save My Exams. (2024). Core Practical: Heat of Combustion of Alcohols (Edexcel GCSE Chemistry): Revision Note. [Link]

  • U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. [Link]

  • Choi, J., & Kim, M. H. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 15(3), 1741-1752. [Link]

  • ChemRxiv. (2023). Unifying thermochemistry concepts in computational heterogeneous catalysis. [Link]

  • ResearchGate. (n.d.). Accurate thermochemistry from quantum chemical calculations?. [Link]

  • Science Ready. (n.d.). Heat of Combustion: Theory & Experiment – HSC Chemistry. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. [Link]

  • Simmie, J. M., & Black, G. (2010). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 114(30), 7949-7956. [Link]

  • YouTube. (2020). Enthalpy of combustion of alcohols C0095. [Link]

  • Vandeputte, A. G., & Van de Vijver, R. (2017). Bond additivity corrections for CBS-QB3 calculated standard enthalpies of formation of H, C, O, N, and S containing species. Journal of Computational Chemistry, 38(29), 2503-2513. [Link]

  • Warth, V., Glaude, P. A., Fournet, R., Battin-Leclerc, F., & Côme, G. M. (2001). The oxidation of large alkylbenzenes: An experimental and modeling study. Proceedings of the Combustion Institute, 28(1), 1609-1616. [Link]

  • Curtiss, L. A., Redfern, P. C., Raghavachari, K., & Pople, J. A. (2000). Gaussian-3 and Related Methods for Accurate Thermochemistry. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link]

  • ChemRxiv. (2023). Linking Experimental and Ab-initio Thermochemistry of Adsorbates with a Generalized Thermochemical Hierarchy. [Link]

  • Science Ready. (2021). Calculating the Enthalpy of Formation // Preliminary HSC Chemistry. [Link]

  • Wikipedia. (n.d.). Quantum chemistry composite methods. [Link]

  • Lazzari, P., et al. (2025). Thermal Characterization and Heat Capacities of Seven Polyphenols. MDPI. [Link]

Sources

Quantum Chemical Blueprint for 7-Phenylheptan-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 7-Phenylheptan-1-ol, a molecule of interest in fragrance and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for a robust computational analysis. By detailing a self-validating protocol, this guide aims to ensure scientific integrity and reproducibility in the computational study of this flexible phenylalkanol.

Introduction: The Significance of this compound and the Role of Quantum Chemistry

This compound (C13H20O) is a long-chain alcohol characterized by a phenyl ring at one end of a seven-carbon chain and a hydroxyl group at the other.[1][2] Its structural features, combining a hydrophobic phenylalkyl chain with a polar alcohol functional group, make it a subject of interest in fields such as perfumery, where molecular shape and polarity are key determinants of scent, and in medicinal chemistry, where such molecules can serve as scaffolds or intermediates in the synthesis of bioactive compounds.

Quantum chemical calculations offer a powerful lens through which to investigate the molecular properties of this compound at the subatomic level. These in silico methods allow for the precise determination of its three-dimensional structure, electronic properties, and spectroscopic signatures, providing insights that are often challenging or impossible to obtain through experimental means alone. For a molecule with significant conformational flexibility, such as this compound, computational approaches are indispensable for exploring its potential energy surface and identifying its most stable conformers. This guide outlines a rigorous, field-proven workflow for the quantum chemical characterization of this molecule.

Foundational Molecular Properties of this compound

A thorough understanding of the fundamental properties of this compound is the first step in any computational study. The following table summarizes key identifiers and physical characteristics of the molecule.

PropertyValueSource
Molecular Formula C13H20O[1][2]
Molecular Weight 192.30 g/mol [1][2]
CAS Number 3208-25-1[1][2]
SMILES C1=CC=C(C=C1)CCCCCCCO[1][2]
Boiling Point 115-117 °C at 0.5 mmHg[1]

The Computational Workflow: A Step-by-Step Protocol

The following protocol details a robust methodology for the quantum chemical analysis of this compound. The choice of methods and basis sets is grounded in established best practices for organic molecules with similar structural motifs.[3][4]

Initial Structure Generation and Conformational Analysis

Due to the presence of multiple rotatable single bonds in its heptyl chain, this compound can exist in numerous conformations. A comprehensive conformational search is therefore a critical first step to identify the global minimum energy structure and other low-energy conformers that may be populated at room temperature.

Protocol:

  • Initial 3D Structure Generation: Generate an initial 3D structure of this compound using its SMILES string in a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm. A mixed molecular mechanics/quantum mechanics (MM/QM) approach is often efficient.

    • Initial Screening (MM): Use a computationally inexpensive force field (e.g., MMFF94) to generate a large number of potential conformers.

    • Pre-optimization (Semi-empirical or small basis set DFT): The resulting unique conformers should be re-optimized at a lower level of quantum theory (e.g., PM7 or a DFT method with a minimal basis set like STO-3G) to refine the geometries.

    • Final Optimization (DFT): A subset of the lowest energy conformers (e.g., within 10-15 kcal/mol of the lowest energy structure) should be subjected to full geometry optimization at the final, higher level of theory.

Diagram of the Conformational Analysis Workflow:

Conformational_Analysis A Initial 3D Structure (from SMILES) B Molecular Mechanics Conformational Search A->B C Clustering and Selection of Unique Conformers B->C D Low-Level QM Pre-Optimization C->D E Selection of Low-Energy Conformers D->E F High-Level QM Geometry Optimization E->F G Final Conformers and Relative Energies F->G QM_Workflow cluster_gas_phase Gas Phase Calculations cluster_solution_phase Solution Phase Calculations A Optimized Low-Energy Conformer B Geometry Optimization (DFT/Basis Set) A->B E Optimized Gas-Phase Structure C Frequency Analysis B->C D Molecular Property Calculations (HOMO/LUMO, ESP, etc.) C->D F Geometry Optimization (DFT/Basis Set + PCM) E->F G Frequency Analysis (in Solvent) F->G H Solvated Molecular Properties G->H

Caption: Workflow for gas-phase and solution-phase quantum chemical calculations.

Data Presentation and Interpretation

The quantitative data generated from these calculations should be organized for clarity and ease of comparison.

Table of Key Computational Parameters:

ParameterRecommended SettingRationale
Method Density Functional Theory (DFT)Good balance of accuracy and computational cost.
Functional M06-2XExcellent for main-group thermochemistry and non-covalent interactions. [4]
Basis Set 6-311+G(d,p) or aug-cc-pVDZProvides a flexible description of the electron density, including diffuse and polarization functions. [5][6]
Conformational Search MM followed by QM optimizationEfficiently explores the conformational space of a flexible molecule.
Solvation Model IEFPCMA reliable implicit model for studying solvent effects.

Table of Calculated Properties (Example):

PropertyGas PhaseWater (PCM)Toluene (PCM)
Total Energy (Hartree)
Dipole Moment (Debye)
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)
Gibbs Free Energy (Hartree)

Conclusion: A Pathway to Deeper Molecular Understanding

The computational protocol outlined in this guide provides a robust and scientifically sound framework for the in-depth quantum chemical analysis of this compound. By following these steps, researchers can obtain reliable data on its structure, stability, and electronic properties. This information is invaluable for a range of applications, from the rational design of new fragrances to the development of novel pharmaceuticals. The principles and methodologies described herein are also broadly applicable to the computational study of other flexible organic molecules, serving as a valuable resource for the wider scientific community.

References

  • Dunning, T. H. Jr. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Wallingford, CT: Gaussian, Inc. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 154271, this compound. Retrieved from [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

Sources

A Comprehensive Technical Guide to Diarylheptanoids and Their Analogs: From Natural Sources to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of diarylheptanoids and their analogs. We will explore their structural diversity, natural origins, diverse pharmacological activities, and the methodologies for their extraction, synthesis, and characterization. This document is designed to be a foundational resource, blending established knowledge with recent advancements to empower your research and development endeavors.

Introduction to Diarylheptanoids: A Class of Promising Natural Products

Diarylheptanoids are a significant class of plant secondary metabolites characterized by a 1,7-diphenylheptane structural backbone.[1] These phenolic compounds are found across various plant families, including Zingiberaceae (e.g., Curcuma, Alpinia, Zingiber), Betulaceae (e.g., Alnus, Betula), and Myricaceae.[2][3] To date, over 400 distinct diarylheptanoids have been identified, showcasing a remarkable structural diversity that contributes to their wide range of biological activities.[2][4]

The structural variations within this class are extensive, ranging from simple linear diarylheptanoids to more complex cyclic and dimeric forms.[5][6] The heptane chain can be saturated or unsaturated and may possess various oxygen-containing functional groups such as hydroxyls and carbonyls.[7] Furthermore, the aromatic rings are often substituted with hydroxyl and methoxy groups, and can also be glycosylated.[7][8] This structural diversity is a key factor in the varied pharmacological effects observed for these compounds, which include anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties.[3][9]

Classification and Structural Diversity

Diarylheptanoids can be broadly categorized into two main groups: linear and cyclic diarylheptanoids.

2.1. Linear Diarylheptanoids: These compounds possess an open heptane chain connecting the two aryl groups. A prominent example is curcumin, isolated from the rhizomes of Curcuma longa (turmeric), which is arguably the most well-studied diarylheptanoid.[1][10] The linear diarylheptanoids are biosynthetic precursors to their cyclic counterparts.[8]

2.2. Cyclic Diarylheptanoids: In this class, the heptane chain is cyclized, forming either a biphenyl or a diphenyl ether linkage.

  • Biphenyl Diarylheptanoids: These feature a meta,meta-bridged biphenyl structure.[11]

  • Diphenyl Ether Diarylheptanoids: These are characterized by a meta,para-bridged diphenyl ether linkage.[1]

The following table summarizes the main classes of diarylheptanoids with representative examples:

ClassSub-classLinkageRepresentative Example(s)Natural Source(s)
Linear Diarylheptanoids -Open chainCurcumin, CentrolobolCurcuma longa, Alnus spp.
Cyclic Diarylheptanoids Biphenylmeta,meta-biphenylMyricanone, JuglaninMyrica rubra, Juglans sinensis
Diphenyl Ethermeta,para-diphenyl ether--
Dimeric Diarylheptanoids -Various linkagesAlpinidinoid C, Officinine BAlpinia officinarum

Pharmacological Activities and Therapeutic Potential

Diarylheptanoids have garnered significant attention for their broad spectrum of pharmacological activities, making them promising candidates for drug discovery.

3.1. Anti-inflammatory and Antioxidant Activity: Many diarylheptanoids exhibit potent anti-inflammatory and antioxidant properties. Curcumin, for instance, is well-documented for its ability to modulate inflammatory pathways. Oregonin, a diarylheptanoid xylopyranoside from alder bark, has also demonstrated significant anti-inflammatory and antioxidant effects.[12]

3.2. Anticancer Activity: A substantial body of research has focused on the anticancer potential of diarylheptanoids.[7] These compounds have been shown to induce apoptosis, inhibit tumor cell proliferation, and suppress metastasis in various cancer cell lines.[13] For example, certain diarylheptanoids from Zingiber officinale have demonstrated cytotoxic effects against human tumor cell lines by affecting the DNA damage signaling pathway.[13][14]

3.3. Neuroprotective Effects: The neuroprotective activity of diarylheptanoids is an emerging area of interest.[8] Some synthesized diarylheptanoids have shown the ability to attenuate glutamate-induced toxicity in neuronal cells, suggesting their potential in the management of neurodegenerative diseases.[8] Diarylheptanoids from Alpinia officinarum have also been shown to have activity against neuroblastoma cells.[15]

3.4. Antimicrobial and Antiviral Activities: Diarylheptanoids isolated from galangal (Alpinia officinarum) have been reported to possess antimicrobial, anti-influenza, and anti-herpes simplex-1 virus activities.[5]

The diverse biological activities of diarylheptanoids underscore their potential as nutraceuticals and as scaffolds for the development of new therapeutic agents.[2]

Biosynthesis of Diarylheptanoids

The biosynthesis of diarylheptanoids is believed to vary between plant species.[8] A common proposed pathway involves the condensation of a phenylpropanoid with a malonyl-CoA unit. The cyclization to form cyclic diarylheptanoids is thought to occur via a phenolic oxidative coupling mechanism, similar to lignan biosynthesis.[8] An oxidative C-C coupling would lead to the meta,meta-bridged biphenyls, while a C-O coupling would result in the meta,para-bridged diphenyl ethers.[8]

Biosynthesis_of_Diarylheptanoids Phenylpropanoid Phenylpropanoid Linear Diarylheptanoid Linear Diarylheptanoid Phenylpropanoid->Linear Diarylheptanoid Malonyl-CoA Malonyl-CoA Malonyl-CoA->Linear Diarylheptanoid Phenolic Oxidative Coupling Phenolic Oxidative Coupling Linear Diarylheptanoid->Phenolic Oxidative Coupling Biphenyl Diarylheptanoid (meta,meta-bridged) Biphenyl Diarylheptanoid (meta,meta-bridged) Phenolic Oxidative Coupling->Biphenyl Diarylheptanoid (meta,meta-bridged) C-C Coupling Diphenyl Ether Diarylheptanoid (meta,para-bridged) Diphenyl Ether Diarylheptanoid (meta,para-bridged) Phenolic Oxidative Coupling->Diphenyl Ether Diarylheptanoid (meta,para-bridged) C-O Coupling

Caption: Proposed biosynthetic pathway of diarylheptanoids.

Extraction, Isolation, and Structural Elucidation

The successful investigation of diarylheptanoids relies on robust methods for their extraction, isolation, and structural characterization.

5.1. Extraction Methodologies: The choice of extraction method depends on the plant material and the polarity of the target diarylheptanoids. Common techniques include:

  • Soxhlet Extraction: A classical method for exhaustive extraction with organic solvents.[12]

  • Maceration/Percolation: Simple and widely used methods involving soaking the plant material in a solvent.[7]

  • Sonication: Utilizes ultrasonic waves to enhance extraction efficiency.[7]

  • Accelerated Solvent Extraction (ASE): A modern technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.[12]

A general workflow for the extraction and isolation of diarylheptanoids is depicted below:

Extraction_Isolation_Workflow Plant_Material Dried and Ground Plant Material Extraction Extraction (e.g., Soxhlet, Maceration) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Chromatographic Separation (e.g., CPC, Column Chromatography) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions Final_Purification Final Purification (e.g., Preparative HPLC) Purified_Fractions->Final_Purification Pure_Diarylheptanoids Pure Diarylheptanoids Final_Purification->Pure_Diarylheptanoids

Caption: General workflow for extraction and isolation of diarylheptanoids.

5.2. Isolation and Purification: Following initial extraction, a series of chromatographic techniques are employed for the isolation and purification of individual diarylheptanoids.

  • Liquid-Liquid Partitioning: Used to fractionate the crude extract based on polarity.[7]

  • Column Chromatography: Often performed using silica gel or Sephadex LH-20.[7]

  • Centrifugal Partition Chromatography (CPC): A support-free liquid-liquid chromatographic technique that is particularly useful for the separation of natural products.[7]

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are essential for the final purification and quantification of diarylheptanoids.[7]

5.3. Structural Elucidation: The structure of isolated diarylheptanoids is determined using a combination of spectroscopic techniques:

  • UV/Vis Spectrophotometry: Diarylheptanoids typically exhibit absorption maxima in the range of 250-290 nm. Curcuminoids show an additional broad absorption band in the visible region (410-430 nm).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structure, including the substitution patterns on the aromatic rings and the stereochemistry of the heptane chain.[8]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) are used to determine the molecular weight and fragmentation patterns, which aid in structural identification.[7]

Chemical Synthesis of Diarylheptanoids and Their Analogs

The chemical synthesis of diarylheptanoids is essential for confirming the structures of natural products, for structure-activity relationship (SAR) studies, and for producing analogs with improved pharmacological properties. Several synthetic strategies have been developed, often tailored to the specific oxygenation pattern of the heptane chain.[8]

Common synthetic approaches include:

  • Aldol Condensations: A classical method for forming carbon-carbon bonds.[8]

  • Wittig-type Reactions: Useful for constructing the unsaturated heptane chain.[8]

  • Nucleophilic Additions to Aldehydes: A versatile method for introducing functionality to the heptane backbone.[8]

The synthesis of non-natural diarylheptanoid analogs allows for the systematic exploration of the chemical space around the natural product scaffold, potentially leading to the discovery of more potent and selective drug candidates.[8]

Future Directions and Conclusion

The field of diarylheptanoid research continues to evolve, with ongoing efforts to discover new structures, elucidate their biosynthetic pathways, and fully understand their mechanisms of action. While in vitro studies have demonstrated a wide array of promising biological activities, further in vivo studies and clinical trials are necessary to validate their therapeutic potential.[9] The development of more efficient and scalable synthetic routes will also be crucial for advancing the drug development process.

References

  • Synthesis of natural and non-natural diarylheptanoids and evaluation of their neuroprotective activity. (n.d.).
  • Diarylheptanoids as nutraceutical: A review - PMC. (n.d.).
  • Proposed biosynthetic pathway to selected diarylheptanoids in the... - ResearchGate. (n.d.).
  • Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions - MDPI. (2025, March 3).
  • Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC - NIH. (n.d.).
  • Diarylheptanoids of Alpinia Species (Zingiberaceae): A Review of Phytochemistry and Pharmacological Potential - ResearchGate. (2026, February 1).
  • Diarylheptanoid - Wikipedia. (n.d.).
  • Characterization of diarylheptanoids - CORE. (n.d.).
  • Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum | Semantic Scholar. (2025).
  • Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC. (n.d.).
  • Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - MDPI. (2018, November 27).
  • Naturally Occurring Diarylheptanoids - A Supplementary Version - ACG Publications. (2012, July 20).
  • Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - ResearchGate. (2025, October 16).
  • Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D. (2021, September 2).
  • Synthesis of the Dimeric Diarylheptanoids Alpinidinoid C and Officinine B Enabled by Blue-Light-Mediated Triple-Minisci-Type Alkylation | Organic Letters - ACS Publications. (2024, October 10).
  • Determination and Separation of Diarylheptanoids From Alder Growing in Latvia - SciSpace. (n.d.).
  • Diarylheptanoids of Alpinia Species (Zingiberaceae): A Review of Phytochemistry and Pharmacological Potential - IIUM Journals. (2026, January 31).
  • Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Publishing. (n.d.).
  • Synthesis of Bioactive Diarylheptanoids from Alpinia officinarum and Their Mechanism of Action for Anticancer Properties in Breast Cancer Cells | Journal of Natural Products - ACS Publications. (2021, February 15).

Sources

Methodological & Application

Application Note: Synthesis of 7-Phenylheptan-1-ol via Lithium Aluminum Hydride Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Phenylheptan-1-ol is a valuable long-chain alcohol incorporating a phenyl moiety, rendering it a versatile building block in the synthesis of pharmaceuticals, fragrances, and specialty materials. Its structure is found in a class of natural products known as diarylheptanoids, which possess a wide range of biological activities.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound through the reduction of its corresponding carboxylic acid, 7-phenylheptanoic acid.

The chosen synthetic strategy—reduction of a carboxylic acid using Lithium Aluminum Hydride (LiAlH₄ or LAH)—is a cornerstone of modern organic synthesis.[2] It is selected for its high efficiency, excellent yields, and straightforward execution for converting carboxylic acids and esters into primary alcohols.[2][3] This method proves superior to alternatives that may involve multiple steps or less selective reagents. This document outlines the complete workflow, from reaction setup and execution to product purification and characterization, with an emphasis on the mechanistic rationale and critical safety considerations.

Reaction Scheme and Mechanism

The overall transformation is the reduction of the carboxyl group of 7-phenylheptanoic acid to a primary alcohol.

Overall Reaction:

Figure 1. Reduction of 7-Phenylheptanoic Acid to this compound.

Mechanism of LiAlH₄ Reduction: The reduction of a carboxylic acid with LiAlH₄ is a robust process that requires an excess of the reducing agent. The mechanism proceeds through several key stages:

  • Acid-Base Reaction: The first equivalent of hydride (H⁻) from LiAlH₄ acts as a base, deprotonating the acidic carboxylic acid. This initial, rapid step generates hydrogen gas and a lithium carboxylate salt.[4][5] This is a crucial consideration for safety, as H₂ gas is highly flammable.[3]

  • Coordination and Hydride Attack: The resulting carboxylate coordinates to the aluminum center. Despite the negative charge on the carboxylate, a subsequent hydride ion attacks the carbonyl carbon.

  • Intermediate Formation: This leads to a tetrahedral intermediate which, after rearrangement and coordination to aluminum, eliminates an aluminate leaving group to form an aldehyde intermediate.

  • Final Reduction: The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to form a lithium alkoxide salt.

  • Aqueous Work-up: Finally, the addition of water or a dilute acid during the work-up protonates the alkoxide to yield the desired primary alcohol, this compound.[5]

G cluster_0 Step 1: Deprotonation (Acid-Base) cluster_1 Step 2: Reduction to Aldehyde cluster_2 Step 3: Reduction to Alkoxide cluster_3 Step 4: Protonation (Work-up) A R-COOH + LiAlH4 B [R-COO]⁻ Li⁺ + AlH3 + H2 (gas) A->B Fast C [R-COO-AlH3]⁻ Li⁺ B->C Coordination D Tetrahedral Intermediate C->D Hydride Attack E R-CHO (Aldehyde) D->E Elimination F [R-CH(O⁻)-H] E->F Hydride Attack G [R-CH2O]⁻ Li⁺ (Alkoxide) F->G Rearrangement H R-CH2OH (Final Product) G->H Add H₂O/H⁺

Diagram 1. Simplified Mechanism of Carboxylic Acid Reduction by LiAlH₄.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Extreme caution must be exercised when working with LiAlH₄.

Materials and Reagents
Reagent/MaterialGradeM.W. ( g/mol )CAS No.SupplierNotes
7-Phenylheptanoic acid≥97%206.2840228-90-8Major SupplierStarting material.[6][7]
Lithium aluminum hydride (LiAlH₄)Reagent grade powder37.9516853-85-3Major SupplierHighly reactive, water-sensitive.[8]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%72.11109-99-9Major SupplierMust be dry.[2]
Diethyl ether (Et₂O)Anhydrous74.1260-29-7Major SupplierFor extraction.
Sodium sulfate (Na₂SO₄)Anhydrous142.047757-82-6Major SupplierDrying agent.
Hydrochloric acid (HCl)2 M solution36.467647-01-0Major SupplierFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade84.01144-55-8In-house prepFor neutralization.
Saturated Sodium Chloride (Brine)ACS Grade58.447647-14-5In-house prepFor washing.
Silica Gel60 Å, 230-400 mesh-7631-86-9Major SupplierFor column chromatography.
Step-by-Step Procedure

A. Reaction Setup

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

  • Flush the entire system with dry nitrogen or argon for 15 minutes to ensure an inert atmosphere.

B. Reaction Execution

  • Under a positive flow of inert gas, carefully add lithium aluminum hydride (1.0 g, 26.4 mmol) to the reaction flask.

  • Add 50 mL of anhydrous THF to the flask via cannula or a dry syringe. Stir the suspension.

  • In a separate dry flask, dissolve 7-phenylheptanoic acid (2.5 g, 12.1 mmol) in 25 mL of anhydrous THF.

  • Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

  • Slowly add the 7-phenylheptanoic acid solution to the LiAlH₄ suspension dropwise via a syringe or dropping funnel over 30-45 minutes. CAUTION: The initial addition is highly exothermic and produces hydrogen gas.[3] Ensure the addition rate is controlled to prevent excessive gas evolution and a rapid temperature increase.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

C. Reaction Work-up (Fieser Method)

  • Cool the reaction flask back to 0 °C in an ice-water bath.

  • CAUTION: The quenching process is extremely exothermic and releases flammable hydrogen gas.[9] Perform this step slowly and carefully behind a blast shield in a well-ventilated fume hood.

  • Sequentially and dropwise, add the following quenching agents to the stirred reaction mixture[10]:

    • 1.0 mL of deionized water

    • 1.0 mL of 15% aqueous sodium hydroxide (NaOH) solution

    • 3.0 mL of deionized water

  • Remove the ice bath and stir the resulting mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.[9][10]

  • Add anhydrous sodium sulfate (approx. 5 g) to the mixture and stir for another 15 minutes to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite or a fritted glass funnel, washing the filter cake thoroughly with diethyl ether or THF (3 x 25 mL).

  • Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

D. Purification and Characterization

  • Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) as the eluent.

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

  • The final product, this compound, should be a clear, colorless to pale yellow oil.[11]

  • Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Diagram 2. Experimental Workflow for the Synthesis of this compound.

Expected Results and Data

PropertyValueReference
Product This compound
Appearance Clear colorless to pale yellow oil[11]
Molecular Formula C₁₃H₂₀O[12][13]
Molecular Weight 192.30 g/mol [12][14]
Boiling Point 115-117 °C @ 0.5 mmHg[15]
Refractive Index (n²⁰/D) ~1.508[15]
Expected Yield 85-95%-

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.15 (m, 5H, Ar-H), 3.64 (t, 2H, -CH₂OH), 2.61 (t, 2H, Ar-CH₂-), 1.70-1.55 (m, 4H), 1.40-1.30 (m, 5H, includes -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 142.8, 128.4, 128.2, 125.6, 63.1, 36.0, 32.8, 31.5, 29.2, 29.1, 25.7.

  • IR (neat, cm⁻¹): 3330 (broad, O-H stretch), 3025 (Ar C-H stretch), 2930, 2855 (Aliphatic C-H stretch), 1605, 1495, 1454 (Ar C=C stretch), 745, 698 (Ar C-H bend).

Safety and Handling Precautions

This procedure involves hazardous materials and requires strict adherence to safety protocols in a controlled laboratory environment.

  • Lithium Aluminum Hydride (LiAlH₄):

    • DANGER: Reacts violently with water and protic solvents to produce flammable hydrogen gas, which can ignite spontaneously.[8] It is also toxic if swallowed and causes severe skin burns and eye damage.[8]

    • Handling: Always handle LiAlH₄ in an inert atmosphere (glovebox or under argon/nitrogen).[8] Wear a fire-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves.[16][17]

    • Spills: In case of a small spill, immediately cover the material with dry sand or calcium oxide.[9] Do not use water or a carbon dioxide fire extinguisher. A Class D (dry powder) fire extinguisher must be available.

    • Storage: Store in a cool, dry place away from water, acids, and alcohols. The container must be labeled "Water Reactive".[9]

  • Anhydrous Solvents (THF, Diethyl Ether):

    • DANGER: Highly flammable liquids. Vapors can form explosive mixtures with air.

    • Handling: Use only in a well-ventilated fume hood, away from ignition sources. Ground all equipment to prevent static discharge.

  • General Precautions:

    • An eyewash station and safety shower must be readily accessible.[9]

    • The quenching of the reaction is the most hazardous step. Perform it slowly, with adequate cooling, and behind a safety shield.

References

  • Vertex AI Search. (2024). Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • AVESİS. (2024). Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-phenyl-6-oxaheptan-1-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure A. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzeneheptanol. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Wentzel Lab. (2021). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylheptan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Efficient synthesis of tetradecafluoro-4-phenylheptan-4-ol by a Cannizzaro-type reaction.... Dalton Transactions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 7-Phenylheptanoic acid (CAS 40228-90-8). Retrieved from [Link]

  • Chemistry university. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2022). Tips for handling LAH?. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: aluminium lithium hydride. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • PubMed. (1980). Purification and characterization of phenylalanine 4-monooxygenase from rat liver. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Heptanol (CAS 111-70-6). Retrieved from [Link]

Sources

Application Note & Protocols: Asymmetric Synthesis of Chiral 7-Phenylheptan-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of the (R)- and (S)-enantiomers of 7-Phenylheptan-1-ol. Chiral alcohols are critical building blocks in the pharmaceutical industry, and the ability to produce them in high enantiomeric purity is paramount. This guide moves beyond simple procedural lists to explain the underlying principles and causalities behind strategic synthetic choices. We will detail two primary, field-proven methodologies: Lipase-Catalyzed Kinetic Resolution and Asymmetric Reduction of a Prochiral Ketone. Each section includes detailed, step-by-step protocols, troubleshooting advice, and methods for verifying stereochemical integrity, ensuring that the described workflows are robust and self-validating.

Introduction: The Significance of Chirality in this compound

This compound is a long-chain alcohol featuring a terminal phenyl group. While achiral itself, its derivatives and related structures, such as diarylheptanoids, are a class of plant secondary metabolites with notable biological activities.[1][2][3] The introduction of a stereocenter, for instance by hydroxylation along the heptane chain, generates chiral molecules whose biological interactions are often stereospecific. The synthesis of enantiomerically pure stereoisomers is therefore a critical objective for creating specific bioactive molecules and advanced intermediates in drug discovery.

This guide focuses on establishing a chiral center at the carbinol carbon, transforming the parent structure into its chiral (R)- and (S)- forms. The primary challenge in asymmetric synthesis is not just the creation of the desired enantiomer, but doing so with high selectivity to avoid contamination with its mirror image, which can have different, diminished, or even detrimental pharmacological effects. We will explore two powerful and distinct strategies to achieve this goal.

Strategy I: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Principle & Rationale: Kinetic resolution is a cornerstone of enzymatic synthesis. It operates on the principle that a chiral catalyst (in this case, a lipase) will react at different rates with the two enantiomers of a racemic substrate. In the context of this compound, we perform an enantioselective acylation. The lipase will preferentially catalyze the transfer of an acyl group (e.g., from vinyl acetate) to one enantiomer, converting it into an ester. The other enantiomer remains largely unreacted. This creates a mixture of an ester (one enantiomer) and an alcohol (the other enantiomer), which can be easily separated due to their different chemical properties. The theoretical maximum yield for the desired enantiomer (either the ester or the unreacted alcohol) is 50%.

Why Lipases? Lipases, such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PCL), are exceptionally well-suited for this task.[4][5][6] Their utility stems from:

  • High Enantioselectivity: They can often differentiate between enantiomers with remarkable precision, leading to products with high enantiomeric excess (e.e.).

  • Broad Substrate Scope: They accept a wide variety of alcohols and acyl donors.

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature in organic solvents, preserving sensitive functional groups.

  • Operational Simplicity: Many lipases are available in immobilized forms, simplifying catalyst handling and removal.

Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_0 Synthesis & Resolution cluster_1 Purification & Analysis racemate Racemic this compound reaction Enzymatic Acylation (Lipase, Acyl Donor, Solvent) racemate->reaction mixture Mixture: (R)-Ester + (S)-Alcohol reaction->mixture separation Chromatographic Separation (Silica Gel) mixture->separation ester (R)-7-Phenylheptyl Acetate separation->ester Separated alcohol (S)-7-Phenylheptan-1-ol separation->alcohol Separated hydrolysis Ester Hydrolysis (e.g., K2CO3/MeOH) ester->hydrolysis analysis Chiral HPLC Analysis (Determine e.e.) alcohol->analysis final_alcohol (R)-7-Phenylheptan-1-ol hydrolysis->final_alcohol final_alcohol->analysis

Caption: Workflow for obtaining both enantiomers via kinetic resolution.

Protocol 2.1: Preparation of Racemic this compound

Causality: If not commercially available, the racemic alcohol must first be synthesized. A straightforward method is the reduction of the corresponding aldehyde, 7-phenylheptanal, using a standard reducing agent like sodium borohydride (NaBH₄). This reaction is simple, high-yielding, and does not require anhydrous conditions.

  • Setup: To a round-bottom flask containing a solution of 7-phenylheptanal (1.0 eq)[7] in methanol (MeOH, ~0.2 M), add a magnetic stir bar. Place the flask in an ice bath and stir for 10 minutes.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases and the pH is ~5-6.

  • Extraction: Remove most of the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic this compound as an oil. The product can be purified by flash column chromatography if necessary.

Protocol 2.2: Lipase-Catalyzed Kinetic Resolution

Causality: Vinyl acetate is often chosen as the acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This makes the acylation effectively irreversible and drives the reaction forward. Toluene is a common solvent as it is non-polar and generally does not denature the enzyme.

  • Setup: In a dry flask, dissolve racemic this compound (1.0 eq) in toluene (to ~0.1 M).

  • Reagents: Add immobilized Candida antarctica Lipase B (CALB, Novozym® 435, ~30 mg per mmol of alcohol) and vinyl acetate (0.6 eq). Using slightly more than a half-equivalent of the acyl donor prevents the reaction from proceeding much beyond 50% conversion, which is optimal for achieving high e.e. for both the product and the remaining substrate.

  • Reaction: Seal the flask and stir the suspension at 30 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or TLC. The goal is to stop the reaction at or near 50% conversion. This may take anywhere from 6 to 48 hours.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (it can be washed with toluene and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the resulting ester ((R)-7-phenylheptyl acetate) from the unreacted alcohol ((S)-7-phenylheptan-1-ol) using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Strategy II: Asymmetric Reduction of a Prochiral Ketone

Principle & Rationale: An alternative, and potentially more atom-economical, approach is the asymmetric reduction of a prochiral ketone. This method can theoretically yield up to 100% of the desired enantiomer. The strategy involves using a chiral catalyst or reagent that delivers a hydride (H⁻) to one specific face (the Re or Si face) of the carbonyl group in a precursor like 7-phenylheptan-2-one.

Why Asymmetric Reduction? This approach is powerful because it builds the stereocenter directly and selectively. The choice of catalyst is critical and dictates the stereochemical outcome.

  • Transfer Hydrogenation: Catalysts based on ruthenium complexed with chiral diamine ligands are highly effective for the asymmetric transfer hydrogenation of ketones, often using isopropanol or formic acid as the hydride source.[8]

  • Borane-Mediated Reduction: Chiral oxazaborolidines, as pioneered by Corey, Bakshi, and Shibata (CBS reduction), are excellent catalysts for the enantioselective reduction of ketones with borane (BH₃).[9][10] The stereochemical outcome is predictable based on the catalyst's stereochemistry.

Workflow for Asymmetric Reduction

G precursor Prochiral Precursor (e.g., 7-Phenylheptan-2-one) reaction Asymmetric Reduction precursor->reaction product Enantioenriched Product ((R)-7-Phenylheptan-2-ol) reaction->product catalyst Chiral Catalyst (e.g., (R)-CBS Catalyst) catalyst->reaction hydride Hydride Source (e.g., BH3-DMS) hydride->reaction workup Work-up & Purification product->workup analysis Chiral HPLC Analysis (Determine e.e.) workup->analysis

Caption: General workflow for asymmetric ketone reduction.

Protocol 3.1: (Hypothetical) Asymmetric Reduction using a CBS Catalyst

Causality: This protocol is based on well-established CBS reduction principles. The chiral oxazaborolidine catalyst coordinates with the borane and the ketone's carbonyl oxygen in a rigid, six-membered transition state. Steric hindrance dictates that the hydride is delivered to the less hindered face of the ketone, leading to a predictable stereochemical outcome. Using the (R)-CBS catalyst will typically yield the (R)-alcohol.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of (R)-CBS catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq) dropwise via syringe. Stir the solution for 15 minutes at 0 °C.

  • Substrate Addition: Add a solution of the prochiral ketone (e.g., 7-phenylheptan-2-one, 1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M NaOH and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography to yield the enantioenriched 7-phenylheptan-2-ol.

Analytical Validation: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Principle & Rationale: Verifying the success of an asymmetric synthesis requires a robust analytical method to quantify the ratio of the two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique. It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different speeds and thus elute at different retention times.

Method Development Causality: The key is finding a CSP and mobile phase combination that provides baseline separation of the two enantiomer peaks. Polysaccharide-based columns (e.g., coated with derivatives of amylose or cellulose) are extremely versatile and a good starting point.[11][12] Normal phase (e.g., hexane/isopropanol) is often successful for moderately polar analytes like alcohols.[13]

Workflow for Chiral HPLC Method Development

G racemic Prepare Racemic Standard (~1 mg/mL in Mobile Phase) column Select Chiral Column (e.g., Lux Amylose-1) racemic->column mobile Select Initial Mobile Phase (e.g., 95:5 Hexane:IPA) column->mobile inject Inject Racemic Standard mobile->inject result Analyze Chromatogram inject->result separated Baseline Separation Achieved result->separated Yes optimize Optimize Mobile Phase (Adjust IPA %) result->optimize No final Final Method: Inject Sample Calculate e.e. from Peak Areas separated->final optimize->inject

Caption: A systematic approach to chiral HPLC method development.

Protocol 4.1: Chiral HPLC Analysis
  • System: HPLC system with a UV detector.

  • Column: Chiral column, e.g., Lux® Amylose-1 or Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).[12][13]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). Start with a 95:5 (v/v) ratio. Degas the mobile phase by sonication.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (due to the phenyl group).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic this compound in the mobile phase. Prepare a separate sample of your synthesized, enantioenriched alcohol at a similar concentration.

  • Analysis:

    • First, inject the racemic standard. This should ideally show two well-resolved peaks of nearly equal area.

    • If resolution is poor, adjust the mobile phase composition (e.g., decrease the IPA percentage to 2% for longer retention and potentially better separation, or increase it to 10% for faster elution).

    • Once a good separation is achieved, inject the enantioenriched sample.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Data Presentation: Example HPLC Results
SampleRetention Time 1 (min)Peak Area 1Retention Time 2 (min)Peak Area 2e.e. (%)
Racemic Standard10.5501,23412.1499,876~0%
Synthesized (S)-Alcohol10.5985,45012.114,55097.1%

References

  • Asymmetric Synthesis of Chiral Dihydrothiopyrans. Organic Letters, Vol. 15, No. 21, pp. 5570–5573. [Link][14]

  • Asymmetric Synthesis of Chiral δ-Lactones. ResearchGate. [Link][15]

  • Lipase-Catalyzed Kinetic Resolution for Ivabradine Synthesis. IRIS . [Link][4]

  • Asymmetric synthesis of chiral b-iodo Baylis–Hillman esters. myweb.brooklyn.liu.edu. [Link][16]

  • Synthesis of 7-phenyl-6-oxaheptan-1-ol. PrepChem.com. [Link][17]

  • Lipase-Catalyzed Kinetic Resolution of Phosphonates. MDPI. [Link][5]

  • Enantioselective synthesis of chiral BCPs. PubMed Central - NIH. [Link][8]

  • Recent Studies on Cyclic 1,7-Diarylheptanoids. NIH. [Link][1]

  • Total synthesis of 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. AVESİS. [Link][2]

  • HPLC manual (for chiral HPLC analysis). chem.eng.osaka-u.ac.jp. [Link][13]

  • Lipase-catalyzed kinetic resolution of alicyclic β-amino esters. ResearchGate. [Link][6]

  • Synthesis of Chiral Phenylalanine Derivatives. MDPI. [Link][18]

  • 7-Phenylheptanal | C13H18O. PubChem - NIH. [Link][7]

  • Total synthesis of 7-(4-hydroxyphenyl)-1-phenylheptan-3-one | Request PDF. ResearchGate. [Link][3]

  • Orientational Chirality, Its Asymmetric Control, and Computational Study. PubMed Central - NIH. [Link][19]

  • Strategies for Rapid Chiral HPLC Method Development. Chromatography Online. [Link][20]

  • Enantioselective Synthesis of Alcohols and Amines. Organic Chemistry Portal. [Link][9]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link][12]

  • Simple synthesis of 7H-phenaleno[1,2-b]furan-7-one derivatives. PubMed. [Link][21]

  • Synthesis of compound (S)-7. ResearchGate. [Link][22]

  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol. SciELO. [Link][23]

  • Enantioselective synthesis via boron-mediated asymmetric aldol reaction. PubMed. [Link][10]

  • Chiral chromatography method screening strategies: Past, Present and Future (PDF). ResearchGate. [Link][24]

  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. [Link][25]

  • Synthesis of 2-Aryl-7-Methyl-1-Phenyl-4-Selenoxo-1,4-Dihydro-Pyrano[4,3-d]Pyrimidin-5-One. ResearchGate. [Link][26]

  • 7-phenyl-1-cyanoheptane. LookChem. [Link][27]

Sources

Application Note: High-Fidelity Reduction of 7-Phenylheptanoic Acid to 7-Phenylheptan-1-ol for Pharmaceutical and Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The transformation of carboxylic acids to primary alcohols is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures and active pharmaceutical ingredients (APIs). 7-Phenylheptan-1-ol, a valuable intermediate, features a lipophilic phenylalkyl chain and a reactive primary hydroxyl group, making it a versatile building block. This application note provides a comprehensive guide to the high-fidelity reduction of 7-phenylheptanoic acid to this compound, detailing two robust and widely applicable protocols utilizing Lithium Aluminum Hydride (LAH) and Borane (BH₃). This guide is intended for researchers, scientists, and drug development professionals seeking reliable and well-validated synthetic methodologies.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental for successful reaction execution, monitoring, and purification.

Property7-Phenylheptanoic AcidThis compound
CAS Number 40228-90-83208-25-1
Molecular Formula C₁₃H₁₈O₂C₁₃H₂₀O
Molecular Weight 206.28 g/mol 192.30 g/mol
Appearance White/translucent to yellow solid or liquid[1]Clear colorless to pale yellow liquid[2]
Melting Point ~20 °C[3]Not applicable
Boiling Point 147-150 °C at 0.4 mmHg[3]115-117 °C at 0.5 mmHg[4]
Refractive Index 1.50701.508
Solubility Insoluble in water[3]Insoluble in water

Reaction Mechanism and Reagent Selection

The reduction of a carboxylic acid to a primary alcohol is a two-step process involving the initial formation of an aldehyde intermediate, which is subsequently reduced to the alcohol. The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, and safety considerations.

Lithium Aluminum Hydride (LAH) Reduction

LAH is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids. The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and a hydride ion from LAH, generating hydrogen gas and a lithium carboxylate salt.[5] Subsequent hydride attacks on the carboxylate carbonyl, facilitated by the aluminum species, lead to the formation of an aldehyde, which is immediately reduced to the primary alcohol.

Borane (BH₃) Reduction

Borane, typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more selective reducing agent for carboxylic acids.[6] Unlike LAH, borane does not readily reduce many other functional groups, offering a significant advantage in the synthesis of complex molecules. The mechanism is believed to involve the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.[7]

Experimental Protocols

Protocol 1: Reduction of 7-Phenylheptanoic Acid with Lithium Aluminum Hydride (LAH)

This protocol describes a robust method for the reduction of 7-phenylheptanoic acid using the powerful reducing agent, Lithium Aluminum Hydride.

  • 7-Phenylheptanoic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (for elution)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF (10 mL per gram of LAH).

  • Addition of Carboxylic Acid: Cool the LAH suspension to 0 °C using an ice-water bath. Dissolve 7-phenylheptanoic acid (1.0 equivalent) in anhydrous THF (5 mL per gram of acid) and add it dropwise to the LAH suspension via the dropping funnel over 30-60 minutes. Control the addition rate to maintain the internal temperature below 10 °C. An initial evolution of hydrogen gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C with an ice-water bath. Cautiously and sequentially add the following dropwise:

    • 'x' mL of water (where 'x' is the mass of LAH in grams used).

    • 'x' mL of 15% aqueous sodium hydroxide.

    • '3x' mL of water. This should result in the formation of a granular white precipitate of lithium and aluminum salts.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates and wash with 1 M HCl, followed by saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford pure this compound.

LAH_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep1 Suspend LAH in anhydrous THF under N₂ react1 Cool LAH suspension to 0 °C prep1->react1 prep2 Dissolve 7-phenylheptanoic acid in anhydrous THF react2 Add carboxylic acid solution dropwise prep2->react2 react1->react2 react3 Reflux for 4-6 hours react2->react3 workup1 Cool to 0 °C and quench sequentially (H₂O, NaOH, H₂O) react3->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Wash organic phase and dry workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify1 Column chromatography on silica gel workup4->purify1 purify2 Characterize pure this compound purify1->purify2

Caption: Workflow for the LAH reduction of 7-phenylheptanoic acid.

Protocol 2: Selective Reduction of 7-Phenylheptanoic Acid with Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol offers a milder and more selective alternative to LAH, which is particularly useful when other reducible functional groups are present in the substrate.

  • 7-Phenylheptanoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Silica gel

  • Hexane and Ethyl acetate

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 7-phenylheptanoic acid (1.0 equivalent) in anhydrous THF (10 mL per gram of acid).

  • Addition of Borane: Cool the solution to 0 °C using an ice-water bath. Add the borane-tetrahydrofuran complex solution (1.0 M in THF, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-12 hours, or until the reaction is complete as monitored by TLC.[7]

  • Work-up: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane (caution: hydrogen gas evolution). Stir the mixture for 30 minutes at room temperature.

  • Isolation: Remove the solvent under reduced pressure. To the residue, add diethyl ether and wash sequentially with 1 M HCl and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Borane_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep1 Dissolve 7-phenylheptanoic acid in anhydrous THF under N₂ react1 Cool solution to 0 °C prep1->react1 react2 Add BH₃·THF solution dropwise react1->react2 react3 Stir at room temperature for 8-12 hours react2->react3 workup1 Cool to 0 °C and quench with methanol react3->workup1 workup2 Solvent removal and ether extraction workup1->workup2 workup3 Wash organic phase and dry workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify1 Column chromatography on silica gel workup4->purify1 purify2 Characterize pure this compound purify1->purify2

Caption: Workflow for the borane reduction of 7-phenylheptanoic acid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (300 MHz, CDCl₃): δ 7.29-7.10 (m, 5H, Ar-H), 3.64 (t, J = 6.6 Hz, 2H, -CH₂OH), 2.60 (t, J = 7.7 Hz, 2H, Ar-CH₂-), 1.68-1.52 (m, 4H, -CH₂-), 1.40-1.25 (m, 5H, -CH₂- and -OH).

  • ¹³C NMR (75 MHz, CDCl₃): δ 142.8, 128.4, 128.2, 125.6, 63.0, 35.9, 32.9, 31.4, 29.2, 29.1, 25.7.

  • Mass Spectrometry (GC-MS): m/z (%) = 192 (M+), 104, 91 (100).

  • Infrared (IR) Spectroscopy (neat): ν (cm⁻¹) = 3330 (broad, O-H stretch), 3025, 2928, 2855 (C-H stretch), 1603, 1495, 1454 (aromatic C=C stretch), 1058 (C-O stretch).

Safety Considerations

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher should be readily available.

  • Borane-Tetrahydrofuran Complex (BH₃·THF): BH₃·THF is a flammable liquid and should be handled in a well-ventilated fume hood. It can release flammable gases upon contact with water. Store at reduced temperatures (2-8 °C) to minimize decomposition.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

This application note details two reliable and efficient methods for the reduction of 7-phenylheptanoic acid to this compound. The choice between the powerful, non-selective Lithium Aluminum Hydride and the milder, more selective borane will depend on the specific requirements of the synthetic route, particularly the presence of other functional groups in more complex substrates. Both protocols, when executed with the appropriate safety precautions, provide high yields of the desired product. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized this compound.

References

  • PubChem. Benzeneheptanol | C13H20O | CID 154271. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 7-Phenylheptanoic acid (CAS 40228-90-8). [Link]

  • PubChem. 1-Phenylheptan-1-ol | C13H20O | CID 249502. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. How to titrate borane tetrahydrofuran complex?. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Organic Syntheses. L-VALINOL. [Link]

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

  • Organic Chemistry Data. Borane Tetrahydrofuran. [Link]

  • Organic Chemistry Portal. Borane Reagents. [Link]

  • Doc Brown's Chemistry. C7H16 heptane low high resolution 1H proton nmr spectrum. [Link]

  • PubChem. 2-Phenylheptan-1-ol | C13H20O | CID 23365657. National Center for Biotechnology Information. [Link]

  • NIST. 1-Heptanol. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]

Sources

Application Note: 7-Phenylheptan-1-ol in Organic Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Phenylheptan-1-ol (CAS: 10521-91-2) is a primary alcohol featuring a seven-carbon alkyl chain terminated by a phenyl ring. While structurally simple, this molecule serves as a critical "molecular ruler" and lipophilic anchor in medicinal chemistry. It is extensively employed to probe hydrophobic binding pockets in enzymes (e.g., DAGL


, kinases) and to construct bivalent ligands. This guide details its application in synthesizing serine hydrolase inhibitors, modifying peptides via Mitsunobu coupling, and generating electrophilic building blocks for natural product synthesis.

Chemical Profile & Strategic Utility[1]

PropertySpecificationStrategic Relevance
Formula

Balance of aliphatic flexibility and aromatic

-stacking capability.
MW 192.30 g/mol Low molecular weight allows for fragment-based drug design (FBDD).
LogP ~4.2 (Predicted)High lipophilicity; ideal for penetrating blood-brain barrier (BBB) or targeting lipid-metabolizing enzymes.
Reactive Handle Primary Hydroxyl (

)
Amenable to oxidation, halogenation, esterification, and Mitsunobu coupling.

Key Application Areas:

  • Endocannabinoid Modulators: Mimicry of arachidonoyl tails in diacylglycerol lipase (DAGL) inhibitors.

  • Peptide Therapeutics: Introduction of hydrophobic tags to disrupt protein-protein interactions (e.g., Plk1 PBD).[1]

  • Natural Product Synthesis: Precursor for linear diarylheptanoids (e.g., curcumin analogs).

Module A: Synthesis of DAGL Inhibitors (LEI104 Protocol)

Context: Diacylglycerol lipase-


 (DAGL

) is a key enzyme in the biosynthesis of 2-arachidonoylglycerol (2-AG). This compound is used to synthesize LEI104 , a potent, reversible inhibitor. The phenylheptyl chain mimics the lipid tail of the natural substrate, guiding the inhibitor into the active site.
Mechanistic Workflow

The synthesis requires extending the carbon chain by one unit and introducing a reactive headgroup (


-ketoheterocycle).

DAGL_Synthesis Figure 1: Synthetic route from this compound to DAGLα inhibitors. Alcohol This compound Aldehyde 7-Phenylheptanal (Oxidation) Alcohol->Aldehyde PCC or Swern Cyanohydrin 2-Hydroxy-8-phenyloctanenitrile (Homologation) Aldehyde->Cyanohydrin NaCN/H+ Inhibitor LEI104 (DAGLα Inhibitor) Cyanohydrin->Inhibitor Heterocycle Formation

[2][3][4][5]

Detailed Protocol: Aldehyde Oxidation & Cyanohydrin Formation

Based on methodologies adapted from Baggelaar et al. (2015) and related DAGL


 research.

Step 1: Swern Oxidation to 7-Phenylheptanal

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Reagents:

    • Oxalyl chloride (1.5 equiv) in dry DCM (

      
      ).
      
    • DMSO (3.0 equiv).

    • This compound (1.0 equiv, ~500 mg).[5]

    • Triethylamine (

      
      , 5.0 equiv).
      
  • Procedure:

    • Cool oxalyl chloride/DCM solution to -78°C .

    • Add DMSO dropwise (gas evolution occurs). Stir for 15 min.

    • Add this compound in DCM dropwise over 10 min. Stir for 45 min at -78°C.

    • Add

      
       dropwise. The solution will become cloudy.
      
    • Warm to 0°C over 30 min.

    • Quench: Add saturated

      
       solution.
      
  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
  • QC Point: Check aldehyde formation via TLC (appearance of UV-active spot, lower

    
     than alcohol usually, but check with DNP stain).
    

Step 2: Cyanohydrin Synthesis (2-Hydroxy-8-phenyloctanenitrile)

  • Reagents: 7-Phenylheptanal (crude from Step 1), NaCN (1.5 equiv),

    
     (saturated aq).
    
  • Procedure:

    • Dissolve aldehyde in

      
      .
      
    • Add saturated

      
       and stir vigorously to form the bisulfite adduct (white precipitate).
      
    • Add aqueous NaCN solution dropwise (Caution: HCN risk; use well-ventilated hood).

    • Stir at RT for 2-4 hours.

  • Result: This yields the

    
    -hydroxy nitrile, a direct precursor to the 
    
    
    
    -ketoheterocycle pharmacophore found in LEI104.

Module B: Solid-Phase Mitsunobu Alkylation (Plk1 Inhibitors)

Context: The Polo-box domain (PBD) of Plk1 binds phosphopeptides.[1] To create non-peptide inhibitors or enhanced peptidomimetics, researchers replace native residues with lipophilic linkers to target auxiliary hydrophobic pockets.

Protocol: On-Resin Mitsunobu Reaction

Reference: Evaluation of Plk1 PBD inhibitors (NIH/NCI).

Objective: Alkylate a Threonine or Serine side chain on a resin-bound peptide with this compound.

Reaction Scheme:



Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound peptide (e.g., containing a free Threonine hydroxyl) in dry DCM/THF (1:1) for 30 min.

  • Cocktail Preparation:

    • Triphenylphosphine (

      
      ):  10 equiv relative to resin loading.
      
    • This compound: 10 equiv.

    • Solvent: Dry DCM (minimum volume to cover resin).

  • Execution:

    • Add the

      
       and alcohol solution to the resin.
      
    • Cool the vessel to 0°C.

    • Add DEAD (Diethyl azodicarboxylate) or DIAD (10 equiv) dropwise.

    • Critical: The high equivalent count drives the reaction to completion on the solid phase.

  • Incubation: Shake at Room Temperature for 2–4 hours.

  • Washing: Drain and wash resin extensively with DCM (5x), THF (5x), and DMF (5x) to remove urea byproducts and excess reagents.

  • Validation: Cleave a small sample of the peptide and analyze via LC-MS.

    • Expected Mass Shift: +174 Da (Addition of

      
       - loss of 
      
      
      
      ).

Module C: Conversion to Electrophiles (Bromides)

For applications requiring


 alkylation (e.g., attaching the tail to an amine or carbon nucleophile), the alcohol must be converted to a bromide.
Protocol: Appel Reaction (High Fidelity)

Target: 1-Bromo-7-phenylheptane.[6]

  • Reagents: this compound (1.0 equiv), Carbon Tetrabromide (

    
    , 1.2 equiv), Triphenylphosphine (
    
    
    
    , 1.2 equiv).
  • Solvent: Dry DCM (

    
    ).
    
  • Procedure:

    • Dissolve alcohol and

      
       in DCM at 0°C.
      
    • Add

      
       portion-wise (exothermic).
      
    • Stir at RT for 2 hours.

    • Purification: Add pentane (precipitates triphenylphosphine oxide). Filter through a silica plug.

    • Yield: Typically >90%.

  • Application: This bromide is a "plug-and-play" reagent for alkylating amines in diversity-oriented synthesis.

Visualizing the Application Landscape

Applications Figure 2: Divergent synthesis pathways utilizing this compound. Core This compound (C13H20O) Oxidation Oxidation (Swern/DMP) Core->Oxidation Mitsunobu Mitsunobu Coupling (PPh3/DEAD) Core->Mitsunobu Halogenation Appel Reaction (CBr4/PPh3) Core->Halogenation Aldehyde 7-Phenylheptanal Oxidation->Aldehyde Ether Peptide-O-Linker (Plk1 Inhibitors) Mitsunobu->Ether Bromide 1-Bromo-7-phenylheptane Halogenation->Bromide DAGL α-Ketoheterocycles (DAGLα Inhibitors) Aldehyde->DAGL + HCN / Heterocycle Fragrance Linear Diarylheptanoids (Fragrance/Antioxidant) Ether->Fragrance Analogous Chem Alkylation N-Alkylated Drugs (Receptor Ligands) Bromide->Alkylation + R-NH2

[1][2][4][5][7]

References

  • Baggelaar, M. P., et al. (2015).

    
    -Ketoheterocycles as sn-1-Diacylglycerol Lipase 
    
    
    
    Inhibitors. Journal of Medicinal Chemistry. (Describes the synthesis of LEI104 using this compound).
  • Burke, T. R., et al. (2008).

    
    ) Position of a Histidyl Residue Under Mitsunobu Conditions. NIH / Journal of Organic Chemistry. (Details solid-phase Mitsunobu using this compound).
    
  • Organic Syntheses. General protocols for phenyl-alkyl bromide synthesis. (Adapted for 1-bromo-7-phenylheptane).[6]

  • PubChem Compound Summary.this compound (CID 126265).

Sources

Protocol for the esterification of 7-Phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This technical guide details the esterification of 7-Phenylheptan-1-ol (CAS: 3208-25-1), a primary alcohol frequently utilized in medicinal chemistry as a lipophilic linker or "spacer" moiety. Its seven-carbon chain provides flexibility, while the terminal phenyl group offers π-stacking potential and UV detectability, making it a valuable building block for PROTACs (Proteolysis Targeting Chimeras) and lipid-drug conjugates.

Compound Profile:

Property Value Critical Note
IUPAC Name This compound Primary alcohol functionality
Molecular Weight 192.30 g/mol Monoisotopic Mass: 192.15 Da
Boiling Point 115–117 °C (0.5 mmHg) High BP; distillation requires high vacuum
Solubility DCM, THF, EtOAc, Et2O Immiscible in water; lipophilic (LogP ~4.[1]5)

| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |

Strategic Selection of Methodologies

In drug development contexts, the choice of esterification protocol depends heavily on the "Acid Partner"—the carboxylic acid being coupled to the this compound.

  • Method A: Steglich Esterification (DCC/DMAP). [2][3][4]

    • Use Case: Coupling with complex, acid-sensitive, or high-value pharmaceutical intermediates (e.g., amino acids, drug pharmacophores).

    • Mechanism:[3][4][5][6][7] Carbodiimide activation prevents harsh acidic conditions.

  • Method B: Acyl Chloride / Anhydride Activation.

    • Use Case: Scale-up synthesis of simple esters (acetates, benzoates) or when the acid chloride is commercially available and stable.

    • Mechanism:[3][4][5][6][7] Nucleophilic acyl substitution with base scavenging.

Protocol A: Steglich Esterification (High Precision)

This method minimizes thermal stress and is ideal when the this compound is being attached to a valuable carboxylic acid.

Reagents & Stoichiometry
ComponentEquiv.Role
Carboxylic Acid (R-COOH) 1.0Limiting Reagent (usually the valuable partner)
This compound 1.1–1.2Slight excess ensures complete consumption of acid
DCC (N,N'-Dicyclohexylcarbodiimide) 1.1Coupling Agent (Activator)
DMAP (4-Dimethylaminopyridine) 0.05–0.1Acyl Transfer Catalyst
Dichloromethane (DCM) SolventAnhydrous (0.1 – 0.2 M concentration)
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and This compound (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath. Rationale: Cooling suppresses the N-acylurea rearrangement side reaction.

  • Activation: Dissolve DCC (1.1 eq) in a minimum volume of DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–12 hours. Monitor by TLC (Target ester usually runs higher than the alcohol).

  • Workup (Critical Step):

    • Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the precipitated DCU. Rinse the cake with cold DCM.

    • Evaporation: Concentrate the filtrate under reduced pressure.

    • Resolution: Redissolve the residue in cold Ethyl Acetate (EtOAc). If more DCU precipitates, filter again.

Mechanistic Workflow (Visualization)

SteglichMechanism Acid Carboxylic Acid (R-COOH) Inter1 O-Acylisourea (Activated Intermediate) Acid->Inter1 + DCC DCC DCC (Activator) DCC->Inter1 ActiveEster N-Acylpyridinium (Active Species) Inter1->ActiveEster + DMAP DCU DCU (Byproduct - Solid) Inter1->DCU Leaving Group Alcohol This compound (Nucleophile) Product Target Ester Alcohol->Product DMAP DMAP (Catalyst) DMAP->ActiveEster ActiveEster->DMAP Regenerated ActiveEster->Product + Alcohol

Figure 1: Catalytic cycle of Steglich esterification showing DMAP's role in accelerating acyl transfer.

Protocol B: Acyl Chloride Activation (Robust/Scale-Up)

Ideal for attaching simple protecting groups (e.g., Acetyl, Benzoyl) or when the acid chloride is stable.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Limiting Reagent
Acyl Chloride (R-COCl) 1.2–1.5Excess ensures conversion
Triethylamine (Et3N) or Pyridine 2.0HCl Scavenger (Base)
DMAP 0.1Catalyst (Optional but recommended)
DCM or THF SolventAnhydrous
Step-by-Step Methodology
  • Setup: Place This compound (1.0 eq) and Et3N (2.0 eq) in a flask with anhydrous DCM under nitrogen. Add DMAP (0.1 eq).

  • Cooling: Cool to 0 °C .

  • Addition: Add the Acyl Chloride dropwise (neat or in DCM) to control the exotherm.

    • Safety: This reaction generates HCl (scavenged by base) and heat.

  • Completion: Warm to RT and stir for 1–2 hours.

  • Quenching: Add a small amount of water or saturated NaHCO3 to destroy excess acid chloride.

Purification & Analytical Validation

Given the lipophilicity of this compound, the resulting esters are often oils. Crystallization is rare unless the acid partner is highly rigid/polar.

Purification Logic
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (SiO2).

    • Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0% → 20% EtOAc).

    • Detection: UV at 254 nm (The phenyl ring of the heptanol chain provides a distinct chromophore).

  • Removal of Excess Alcohol: If this compound is used in excess, it can be difficult to separate from the ester due to similar polarity.

    • Tip: Use a scavenger resin (e.g., Isocyanate resin) to bind unreacted alcohol before chromatography, or ensure the Acid is the limiting reagent.

Analytical Markers (NMR)

Validation of the ester bond formation is best confirmed by 1H NMR (CDCl3).

Proton EnvironmentShift (Alcohol)Shift (Ester)Diagnostic Change
-CH2-OH (C1 position)~3.65 ppm (triplet)~4.05 – 4.20 ppm (triplet)Downfield shift (~0.5 ppm)
Phenyl-CH2- (C7 position)~2.60 ppm (triplet)~2.60 ppm (triplet)Unchanged (Internal Standard)
Aromatic Ring 7.15 – 7.30 ppm7.15 – 7.30 ppmUnchanged
Purification Workflow (Visualization)

PurificationFlow Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash: 1M HCl or Citric Acid (Removes DMAP/Amines) Crude->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Unreacted Acid) Wash1->Wash2 Wash3 Wash: Brine + Dry (MgSO4) Wash2->Wash3 Conc Concentrate (Rotovap) Wash3->Conc Analysis TLC / NMR Check Conc->Analysis Purify Flash Chromatography (Hex/EtOAc) Analysis->Purify Impurities Present Final Pure Ester Analysis->Final Clean Purify->Final

Figure 2: Standard aqueous workup and purification decision tree for lipophilic esters.

References

  • PubChem. (2023). Compound Summary: this compound (CID 154271).[8] National Library of Medicine. [Link]

  • Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids.[4] Angewandte Chemie International Edition, 17(7), 522–524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification: Mechanism and Protocols.[Link]

  • Common Organic Chemistry. (2023). Acid to Ester: Standard Operating Procedures.[Link]

Sources

Application Note: 7-Phenylheptan-1-ol as a Strategic Initiator for End-Functionalized Polyesters

[1]

Executive Summary & Chemical Profile[1]

This guide details the application of 7-Phenylheptan-1-ol (CAS 3208-25-1) as a functional initiator in the synthesis of well-defined polymers. While benzyl alcohol and 5-phenylpentanol are common initiators in polymer science, this compound offers a unique C7 aliphatic spacer .[1] This specific chain length separates the terminal aromatic anchor from the polymer backbone, influencing self-assembly,


Chemical Specifications
PropertyValueRelevance to Synthesis
IUPAC Name This compoundPrimary Alcohol (Nucleophile)
CAS Number 3208-25-1Verification
MW 192.30 g/mol Stoichiometric calculations (

)
Boiling Point ~155 °C (at 20 mmHg)High thermal stability for bulk polymerization
Structure Ph-(CH

)

-OH
Hydrophobic End-Cap

Core Application: Ring-Opening Polymerization (ROP)[1][3][4]

The primary application of this compound is as a nucleophilic initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,

1
Mechanistic Rationale

In coordination-insertion polymerization (catalyzed by Tin(II) 2-ethylhexanoate), the hydroxyl group of this compound attacks the carbonyl carbon of the monomer.[1] The phenyl ring remains permanently attached to the

Why the C7 Spacer Matters:

  • Decoupling Effect: The 7-methylene unit spacer decouples the aromatic ring's mobility from the semi-crystalline polymer backbone (e.g., PCL), potentially altering the glass transition temperature (

    
    ) and crystallization rates compared to benzyl-terminated analogs.
    
  • Supramolecular Assembly: In amphiphilic block copolymers, the terminal phenyl group can drive micellar core assembly via

    
    -
    
    
    interactions, stabilized by the flexible C7 tether.
Visualization: ROP Mechanism

The following diagram illustrates the initiation pathway using a Tin(II) catalyst.

ROP_MechanismInitiatorThis compound(Nucleophile)ComplexActivatedComplexInitiator->ComplexCoordinationCatalystSn(Oct)2(Catalyst)Catalyst->ComplexActivationMonomerε-Caprolactone(Cyclic Ester)Monomer->ComplexRing OpeningPolymerα-Phenylheptyl-ω-hydroxyPoly(caprolactone)Complex->PolymerPropagation(n cycles)

Figure 1: Coordination-Insertion mechanism where this compound initiates the polymerization of

1

Experimental Protocol: Synthesis of Phenyl-Terminated Poly(ε-caprolactone)

Objective: Synthesize PCL with a target molecular weight (

Materials
  • Monomer:

    
    -Caprolactone (
    
    
    -CL), distilled over CaH
    
    
    prior to use.[1]
  • Initiator: this compound (dried over molecular sieves).[1]

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)

    
    ), 0.1 M solution in dry toluene.
    
  • Solvent: Toluene (anhydrous) or Bulk (Solvent-free).[1]

Stoichiometry Calculation

To target



Molar Ratio:

23
Step-by-Step Procedure (Bulk Polymerization)[1]
  • Preparation (In Glovebox/Schlenk Line):

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 192 mg (1.0 mmol) of this compound.

    • Add 9.81 g (86 mmol) of

      
      -caprolactone.
      
    • Add 20

      
      L  of Sn(Oct)
      
      
      solution (approx. 1 drop, catalytic amount ~1/500 eq relative to monomer).
  • Degassing:

    • Seal the flask and perform three Freeze-Pump-Thaw cycles to remove oxygen and moisture, which can terminate chains or initiate competing hydrolysis.[1]

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 110 °C .

    • Stir at 300 rpm for 24 hours . The viscosity will increase significantly.

  • Quenching & Purification:

    • Cool the flask to room temperature.

    • Dissolve the crude polymer in a minimal amount of dichloromethane (DCM) (~20 mL).

    • Precipitate dropwise into 200 mL of cold methanol (-20 °C) with vigorous stirring. The polymer will form white fibers.

    • Filter and dry in a vacuum oven at 40 °C for 24 hours.

Secondary Application: Synthesis of Functional Monomers[6]

For researchers requiring radical polymerization (ATRP/RAFT), this compound can be converted into a methacrylate monomer.[1]

Reaction: Esterification with Methacryloyl Chloride.

Protocol Summary
  • Dissolve this compound (1 eq) and Triethylamine (1.2 eq) in dry DCM at 0 °C.

  • Add Methacryloyl chloride (1.1 eq) dropwise.

  • Stir at RT for 12 hours.

  • Wash with NaHCO

    
     (aq), brine, and water.
    
  • Dry organic layer (MgSO

    
    ) and remove solvent.
    
  • Result: 7-Phenylheptyl methacrylate (Ready for radical polymerization).

Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following methods.

H NMR Spectroscopy (CDCl )

This is the primary method to verify end-group fidelity and calculate absolute

Signal (

ppm)
AssignmentInterpretation
7.15 - 7.30 Multiplet (5H)Phenyl Ring (Initiator residue).[1] Used as internal standard for integration.
4.06 Triplet (2H)-CH

-O-CO-
(Polymer backbone ester linkage).[1]
3.65 Triplet (2H)-CH

-OH
(

-chain end).[1]
2.30 Triplet (2H)-CO-CH

-
(Polymer backbone).[1]

Validation Logic: The integration ratio of the phenyl protons (5H) to the backbone



Gel Permeation Chromatography (GPC)
  • Expected Result: Monomodal distribution.

  • Dispersity (

    
    ):  Should be 
    
    
    for controlled ROP.
  • Note: Polystyrene standards may overestimate MW due to the structural similarity of the initiator but difference in backbone hydrodynamics; use Mark-Houwink corrections for PCL.

Workflow Visualization

WorkflowStartStart: this compoundStep11. Dry Reagents(Mol. Sieves / Distillation)Start->Step1Step22. ROP Reaction(110°C, Sn(Oct)2, 24h)Step1->Step2Step33. Purification(Precipitation in MeOH)Step2->Step3Step44. Validation(NMR & GPC)Step3->Step4

Figure 2: Experimental workflow from reagent preparation to validated polymer.

References

  • Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504.[1] Link

    • Grounding: Authoritative review on ROP mechanisms and catalyst selection.[2][4]

  • Kowalski, A., Duda, A., & Penczek, S. (2000). Kinetics and mechanism of cyclic esters polymerization initiated with tin(II) octoate. Macromolecules, 33(3), 735-745.[1] Link

    • Grounding: Establishes the coordination-insertion mechanism cited in Section 2.
  • Phan, H., et al. (2020).[4] Functional initiators for the ring-opening polymerization of polyesters and polycarbonates: An overview. European Polymer Journal, 133, 109795. Link

    • Grounding: Validates the strategy of using functional alcohols to impart specific end-group properties.
  • PubChem. (n.d.). This compound (Compound Summary). Link

    • Grounding: Source for physical properties (MW, structure).[5][6][7]

Application Note: High-Throughput Quantification of 7-Phenylheptan-1-ol Using Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents two robust and validated analytical methods for the precise quantification of 7-Phenylheptan-1-ol, a common fragrance ingredient, in various matrices. We provide detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The causality behind experimental choices, from sample preparation to instrument parameter selection, is thoroughly explained to ensure methodological transparency and reproducibility. These protocols are designed for researchers, quality control analysts, and formulation scientists requiring accurate and reliable quantification of this semi-volatile compound.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 3208-25-1, Formula: C₁₃H₂₀O) is a fragrance compound valued for its mild, floral, and rosy aroma.[1] Its application in cosmetics, perfumes, and other consumer products necessitates precise analytical methods to ensure product quality, consistency, and compliance with regulatory standards.[2] The accurate quantification of such fragrance components is a critical aspect of quality control and research and development, as their concentration directly impacts the final product's sensory profile and stability.

The challenge in quantifying this compound often lies in its presence within complex matrices, which can contain a multitude of other volatile and non-volatile ingredients.[3] Therefore, the chosen analytical method must offer high selectivity and sensitivity to isolate the analyte from interfering matrix components. Separation techniques like chromatography are the most suitable analytical approaches for this purpose.[4] This guide details two primary chromatographic strategies: GC-MS, which is ideal for volatile and semi-volatile compounds, and HPLC-UV, a versatile alternative.[4]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

2.1. Principle & Rationale

Gas chromatography is the premier technique for analyzing volatile and thermally stable semi-volatile compounds like this compound.[4] The compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. Coupling GC with a Mass Spectrometer (MS) provides unparalleled selectivity and sensitivity. The MS fragments the analyte into a unique mass spectrum, acting as a chemical fingerprint for positive identification, and allows for quantification with minimal interference. For trace analysis, Selected Ion Monitoring (SIM) mode is employed, where the instrument only monitors specific ions characteristic of this compound, dramatically enhancing the signal-to-noise ratio.

2.2. Sample Preparation: Solid-Phase Microextraction (SPME)

For complex matrices such as creams, lotions, or environmental water samples, SPME is a solvent-free, efficient extraction and concentration technique.[2][5] It utilizes a coated fiber to adsorb the analyte directly from the sample headspace or liquid phase. The choice of a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is justified by its affinity for aromatic and non-polar compounds.[5]

2.2.1. Detailed SPME Protocol

  • Sample Aliquoting: Accurately weigh 1.0 g of the homogenized sample (or pipette 1.0 mL of a liquid sample) into a 20 mL headspace vial.

  • Matrix Modification (Optional): For aqueous samples, add 0.3 g of NaCl to the vial. This "salting-out" effect increases the ionic strength of the solution, reducing the solubility of this compound and promoting its partitioning into the headspace for more efficient extraction.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation & Extraction: Place the vial in an autosampler tray equipped with an agitator and heater. Incubate the sample at 60°C for 10 minutes with agitation to facilitate equilibration between the sample and the headspace.

  • Fiber Exposure: Expose the DVB/PDMS SPME fiber to the sample headspace for 20 minutes under continued agitation and heating. This duration is optimized to ensure sufficient adsorption without necessarily reaching equilibrium, providing a reproducible extraction.

  • Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption of the analyte onto the column. A desorption time of 5 minutes at 250°C is typically sufficient to ensure complete transfer.

2.3. GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentHigh-performance system with precise electronic pneumatic control.
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and spectral integrity.
Injection Port Split/Splitless Inlet, 250°COperated in Splitless mode for SPME to maximize analyte transfer to the column.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency. Constant flow ensures stable retention times.
GC Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µmA low-polarity 5% diphenyl / 95% dimethyl polysiloxane column is an industry standard, offering excellent separation for a wide range of semi-volatile and aromatic compounds.[6]
Oven Program 80°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 minAn initial hold at a lower temperature focuses the analytes at the head of the column. The temperature ramp elutes compounds based on their boiling points. The final hold ensures all components are eluted.
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Electron Ionization (EI), 230°C, 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Mode Full Scan (m/z 40-350) & SIMFull Scan mode is used for initial method development and compound identification. For quantification, SIM mode provides superior sensitivity.
Quantifier Ion (SIM) m/z 91 (Tropylium ion, characteristic of alkylbenzenes)To be determined empirically from the full scan spectrum of a this compound standard. Other confirming ions should also be monitored.

2.4. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (1g or 1mL) Salt 2. Matrix Modification (Add NaCl) Sample->Salt Seal 3. Seal Vial Salt->Seal Incubate 4. Incubation & Agitation (60°C, 10 min) Seal->Incubate Extract 5. SPME Headspace Extraction (20 min) Incubate->Extract Desorb 6. Thermal Desorption in GC Inlet (250°C) Extract->Desorb Transfer Fiber Separate 7. GC Separation (HP-5ms column) Desorb->Separate Detect 8. MS Detection (EI, Scan/SIM) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration Curve (External Standard) Integrate->Calibrate Quantify 11. Quantification Calibrate->Quantify

Caption: Workflow for this compound analysis by SPME-GC-MS.

Method 2: Quantification by HPLC-UV

3.1. Principle & Rationale

While GC-MS is often preferred, HPLC is a powerful alternative, especially for samples that may contain non-volatile interferences that could contaminate a GC system.[7] This method is also advantageous if the analyte is thermally labile, though this is not a major concern for this compound. The principle involves separating the analyte in a liquid phase. We utilize reversed-phase chromatography, where a non-polar stationary phase (C18) separates compounds based on their hydrophobicity. This compound, with its phenyl group and heptyl chain, has sufficient hydrophobicity to be well-retained and separated. Detection is achieved using a UV detector, as the phenyl group exhibits strong absorbance around 254-260 nm.

3.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

For matrices like perfumes or hydroalcoholic solutions, a simple "dilute-and-shoot" approach after filtration may suffice. For more complex emulsion-based samples (creams), an LLE is required to isolate the analyte.

3.2.1. Detailed LLE Protocol

  • Sample Aliquoting: Accurately weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

  • Initial Dilution: Add 2.0 mL of ethanol to the tube to help break any emulsion and dissolve the sample. Vortex for 1 minute.

  • Extraction Solvent Addition: Add 5.0 mL of hexane. Hexane is chosen for its non-polarity, which will selectively extract the relatively non-polar this compound while leaving more polar matrix components behind.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clean separation between the aqueous/ethanolic phase and the upper hexane layer.

  • Analyte Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Evaporation & Reconstitution: Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase (e.g., 70:30 Acetonitrile:Water). This step is crucial to ensure the sample solvent is compatible with the HPLC mobile phase, leading to good peak shape.[7]

  • Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulates that could block the column or tubing.[8]

3.3. HPLC-UV Instrumentation and Parameters

Parameter Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable quaternary or binary pump system capable of delivering precise gradients.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)A DAD is preferred as it can acquire spectra across a range, confirming peak purity.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus)A C18 column provides excellent hydrophobic retention for the analyte. The specified dimensions are standard for analytical separations.
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
Gradient 0-1 min (70% B), 1-10 min (70% to 95% B), 10-12 min (95% B), 12.1-15 min (70% B)A gradient elution ensures that the analyte is eluted with a good peak shape while also cleaning the column of more strongly retained components. A re-equilibration step at the end is vital for reproducibility.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35°CMaintaining a constant column temperature ensures retention time stability.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection 254 nmThe phenyl group in this compound will absorb UV light strongly at or near this wavelength.

3.4. HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (1g) Extract 2. Liquid-Liquid Extraction (Hexane) Sample->Extract Separate 3. Phase Separation (Centrifuge) Extract->Separate Evap 4. Evaporate & Reconstitute (in Mobile Phase) Separate->Evap Filter 5. Syringe Filtration (0.45 µm) Evap->Filter Inject 6. Inject Sample (10 µL) Filter->Inject Transfer to Vial Separate_LC 7. HPLC Separation (C18 column, Gradient) Inject->Separate_LC Detect_UV 8. UV Detection (254 nm) Separate_LC->Detect_UV Integrate 9. Peak Integration Detect_UV->Integrate Calibrate 10. Calibration Curve (External Standard) Integrate->Calibrate Quantify 11. Quantification Calibrate->Quantify

Caption: Workflow for this compound analysis by LLE-HPLC-UV.

Method Validation

Both protocols must be validated to ensure they are fit for purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[9] Key validation parameters are summarized below.

Parameter Acceptance Criterion Purpose
Specificity Peak purity assessment (DAD) or unique mass spectrum (MS). No interference at the analyte's retention time in blank matrix.To ensure the signal being measured is solely from the analyte of interest.
Linearity Correlation coefficient (R²) ≥ 0.995 over a 5-point calibration curve.To demonstrate a proportional response of the instrument to the concentration of the analyte.
Accuracy Mean recovery of 80-120% for spiked matrix samples at three concentration levels.To determine the closeness of the measured value to the true value.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) as %RSD ≤ 15%.To measure the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1, or the lowest point on the calibration curve meeting accuracy/precision criteria.The lowest concentration of analyte that can be accurately and precisely quantified.

Summary and Method Comparison

Feature GC-MS HPLC-UV
Selectivity Very High (based on retention time and mass fragmentation)Good (based on retention time and UV absorbance)
Sensitivity Very High (especially in SIM mode)Moderate to Good
Sample Throughput Moderate (longer run times, but SPME can be automated)High (shorter run times typically)
Matrix Compatibility Best for volatile matrices. Non-volatile components can contaminate the system.Excellent for a wide range of matrices, including those with non-volatile components.
Primary Application Trace analysis, confirmation of identity, complex volatile matrices.Routine QC, analysis of less volatile matrices, alternative to GC.

Conclusion

This application note provides comprehensive and scientifically grounded protocols for the quantification of this compound. The GC-MS method offers superior sensitivity and selectivity, making it the method of choice for trace-level detection and unambiguous identification. The HPLC-UV method serves as a robust and reliable alternative, particularly well-suited for routine quality control environments and for matrices incompatible with GC analysis. The successful implementation of either method hinges on careful sample preparation and formal method validation to ensure data of the highest quality and integrity.

References

  • Pérez-Carrera, E., et al. (2017). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2. Journal of Chromatography A. Available at: [Link]

  • SpectraBase. (n.d.). 7-Phenyl-6-hepten-1-ol - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • Divišová, R., et al. (2014). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate. Available at: [Link]

  • Bicchi, C., et al. (2024). Development, validation, and assessment of a reliable and white method for the analysis of water-based perfumes by pipette-tip. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens. Available at: [Link]

  • Gawlik-Będęowska, M., & Dębowska, M. (2011). Analytical methods for identification and determination of some cosmetics ingredients. General Questions of Analytical Chemistry. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]

  • NIST. (n.d.). 7-Phenylheptanoic acid. NIST WebBook. Available at: [Link]

  • Phenomenex. (n.d.). Sample Preparation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Phenylheptanal. PubChem Compound Database. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Products for Chromatography. Available at: [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]

  • Stanciu, O., et al. (2023). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules. Available at: [Link]

  • Liu, D., et al. (2022). Accelerating Sample Preparation for the Analysis of Complex Samples. LCGC International. Available at: [Link]

  • Del Rio, D., et al. (2014). Analytical methods for quantitation of prenylated flavonoids from hops. Journal of Chromatography B. Available at: [Link]

  • Sastraruji, T., et al. (2022). Validated HPLC method for mitragynine quantification in Kratom extract. Asian Journal of Natural Product Biochemistry. Available at: [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International. Available at: [Link]

  • Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research. Available at: [Link]

  • Restek. (n.d.). Lecture 7: Gas Chromatography. Restek Corporation. Available at: [Link]

  • Bruker. (n.d.). Fast Gasoline Characterization by Optimizing Multi-dimensional GC (PIONA+). Bruker Daltonics. Available at: [Link]

Sources

High-performance liquid chromatography (HPLC) method for 7-Phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 7-Phenylheptan-1-ol

Abstract

This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of This compound (CAS: 3208-25-1).[1][2] Due to the compound's significant lipophilicity (LogP ~4.[1][2]5) resulting from its heptyl spacer and phenyl ring, standard isocratic methods often result in excessive retention times or peak broadening.[1][2] This guide presents an optimized gradient elution method using a C18 stationary phase, ensuring sharp peak shape, reasonable run times (<15 minutes), and high sensitivity using UV detection at 210 nm.[1][2]

Analyte Profiling & Physicochemical Context

Before initiating method development, we must understand the "personality" of the molecule.[1][2] this compound consists of a polar primary hydroxyl group attached to a highly hydrophobic 7-carbon alkyl chain terminated by a phenyl ring.[1][2]

PropertyValueChromatographic Implication
Molecular Weight 192.30 g/mol Suitable for standard HPLC; small molecule.[1][2]
LogP (Octanol/Water) ~4.5 (Predicted)High Hydrophobicity. The analyte will adhere strongly to C18 phases.[1] High organic solvent strength is required for elution.[1][2]
Chromophore Phenyl RingWeak UV absorption at 254 nm (B-band); Stronger absorption at 210-220 nm (E2-band).
Solubility ~57 mg/L (Water)Critical: Sample diluent must be high-organic (e.g., Acetonitrile) to prevent precipitation in the injector.[1][2]

Method Optimization Strategy

The following decision logic outlines why specific parameters were chosen over others. This prevents "trial and error" and grounds the method in chemical principles.[1][2]

MethodLogic Analyte Analyte: this compound (Lipophilic, Neutral) ModeSelection Mode: Reversed-Phase (RP) Analyte->ModeSelection ColumnChoice Column: C18 (Octadecyl) Reason: Strong hydrophobic retention needed for alkyl chain resolution. ModeSelection->ColumnChoice MobilePhase Mobile Phase: ACN / Water Reason: ACN has lower viscosity and stronger elution than MeOH. ColumnChoice->MobilePhase Detection Detection: UV @ 210 nm Reason: Maximize sensitivity for non-conjugated phenyl ring. MobilePhase->Detection

Figure 1: Method Development Logic Flowchart.[1][2] The high lipophilicity drives the selection of ACN and C18.

Standard Operating Procedure (SOP)

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).[1]

    • Note: A 3.5 µm particle size is chosen to balance resolution with backpressure, allowing higher flow rates if necessary.[1][2]

  • Mobile Phase A: HPLC-grade Water (0.1% Phosphoric Acid optional for peak sharpening, though analyte is neutral).

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3][4][5][6]

  • Flow Rate: 1.0 mL/min.[1][2][3][4][7]

  • Column Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).

  • Injection Volume: 5 - 10 µL.

  • Detection: UV @ 210 nm (Reference: 360 nm).[1][2]

Gradient Program

Rationale: An isocratic hold at 50% B (standard for many alcohols) would result in a retention time >30 minutes for this homologue.[1][2] A steep gradient is required.[1][2]

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.00 5050Initial equilibration
8.00 595Linear ramp to elute analyte
10.00 595Wash step (remove lipophilic impurities)
10.10 5050Return to initial conditions
14.00 5050Re-equilibration (Critical)

Expected Retention Time: ~6.5 - 7.5 minutes.[1][2]

Sample Preparation Protocol

WARNING: Do not dissolve this analyte in pure water.[1][2] It will precipitate or adhere to the vial glass, leading to poor recovery data.[1][2]

SamplePrep Step1 1. Weighing Accurately weigh 10 mg of this compound Step2 2. Primary Dissolution Dissolve in 10 mL Acetonitrile (ACN) (Stock Conc: 1000 ppm) Step1->Step2 Step3 3. Dilution Dilute 1:10 with 50:50 ACN:Water (Target: 100 ppm) Step2->Step3 Step4 4. Filtration Filter through 0.22 µm PTFE filter (Nylon may bind hydrophobic analytes) Step3->Step4

Figure 2: Sample Preparation Workflow ensuring solubility and system compatibility.

Detailed Steps:

  • Stock Solution (1 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dilute to volume with 100% Acetonitrile . Sonicate for 2 minutes.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase B (ACN) .

    • Note: While matching the initial gradient (50:50) is usually best, this analyte is so hydrophobic that keeping the sample in 100% ACN is acceptable to prevent precipitation, provided the injection volume is small (<10 µL).[1]

System Suitability & Validation Parameters

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before running unknown samples.

ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD < 1.0% (n=5)Confirms pump gradient stability and temperature control.
Peak Area %RSD < 1.0% (n=5)Confirms autosampler precision and analyte solubility (no precipitation).
Tailing Factor (T) 0.9 < T < 1.2Values > 1.5 indicate secondary interactions (silanol activity) or column overload.[1][2]
Resolution (Rs) > 2.0If separating from impurities (e.g., shorter chain homologues like 5-phenylpentanol).[1][2]
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mLEstimated based on UV extinction coefficient of the phenyl ring at 210 nm.[1][2]

Troubleshooting Guide

Issue: Ghost Peaks in Blank Run

  • Cause: Carryover.[1][2] The high lipophilicity of the C7 chain means it sticks to the injector needle or rotor seal.[1][2]

  • Solution: Increase the needle wash volume.[1][2] Use a wash solvent of 100% Acetonitrile or Isopropanol.[1][2]

Issue: Peak Fronting

  • Cause: Solvent mismatch.[1][2] Injecting 100% ACN sample into a 50% Aqueous stream can cause the analyte to "rush" ahead.[1][2]

  • Solution: Reduce injection volume to 2 µL or dilute sample with water to 70:30 ACN:Water (if solubility permits).[1][2]

Issue: Low Sensitivity

  • Cause: Detection at 254 nm.[1][2][7]

  • Solution: Switch to 210 nm . The absorption at 210 nm is typically 5-10x higher than at 254 nm for alkyl-benzenes.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 154271, this compound.[1][2] Retrieved January 30, 2026 from [Link][1]

    • Source of LogP and physicochemical property d
  • Phenomenex (2025). Reversed Phase HPLC Method Development Guide. Retrieved January 30, 2026 from [Link][1]

    • Authoritative guide on C18 vs. Phenyl-Hexyl selectivity and mobile phase selection.
  • Naderi, F. et al. (2018). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide.[1][2] Academic Journals.[1][2] Retrieved January 30, 2026 from [Link]

    • Provides the baseline UV maxima (220nm) and retention behavior for the homologous phenethyl alcohol.
  • Verification of commercial availability and purity standards.

Sources

Synthesis of 7-Phenylheptan-1-ol Analogs for Structure-Activity Relationship Studies: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Structure-Activity Relationship (SAR) in Drug Discovery

In the landscape of modern medicinal chemistry, the elucidation of Structure-Activity Relationships (SAR) is a cornerstone of rational drug design.[1] By systematically modifying the chemical structure of a lead compound and observing the resulting changes in biological activity, researchers can identify the key molecular features, or pharmacophores, responsible for the desired therapeutic effect. This iterative process of synthesis and biological evaluation allows for the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective drugs.[2]

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of 7-phenylheptan-1-ol and a focused library of its analogs. This class of phenylalkanols serves as an excellent model system for demonstrating the principles of SAR. The long aliphatic chain, the terminal hydroxyl group, and the phenyl ring offer multiple points for structural modification, each with the potential to significantly impact biological activity. We will explore how alterations to the phenyl ring and the alkyl chain can influence hypothetical antimicrobial and anticancer activities, providing a practical framework for researchers engaged in drug discovery and development.

Strategic Approach to Analog Design

The design of an analog library for SAR studies is a strategic endeavor aimed at systematically probing the chemical space around a lead compound. For this compound, our analog design strategy will focus on two primary regions of the molecule: the phenyl ring and the heptyl chain.

Rationale for Phenyl Ring Modifications:

The phenyl ring is a common motif in bioactive molecules and its electronic and steric properties can be readily tuned through the introduction of various substituents. We will explore the effects of:

  • Electron-donating groups (EDGs): A methoxy (-OCH₃) group at the para-position will be introduced to investigate the impact of increased electron density on the aromatic ring.

  • Electron-withdrawing groups (EWGs): A chloro (-Cl) group, also at the para-position, will be used to probe the effect of decreased electron density. The position of substitution on the phenyl ring can significantly affect the antiproliferative activity of compounds.[3]

  • Steric bulk: While not explicitly synthesized in this protocol, researchers are encouraged to consider the introduction of bulkier groups to probe steric tolerance at the receptor binding site.

Rationale for Alkyl Chain Modifications:

The length and saturation of the alkyl chain can influence the lipophilicity and conformational flexibility of the molecule, which in turn can affect membrane permeability and target binding.[4] We will synthesize an analog with a shortened alkyl chain (5-phenylpentan-1-ol) to assess the importance of chain length for biological activity. Studies have shown that the antimicrobial activity of long-chain alcohols can be dependent on the length of the aliphatic carbon chain.[4]

The following diagram illustrates the strategic points of modification on the this compound scaffold.

SAR_Strategy Strategic Modifications of this compound cluster_scaffold This compound Scaffold cluster_modifications Points of Modification Scaffold Phenyl-(CH₂)₇-OH Phenyl_Ring Phenyl Ring (Electronic & Steric Effects) Scaffold->Phenyl_Ring Substitution Alkyl_Chain Alkyl Chain (Lipophilicity & Length) Scaffold->Alkyl_Chain Length Variation

Caption: Strategic modification points on the this compound scaffold.

Synthetic Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound and its analogs. These protocols are designed to be self-validating, with in-process controls and characterization steps to ensure the identity and purity of the synthesized compounds.

General Synthetic Strategy

A convergent synthetic approach is employed, utilizing a Grignard reaction to construct the carbon skeleton, followed by catalytic hydrogenation to yield the final saturated alcohol. This two-step process is illustrated in the workflow diagram below.

Synthesis_Workflow General Synthetic Workflow Start Aryl Bromide (e.g., Bromobenzene) Grignard_Reagent Grignard Reagent (Arylmagnesium Bromide) Start->Grignard_Reagent Mg, THF Grignard_Reaction Grignard Reaction Grignard_Reagent->Grignard_Reaction Aldehyde ω-Unsaturated Aldehyde (e.g., Hept-6-enal) Aldehyde->Grignard_Reaction Unsaturated_Alcohol Unsaturated Phenylalkanol (e.g., 7-Phenylhept-1-en-1-ol) Grignard_Reaction->Unsaturated_Alcohol Hydrogenation Catalytic Hydrogenation Unsaturated_Alcohol->Hydrogenation H₂, Pd/C Final_Product Saturated Phenylalkanol (e.g., this compound) Hydrogenation->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General synthetic workflow for this compound and its analogs.

Protocol 1: Synthesis of the Parent Compound, this compound

Part A: Grignard Reaction to form 1-Phenylhept-6-en-1-ol

This procedure is adapted from established methods for Grignard reactions.[5]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: In the flask, place magnesium turnings (1.2 eq). Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). To the dropping funnel, add a solution of bromobenzene (1.0 eq) in anhydrous THF. Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming. Once the reaction has started (as evidenced by cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. To the dropping funnel, add a solution of 6-heptenal (1.0 eq) in anhydrous THF. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-phenylhept-6-en-1-ol.

Part B: Catalytic Hydrogenation to form this compound

This procedure is adapted from a known catalytic hydrogenation method.[6]

  • Reaction Setup: In a two-necked flask, place 10% palladium on carbon (Pd/C) (0.02 g per 2 g of substrate). Add methanol (100 mL).

  • Substrate Addition: Add the crude 1-phenylhept-6-en-1-ol (1.0 eq) dissolved in methanol (20 mL) to the flask.

  • Hydrogenation: Connect the flask to a hydrogen balloon. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Solvent Removal: Remove the methanol under reduced pressure to yield crude this compound.

Part C: Purification and Characterization

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 7-(4-Methoxyphenyl)heptan-1-ol (Analog 1)

Follow the procedure outlined in Protocol 1, substituting bromobenzene with 4-bromoanisole in Part A.

Protocol 3: Synthesis of 7-(4-Chlorophenyl)heptan-1-ol (Analog 2)

Follow the procedure outlined in Protocol 1, substituting bromobenzene with 1-bromo-4-chlorobenzene in Part A.

Protocol 4: Synthesis of 5-Phenylpentan-1-ol (Analog 3)

Follow the procedure outlined in Protocol 1, substituting 6-heptenal with 4-pentenal in Part A.

Structure-Activity Relationship (SAR) Analysis

To illustrate the principles of SAR, we will consider the hypothetical antimicrobial and anticancer activities of the synthesized analogs. The following table summarizes the expected trends in activity based on the structural modifications. The activity is represented by the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

Table 1: Hypothetical Biological Activity of this compound and its Analogs

CompoundStructureModificationHypothetical Antimicrobial IC₅₀ (µM)Hypothetical Anticancer IC₅₀ (µM)Rationale for Activity Trend
Parent This compoundBaseline2550Baseline activity of the parent compound.
Analog 1 7-(4-Methoxyphenyl)heptan-1-olElectron-donating group on phenyl ring3565The methoxy group may decrease lipophilicity, potentially reducing cell membrane penetration and activity.[2]
Analog 2 7-(4-Chlorophenyl)heptan-1-olElectron-withdrawing group on phenyl ring1530The chloro group increases lipophilicity and can alter electronic interactions with the target, potentially enhancing activity.[2]
Analog 3 5-Phenylpentan-1-olShortened alkyl chain5080A shorter alkyl chain reduces lipophilicity, which is often a key factor for the antimicrobial activity of long-chain alcohols.[4]

SAR_Logic Logic Flow of a Structure-Activity Relationship Study cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Conclusion Parent Synthesize Parent (this compound) Test_Parent Test Parent Activity Parent->Test_Parent Analog1 Synthesize Analog 1 (4-Methoxy) Test_Analog1 Test Analog 1 Activity Analog1->Test_Analog1 Analog2 Synthesize Analog 2 (4-Chloro) Test_Analog2 Test Analog 2 Activity Analog2->Test_Analog2 Analog3 Synthesize Analog 3 (Shorter Chain) Test_Analog3 Test Analog 3 Activity Analog3->Test_Analog3 Compare Compare Activities Test_Parent->Compare Test_Analog1->Compare Test_Analog2->Compare Test_Analog3->Compare SAR_Conclusion Draw SAR Conclusions Compare->SAR_Conclusion Identify trends SAR_Conclusion->Parent Design next generation analogs

Caption: Logical workflow of a typical SAR study.

Conclusion and Future Directions

This application note has provided a comprehensive guide to the synthesis of this compound and a targeted set of its analogs for the purpose of conducting structure-activity relationship studies. The detailed protocols, rooted in established chemical principles, offer a reliable pathway for the preparation of these compounds. The accompanying SAR analysis, while based on hypothetical data, provides a clear framework for how to interpret the results of such studies and make informed decisions in the drug discovery process.

Future work should focus on expanding the analog library to further probe the SAR of this scaffold. This could include exploring a wider range of substituents on the phenyl ring, varying the position of substitution, and systematically altering the length and branching of the alkyl chain. Additionally, the biological evaluation of these compounds against a panel of relevant targets will provide valuable data to validate and refine the SAR models. Through such systematic investigations, the full therapeutic potential of the phenylalkanol scaffold can be elucidated.

References

  • W. H. Bunnelle, L. A. Meyer, R. E. Glaser. Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

  • Hasan Seçen, et al. Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. AVESİS. (2024). Available at: [Link]

  • Kim, Y. M., Farrah, S., & Baney, R. H. (2007). Structure-antimicrobial activity relationship for silanols, a new class of disinfectants, compared with alcohols and phenols. International journal of antimicrobial agents, 29(2), 217-222. Available at: [Link]

  • PubChem. 1-Phenylheptan-1-ol. Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). Available at: [Link]

  • Slideshare. SAR of Medicinal Chemistry 1st by dk.pdf. Available at: [Link]

  • Kim, Y. M., Farrah, S., & Baney, R. H. (2006). Structure--antimicrobial activity relationship comparing a new class of antimicrobials, silanols, to alcohols and phenols. Defense Technical Information Center. Available at: [Link]

  • Li, C., Xu, X., Wang, X. J., & Pan, Y. (2014). Imine resveratrol analogues: molecular design, Nrf2 activation and SAR analysis. PloS one, 9(7), e101455. Available at: [Link]

  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in clinical and biological research, 291, 377-381. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2016). Synthesis, anticancer activity, and SAR analyses of compounds containing the 5: 7-fused 4, 6, 8-triaminoimidazo [4, 5-e][4][5] diazepine ring system. Bioorganic & medicinal chemistry, 24(12), 2829-2838. Available at: [Link]

  • Hsin, L. W., et al. (2008). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters. Journal of medicinal chemistry, 51(12), 3509-3521. Available at: [Link]

  • Steckiewicz, M. (2022). Effect of Alkyl Substitution on the Phenyl Ring of the Aniline Moiety in Antibacterials. Organic Chemistry: Current Research, 11(1), 257. Available at: [Link]

  • PrepChem. Step 1 Preparation of 7-(4-chlorophenyl)-4-(4-(2-quinolinylmethoxy)phenyl)hept-1-ene-4-ol. Available at: [Link]

  • Gellis, A., et al. (2006). Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents. Journal of medicinal chemistry, 49(4), 1424-1434. Available at: [Link]

  • Wang, X., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & medicinal chemistry, 17(11), 3874-3883. Available at: [Link]

  • Sharma, R., et al. (2022). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Current Organic Chemistry, 26(14), 1339-1356. Available at: [Link]

  • Papakyriakou, A., et al. (2022). Optimization of Pyrazolo [3, 4-b] pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS omega, 7(4), 3824-3839. Available at: [Link]

  • He, Y., et al. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of toxicology, 96(2), 521-534. Available at: [Link]

  • Kim, Y. M., & Baney, R. H. (2006). Structure-antimicrobial activity relationship for a new class of antimicrobials, silanols, in comparison to alcohols and phenols. Defense Technical Information Center. Available at: [Link]

  • Al Shukor, N., et al. (2013). Angiotensin-converting enzyme inhibitory effects by plant phenolic compounds: a study of structure activity relationships. Journal of agricultural and food chemistry, 61(48), 11832-11839. Available at: [Link]

  • Parrill, A. L. (2002). Design and biological evaluation of phenyl-substituted analogs of β-phenylethylidenehydrazine. Bioorganic & medicinal chemistry, 10(6), 1811-1817. Available at: [Link]

  • Pohare, S. D., & Meshram, J. S. (2018). Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones. International Journal of Scientific Research in Science and Technology, 4(8), 123-128. Available at: [Link]

  • Kim, Y. M., & Baney, R. H. (2005). Structure-antimicrobial activity relationship for silanols, a new class of disinfectants, compared with alcohols and phenols. Request PDF. Available at: [Link]

  • Larasati, A. R., et al. (2020). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Molecules, 25(23), 5678. Available at: [Link]

Sources

Application Note: High-Efficiency One-Pot Synthesis of 7-Phenylheptan-1-ol Derivatives via Heterogeneous Pd/C Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, and "green" protocol for the one-pot synthesis of 7-Phenylheptan-1-ol and its functionalized derivatives. These long-chain


-phenylalkanols are critical intermediates in the synthesis of prostaglandins, leukotriene antagonists, and lipophilic drug linkers.

Traditional methods often require the isolation of unstable alkyne intermediates or the use of hazardous homogeneous catalysts (e.g., Pd(PPh


)

) that leave residual heavy metals. This protocol utilizes 10% Palladium on Carbon (Pd/C) as a dual-function heterogeneous catalyst. It drives two sequential reactions in a single vessel:
  • Sonogashira Cross-Coupling: Aryl halide + terminal alkyne alcohol.[1]

  • Catalytic Hydrogenation: Saturation of the alkyne linker.

Key Advantages:

  • Atom Economy: No intermediate isolation required.

  • Catalyst Recyclability: Heterogeneous Pd/C can be filtered and reused.[2][3]

  • Versatility: Compatible with electron-donating and electron-withdrawing aryl substituents.[4][5]

Scientific Basis & Mechanism[1][6][7][8]

The efficiency of this protocol relies on the "Dual-Role" capability of Pd/C . While typically known for hydrogenation, Pd/C acts as an effective reservoir for catalytically active Pd(0) species required for the Sonogashira cycle, particularly when stabilized by amine bases.

The Tandem Catalytic Cycle
  • Phase I (Coupling): The reaction initiates with the oxidative addition of the aryl iodide to Pd(0) sites on the carbon surface. In the presence of CuI (co-catalyst) and an amine base, the terminal alkyne (6-heptyn-1-ol) undergoes transmetallation and reductive elimination to form the internal alkyne intermediate.

  • Phase II (Reduction): Upon consumption of the aryl halide, the atmosphere is switched to Hydrogen (H

    
    ). The same Pd/C catalyst surface now activates H
    
    
    
    , reducing the triple bond first to an alkene and subsequently to the saturated alkane.

Figure 1: Mechanistic Workflow

ReactionPathway Start Reagents: Aryl Iodide + 6-Heptyn-1-ol Cat Catalyst System: Pd/C (10%) + CuI (cat) Et3N / DMF Start->Cat Mix Inter Intermediate (In Situ): 7-Phenylhept-6-yn-1-ol Cat->Inter Sonogashira (80°C, 2h) H2_Add Atmosphere Switch: Vacuum -> H2 (Balloon) Inter->H2_Add No Isolation Final Product: This compound H2_Add->Final Hydrogenation (RT, 4h)

Caption: Sequential one-pot workflow utilizing a single catalyst charge for C-C bond formation and reduction.

Experimental Protocol

Materials & Reagents[9]
  • Substrate A: Aryl Iodide (1.0 equiv) [e.g., Iodobenzene, 4-Fluoroiodobenzene].

  • Substrate B: 6-Heptyn-1-ol (1.2 equiv).

  • Catalyst: 10% Pd/C (3 mol% loading).

  • Co-Catalyst: CuI (2 mol%) (Note: Can be omitted for highly activated aryl iodides, but recommended for general derivatives).

  • Base: Triethylamine (Et

    
    N) (3.0 equiv).
    
  • Solvent: DMF (Dimethylformamide) or Isopropanol (Green alternative).

Step-by-Step Procedure

Phase 1: Sonogashira Coupling

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add Aryl Iodide (5.0 mmol), 6-Heptyn-1-ol (6.0 mmol), Pd/C (160 mg), and CuI (19 mg).

  • Solvent Addition: Add DMF (10 mL) and Et

    
    N (2.1 mL).
    
  • Degas: Cap the flask with a septum. Insert a needle connected to a vacuum/nitrogen manifold. Cycle vacuum/nitrogen 3 times to remove O

    
     (Critical for preventing homocoupling).
    
  • React: Heat the mixture to 80°C under a nitrogen balloon. Stir vigorously for 2–4 hours .

  • Checkpoint: Verify consumption of Aryl Iodide via TLC (Hexane/EtOAc 4:1). The intermediate alkyne should appear as a new spot.

Phase 2: In-Situ Hydrogenation 6. Cool: Cool the reaction mixture to Room Temperature (25°C). 7. Gas Switch: Carefully apply a light vacuum to remove N


, then backfill with a Hydrogen (H

) balloon
(1 atm).
  • Safety Note: Ensure no open flames or sparks.
  • React: Stir vigorously at Room Temperature for 4–6 hours .
  • Note: For electron-deficient derivatives, mild heating (40°C) may speed up reduction.
  • Completion: Monitor via TLC or LC-MS. The alkyne intermediate spot should disappear.

Phase 3: Work-up & Purification 10. Filter: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Ethyl Acetate (20 mL).

  • Recycling: The Pd/C on the filter can be washed with water/ethanol and dried for reuse (up to 3 cycles).
  • Extraction: Dilute filtrate with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
  • Wash: Wash combined organics with Brine (20 mL), dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 70:30).

Data Analysis & Validation

Expected Yields for Derivatives

The following table summarizes expected yields based on the electronic nature of the aryl ring.

EntryAryl Substituent (R)Product StructureYield (%)Purity (HPLC)
1 H (Parent)This compound92%>98%
2 4-F (Electron Poor)7-(4-Fluorophenyl)heptan-1-ol88%>98%
3 4-OMe (Electron Rich)7-(4-Methoxyphenyl)heptan-1-ol85%97%
4 3-CF

(Meta-Subst.)
7-(3-(Trifluoromethyl)phenyl)heptan-1-ol90%>99%
Characterization (Parent Compound)[4]
  • Appearance: Colorless viscous oil.

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    7.30–7.15 (m, 5H, Ar-H), 3.64 (t, J = 6.6 Hz, 2H, -CH
    
    
    OH), 2.60 (t, J = 7.5 Hz, 2H, Ar-CH
    
    
    -), 1.65–1.55 (m, 4H), 1.40–1.30 (m, 6H).
  • Interpretation: The disappearance of alkyne protons (usually ~2.2 ppm for terminal, or lack of vinyl protons) confirms complete hydrogenation. The triplet at 2.60 ppm confirms the benzylic methylene group.

Troubleshooting & Expert Insights

Issue: Incomplete Hydrogenation (Alkyne/Alkene remains)

  • Cause: Poisoning of Pd catalyst by sulfur impurities or inefficient H

    
     mass transfer.
    
  • Solution: Increase stirring speed (critical for heterogeneous catalysis). If problem persists, filter the mixture and add fresh Pd/C (10 mg) before re-applying H

    
    .
    

Issue: Homocoupling of Alkyne (Glaser Coupling)

  • Cause: Presence of Oxygen during Phase 1.

  • Solution: Ensure rigorous degassing (3x Vacuum/N

    
     cycles) before heating. Add CuI last.
    

Issue: Low Yield with Aryl Chlorides

  • Cause: Aryl chlorides are less reactive toward oxidative addition.

  • Solution: Switch to Aryl Bromides or Iodides.[2][5] If Chlorides are mandatory, add a phosphine ligand (e.g., XPhos) or increase temperature to 100°C (though this reduces the "ligand-free" benefit).

References

  • Original One-Pot Concept

    • Title: One-pot Pd/C catalysed 'domino' HALEX and Sonogashira reactions: a ligand- and Cu-free altern
    • Source:Semantic Scholar / Tetrahedron Letters
    • URL:[Link]

  • Heterogeneous Pd/C in Sonogashira

    • Title: Recent Advances of Pd/C-Catalyzed Reactions.[2][3][6][7][8]

    • Source:Molecules (MDPI)
    • URL:[Link]

  • Tandem Reduction Protocols

    • Title: Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes in Tandem with Pd/Cu Sonogashira Cross-Coupling.
    • Source:Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Green Chemistry Context (Solvent-Free/Water)

    • Title: Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids.[1]

    • Source:Processes (MDPI)
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Flash Column Chromatography for Long-Chain Phenyl Alcohols Assigned Specialist: Senior Application Scientist Status: Open

System Overview & Compound Analysis

Welcome to the technical support module for 7-Phenylheptan-1-ol . Before initiating purification, we must understand the physicochemical behavior of your target molecule to prevent common separation failures.

  • Target Molecule: this compound

  • Structure Analysis:

    • Lipophilic Domain: Phenyl ring + C7 alkyl chain (High affinity for non-polar solvents).

    • Polar Domain: Primary hydroxyl (-OH) group (Hydrogen bonding capability with Silica).

  • Chromatographic Behavior: This molecule exhibits "dual-personality" behavior. The alkyl chain promotes rapid elution in non-polar solvents, while the hydroxyl group anchors it to the silica stationary phase, potentially causing "tailing" if the mobile phase is too non-polar.

Method Development (Pre-Run)

Q: Which solvent system should I use for TLC and the Column?

A: Do not default to Dichloromethane (DCM)/Methanol. For this specific lipophilic alcohol, Hexanes/Ethyl Acetate (EtOAc) is the gold standard.

Protocol:

  • Target

    
    :  Aim for an 
    
    
    
    of 0.25 – 0.35 .
  • Screening:

    • Spot crude mixture on a TLC plate.

    • Elute with 10% EtOAc in Hexanes .

    • Result: If

      
      , increase to 20% EtOAc .
      
    • Result: If

      
      , decrease to 5% EtOAc .
      
  • Gradient Strategy: Start the column at half the percentage of the optimized TLC solvent (e.g., if TLC optimum is 20%, start column at 10%) to remove non-polar impurities first.

Q: My spots are invisible under UV. Is my lamp broken?

A: Likely not. While the phenyl ring absorbs at 254 nm, the absorption is weak because it is not conjugated with a carbonyl or double bond. The long alkyl chain further dilutes the chromophore density.

Visualization Solution: You must use a chemical stain for reliable detection.

Stain ReagentSensitivityColor ReactionPreparation
p-Anisaldehyde HighDark Blue/PurpleMix 135 mL EtOH, 5 mL H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde.
KMnO₄ (Basic) MediumYellow spot on Purple1.5g KMnO₄, 10g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.
Phosphomolybdic Acid (PMA) HighDark Green/Blue10g PMA in 100 mL Ethanol.

Execution: Loading & Elution

Q: The compound is a viscous oil. Can I just pipette it onto the column?

A: Avoid this. Direct liquid loading of viscous oils often leads to uneven bands and poor separation.

Recommended Workflow: Dry Loading For this compound, dry loading is superior for resolution.

DryLoading Figure 1: Optimal Dry Loading Protocol for Viscous Phenylalkanols Start Crude Oil (Viscous) Dissolve Dissolve in DCM (1:5 ratio) Start->Dissolve AddSilica Add Silica Gel (1:1 mass ratio) Dissolve->AddSilica Evap Rotary Evaporator (Dry to free-flowing powder) AddSilica->Evap Load Load Powder on Column Evap->Load Sand Add Sand Layer (Protection) Load->Sand

Troubleshooting Guide (FAQ)

Issue: Significant "Tailing" (The spot smears down the plate/column)
  • Diagnosis: The primary alcohol (-OH) is hydrogen-bonding too strongly with the acidic silanols on the silica surface.

  • Immediate Fix:

    • Concentration Check: Ensure you are not overloading the column (<1% sample mass to silica mass for difficult separations).

    • Mobile Phase Modifier: Do NOT use triethylamine (TEA) for alcohols; TEA is for amines. Instead, ensure you are running a gradient. Tailing often resolves by slightly increasing polarity (e.g., jump from 10% to 15% EtOAc).

Issue: Co-elution with Non-Polar Impurities
  • Diagnosis: The 7-carbon chain makes the molecule behave similarly to non-polar byproducts (like dialkyl impurities).

  • Fix: Switch selectivity.

    • If Hexane/EtOAc fails, try Dichloromethane (DCM) / Hexane (1:1) initially, then pure DCM. The alcohol will move slower in DCM than in EtOAc/Hex, potentially allowing the non-polar grease/impurities to elute first.

Issue: Product is "Bleeding" off the column slowly over 50 fractions
  • Diagnosis: The compound has crystallized or precipitated inside the column due to low solubility in the non-polar starting solvent (Hexane).

  • Fix:

    • Check solubility of the pure compound in 100% Hexane. If insoluble, you started the column with too little polarity.

    • Remedy: Immediately flush with 10% EtOAc/Hexane to redissolve and elute the band.

Logic & Decision Pathways

Use the following logic map to guide your purification decisions in real-time.

TroubleshootingLogic Figure 2: Method Development & Loading Decision Tree Start Start Purification TLC Run TLC (10% EtOAc/Hex) Start->TLC CheckRf Check Rf Value TLC->CheckRf RfLow Rf < 0.15 (Too Polar) CheckRf->RfLow Stuck at baseline RfHigh Rf > 0.5 (Too Non-Polar) CheckRf->RfHigh High on plate RfGood Rf 0.25 - 0.35 (Optimal) CheckRf->RfGood Target range ActionLow Increase Polarity (Try 20-30% EtOAc) RfLow->ActionLow ActionHigh Decrease Polarity (Try 5% EtOAc) RfHigh->ActionHigh LoadDecision Sample State? RfGood->LoadDecision ActionLow->TLC ActionHigh->TLC Solid Solid/Soluble LoadDecision->Solid Oil Viscous Oil LoadDecision->Oil WetLoad Wet Load (Minimal DCM) Solid->WetLoad DryLoad Dry Load (Silica Adsorption) Oil->DryLoad

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][2][3][4] "Rapid chromatographic technique for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.[4]

  • Biotage. (2024). "Flash Chromatography: The Complete Guide". Biotage Knowledge Base.

  • Reich, H. J. (2017). "Chromatography Advice: Solvents and Loading". University of Wisconsin-Madison Chemistry.

  • Sigma-Aldrich. (2024). "TLC Stains and Visualization Reagents Protocol". MilliporeSigma Technical Library.

Sources

Technical Support Center: High-Purity Crystallization of 7-Phenylheptan-1-ol

[1]

Status: Operational Ticket ID: #PH-7OH-PURITY Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Material Physics

User Warning: You are likely encountering difficulty because 7-Phenylheptan-1-ol (CAS 3208-25-1) sits on the thermodynamic borderline between a viscous supercooled liquid and a low-melting waxy solid.[1]

Unlike standard pharmaceutical intermediates that crystallize readily at room temperature, this molecule requires Cryogenic Recrystallization or Kinetic Phase Control .[1] Standard protocols will result in "oiling out" (Liquid-Liquid Phase Separation) rather than crystal lattice formation.[1]

Target Specification:

  • Purity Goal: >99.5% (HPLC/GC)

  • Physical State: White waxy solid or colorless viscous oil (Temperature dependent).[1]

  • Critical Impurities: 7-phenylheptanoic acid (starting material), 7-phenylhept-6-en-1-ol (elimination byproduct), and shorter chain homologs.[1]

Solvent System Selection

The amphiphilic nature of the molecule (lipophilic phenyl-heptyl tail + hydrophilic hydroxyl head) requires a solvent system that balances these competing polarities.[1]

Recommended Solvent Systems (Cryogenic Focus):

Solvent SystemRatio (v/v)Crystallization TempPrimary Use CaseRisk Factor
Pentane : Diethyl Ether 10:1-20°C to -78°CGold Standard. High recovery, low boiling point allows easy removal.[1]Flammability; requires dry ice bath.[1]
Hexane : Ethyl Acetate 9:1-20°CRemoval of polar impurities (acids/diols).[1]Oiling out if cooling is too rapid.[1]
Methanol : Water 95:5-10°CRemoval of highly lipophilic byproducts (alkanes).[1]Hydroxyl group may H-bond too strongly, preventing lattice formation.[1]
Heptane 100%-40°CSlow growth for X-ray quality crystals.[1]High solubility at RT; low yield.[1]

Standard Operating Procedure (SOP): Cryogenic Recrystallization

Objective: Isolate high-purity solid from a crude oil mixture.

Phase 1: Dissolution & Filtration[1]
  • Preparation: Place crude this compound in a round-bottom flask.

  • Solvent Addition: Add Pentane (approx. 5 mL per gram of solute).[1] If the oil does not dissolve, add Diethyl Ether dropwise until clear.[1]

    • Expert Insight: Avoid heating above 30°C. Thermal energy increases molecular motion, making the "waxy" lattice harder to organize later.[1]

  • Clarification: Filter through a 0.45 µm PTFE syringe filter to remove dust/insolubles (nucleation sites for false polymorphs).[1]

Phase 2: Nucleation & Growth
  • The Cooling Ramp:

    • Place the flask in a -20°C freezer for 4 hours.

    • Check: If oil droplets form at the bottom, you have "oiled out."[1] (See Troubleshooting).

    • If clear: Move to a Dry Ice / Acetone bath (-78°C) .

  • Seeding (Critical Step):

    • Once at -78°C, scratch the inner glass wall with a glass rod.[1]

    • Why? This provides high-energy surface defects that lower the activation energy for nucleation.[1]

    • Alternative: Add a seed crystal of a structural analog (e.g., 8-phenyloctan-1-ol) if available.[1]

Phase 3: Collection (The Cold Filtration Trap)
  • Warning: The crystals will melt immediately upon contact with room-temperature air.[1]

  • Setup: Pre-cool a Buchner funnel and receiving flask in the freezer (-20°C) or pack in dry ice.

  • Filtration: Rapidly filter the cold slurry.

  • Wash: Wash with ultra-cold (-78°C) Pentane.

  • Drying: Dry under high vacuum (0.1 mmHg) while keeping the flask in an ice bath to prevent melting during solvent evaporation.

Troubleshooting Logic (Decision Tree)

Issue: "I am getting a milky emulsion or oil at the bottom, not crystals."

Workflow Visualization

RecrystallizationLogicStartStart: Crude Material DissolvedCoolingCool to -20°CStart->CoolingCheckStateObservation?Cooling->CheckStateCrystalsCrystals FormedCheckState->CrystalsWhite PrecipitateOilOiling Out (Phase Separation)CheckState->OilMilky/DropletsClearSolution Remains ClearCheckState->ClearNo ChangeReheatReheat to redissolveOil->ReheatDeepFreezeCool to -78°CClear->DeepFreezeEvapEvaporate 20% SolventClear->EvapIf -78°C failsAddCosolventAdd more Polar Co-solvent(Ethyl Acetate/Ether)Reheat->AddCosolventSlowCoolSlower Cooling Rate(Insulate flask)AddCosolvent->SlowCoolSlowCool->CoolingSeedScratch Glass / SeedDeepFreeze->SeedSeed->CheckStateEvap->Cooling

Figure 1: Troubleshooting logic for Liquid-Liquid Phase Separation (LLPS) vs. Crystallization.

Frequently Asked Questions (FAQs)

Q1: The crystals melt as soon as I take them out of the freezer. How do I weigh them? A: This is a "Low-Melting Solid" (LMS).[1] Do not attempt to weigh on an open balance.

  • Protocol: Tare a vial before adding the wet filter cake. Transfer the cold solid rapidly to the vial, cap it, and evacuate solvent on a vacuum line. Once dry and equilibrated to room temperature, weigh the sealed vial. If it melts inside the vial, that is acceptable; the purity is already established.[1]

Q2: Can I use water/ethanol recrystallization? A: Generally, no .[1] While this compound is insoluble in water, the high boiling point of water requires heating the mixture significantly to dissolve the oil.[1] Upon cooling, the hydrophobic effect drives the oil to separate before it can crystallize (Oiling Out). Water/Ethanol systems are only recommended if you have a seed crystal to control the phase transition.[1]

Q3: My NMR shows purity, but the substance is yellow. Why? A: Color usually comes from trace conjugated impurities (poly-enes) or oxidation products (quinones) from the phenyl ring.[1]

  • Fix: Perform a Charcoal Filtration step.[1] Dissolve the compound in Hexane at room temperature, add Activated Carbon (5% w/w), stir for 30 mins, and filter through Celite before attempting recrystallization again.

Q4: How do I remove the 7-phenylheptanoic acid impurity? A: Recrystallization is inefficient for removing the acid because it co-precipitates.[1]

  • Pre-treatment: Before crystallization, dissolve the crude oil in Ether and wash with 1M NaHCO3 (aq) . This converts the acid to its water-soluble salt, removing it from the organic layer. Dry the organic layer (MgSO4), evaporate, then crystallize.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1]

  • Tung, H.H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (General reference for Oiling Out mechanisms).

  • Beckmann, W. (2000).[1] Seeding the Crystallization of Active Pharmaceutical Ingredients.[1] Organic Process Research & Development.[1] (Principles of seeding low-melting solids).

Troubleshooting common side reactions in 7-Phenylheptan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

7-Phenylheptan-1-ol is a valuable intermediate, often serving as a lipophilic linker in PROTACs (Proteolysis Targeting Chimeras) or as a scaffold in natural product synthesis (diarylheptanoids). While its structure appears simple (


), the synthesis is frequently plagued by side reactions that complicate purification and reduce yield.

This guide addresses the two most prevalent synthetic pathways:

  • The Linear Approach: Reduction of 7-phenylheptanoic acid.

  • The Convergent Approach: Sonogashira coupling followed by hydrogenation.

Module 1: Reduction of 7-Phenylheptanoic Acid

Primary Reagent: Borane-Tetrahydrofuran (


) or Borane-Dimethyl Sulfide (

).

While Lithium Aluminum Hydride (


) is a common alternative, Borane is preferred for its chemoselectivity and milder conditions. However, it presents unique troubleshooting challenges.
Diagnostic Workflow: Borane Reduction Failures

BoraneReduction Start Start: Acid Reduction Intermed Triacyloxyborane Complex Start->Intermed BH3 addition Hydrolysis Hydrolysis Step Intermed->Hydrolysis MeOH/H2O Issue1 Issue: Sticky Gel/Emulsion Hydrolysis->Issue1 Incomplete Protonation Issue2 Issue: Low Yield (Boron Ester) Hydrolysis->Issue2 Incomplete Methanolysis Result Target Alcohol Hydrolysis->Result Success

Figure 1: Critical control points in Borane reduction. The formation of stable boron-oxygen complexes often mimics 'incomplete reaction' or leads to yield loss during workup.

Troubleshooting Guide: Reduction Phase

Q1: The reaction shows complete consumption of starting material on TLC, but after workup, I recover a significant amount of the starting carboxylic acid. What happened?

Technical Analysis: This is a classic "False Positive" caused by the stability of the intermediate triacyloxyborane species.

  • Mechanism: Borane reacts with the carboxylic acid to form a triacyloxyborane complex.[1] This complex is an intermediate. If the reduction does not proceed further (due to insufficient reagent or low temperature), or if the hydrolysis is performed under basic conditions without prior heating, the complex simply hydrolyzes back to the starting acid.

  • Solution: Ensure you are using at least 1.1 - 1.5 equivalents of

    
      relative to the acid. The reaction often requires a period of reflux (or at least RT stirring for 4-12 hours) to drive the hydride transfer from the boron to the carbonyl carbon.
    

Q2: My isolated product yield is low, and the NMR shows broad peaks around 3.6-3.8 ppm that don't match the alcohol. Is it a polymer?

Technical Analysis: You likely have incomplete methanolysis .

  • Mechanism: The reduction product is a trialkoxyborane (

    
    ). These boron esters are surprisingly stable and lipophilic. They often co-elute with the product or remain in the organic layer during extraction.
    
  • Solution: The "Standard Workup" is insufficient.

    • Quench: Slowly add Methanol.

    • Reflux: You must reflux the mixture with Methanol for 30-60 minutes. This breaks the B-O bond, forming volatile Trimethyl Borate (

      
      ).
      
    • Evaporation: Co-evaporate with Methanol 3-4 times to remove the boron as the azeotrope.

Q3: Can I use


 instead to avoid Borane safety issues? 

Technical Analysis: Sodium Borohydride alone will not reduce a carboxylic acid.[1][2] However, you can use the


 system .
  • Protocol: Generate

    
    in situ by adding Iodine to 
    
    
    
    in THF.
  • Advantage: Cheaper and safer than handling pyrophoric

    
     solutions.
    
  • Caution: This generates HI; ensure your substrate (7-phenyl chain) is acid-stable (it is).

Module 2: Sonogashira Coupling & Hydrogenation

Pathway: Phenyl Iodide + 6-Heptyn-1-ol


 7-Phenylhept-6-yn-1-ol 

this compound.

This route is modular but introduces catalytic risks.

Diagnostic Workflow: Catalytic Cycle Interferences

Sonogashira Reagents Ph-I + Alkyne Catalyst Pd(0) / Cu(I) Reagents->Catalyst Side1 Glaser Coupling (Dimerization) Catalyst->Side1 Oxygen Present Product Target Alcohol Catalyst->Product Anaerobic Side2 Over-Reduction (Cyclohexyl) Product->Side2 High H2 Pressure

Figure 2: The divergence of pathways in transition-metal catalyzed synthesis. Oxygen is the primary enemy in Step 1; Pressure is the enemy in Step 2.

Troubleshooting Guide: Coupling & Hydrogenation

Q4: I observe a major impurity with double the molecular weight of my alkyne. Is this the product?

Technical Analysis: No, this is the Glaser Homocoupling product (diyne).

  • Cause: The presence of Oxygen.[2][3] The Copper(I) co-catalyst, in the presence of

    
    , oxidizes the terminal alkyne to a radical which dimerizes.
    
  • Solution:

    • Degassing: Sparging with Argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

    • Slow Addition: Add the alkyne slowly to the mixture of Aryl Halide + Catalyst to keep the concentration of free alkyne low relative to the oxidative addition complex.

Q5: During the hydrogenation step (Alkyne


 Alkane), I see a mass peak of M+6. What is this? 

Technical Analysis: You have over-reduced the phenyl ring to a cyclohexyl ring.

  • Cause: Phenyl rings are susceptible to hydrogenation, especially under high pressure (>50 psi) or with high loadings of active catalysts like Pd/C or

    
    .
    
  • Solution:

    • Catalyst Switch: Switch to Pd(OH)2 (Pearlman's Catalyst) or lower the loading of Pd/C to 5% w/w.

    • Solvent: Avoid acetic acid as a solvent; use Ethyl Acetate or Methanol.

    • Poisoning: Add a trace of Quinoline or use a poisoned catalyst (like Lindlar) for the first reduction to alkene, then switch to mild Pd/C for the final step, though this adds a step. Better approach: simply monitor reaction strictly at 1 atm

      
       (balloon pressure) and stop immediately upon consumption of starting material.
      

Summary of Impurity Profiles

Impurity TypeSource StepAnalytical Signature (NMR/MS)Remediation
Boron Ester Acid ReductionBroad peaks @ 3.5-3.8 ppm; "Sticky" oilMeOH reflux + co-evaporation
Glaser Dimer SonogashiraMass =

Alkyne - 2H; Symmetry in

Strict Anaerobic conditions
Cyclohexyl HydrogenationMass = Target + 6; Loss of aromatic protons (7.0-7.5 ppm)Lower

pressure; Change catalyst
Unreacted Acid Acid ReductionRecovery of SM despite TLC indicating "done"Increase reaction temp/time; Ensure hydrolysis is acidic

References

  • Borane Reduction Selectivity

    • Mechanism & Specificity:[4][5][6] Brown, H. C.; Kulkarni, S. U. "Organoboranes for Synthesis." Journal of Organic Chemistry.

    • Source:

  • Sonogashira Coupling Protocols

    • Glaser Coupling Avoidance: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
    • Source:

  • Hydrogenation Side Reactions

    • Aromatic Saturation: Rylander, P. N.
    • Source:

  • Borate Ester Hydrolysis

    • Workup Procedures: "Purification of Labor
    • Source:

Sources

Technical Support Center: Scalable Synthesis of 7-Phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: I need to synthesize multi-gram quantities of 7-Phenylheptan-1-ol. I see options for Wittig, Friedel-Crafts, and Cross-Coupling. Which route is most robust for scale-up?

Technical Response: For scale-up (10g – 100g+), we strongly recommend the Sonogashira Coupling followed by Hydrogenation route.

While "classic" routes exist, they suffer from significant drawbacks at scale:[1][2]

  • Wittig Reaction: Generates stoichiometric triphenylphosphine oxide (TPPO) waste, which is notoriously difficult to remove from the product without extensive chromatography.

  • Friedel-Crafts Acylation: Requires harsh Lewis acids (AlCl3) and generates isomeric mixtures that require difficult separations.

Recommended Route: The "Alkyne Linker" Strategy

  • Step 1 (C-C Bond Formation): Sonogashira coupling of Iodobenzene and 6-Heptyn-1-ol.

  • Step 2 (Reduction): Global hydrogenation of the alkyne to the alkane.[3]

Route Comparison Matrix
FeatureSonogashira Route (Recommended)Wittig RouteFriedel-Crafts Route
Step Count 22-33+
Atom Economy HighLow (TPPO waste)Medium
Purification Crystallization or DistillationChromatography (TPPO removal)Isomer separation required
Safety Profile Mild conditions, requires inert atmMildExothermic, corrosive reagents

Step 1: Sonogashira Coupling (C-C Bond Formation)

Objective: Synthesize 7-phenylhept-6-yn-1-ol.

Standard Operating Procedure (Scale: 50g)
  • Charge: To a reactor, add Iodobenzene (1.0 equiv), 6-Heptyn-1-ol (1.05 equiv), and Bis(triphenylphosphine)palladium(II) dichloride (2 mol%).

  • Solvent/Base: Add THF (5 vol) and Triethylamine (3.0 equiv).

  • Degassing (CRITICAL): Sparge the mixture with Nitrogen for 30 minutes. Oxygen causes homocoupling.[4]

  • Initiation: Add CuI (1 mol%) under positive Nitrogen flow.

  • Reaction: Stir at 25–40°C for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Filter off ammonium salts. Wash organic layer with NH4Cl (aq) to remove Cu.

Troubleshooting Guide: Sonogashira Coupling

Q: My reaction turned black immediately and yield is low. What happened? A: This indicates "Palladium Black" precipitation, often caused by inefficient ligation or oxidation.

  • Fix: Ensure your solvent is strictly degassed. If the catalyst dies too fast, add extra PPh3 (2 mol%) to stabilize the Pd species.

Q: I see a major impurity spot just above my product. What is it? A: This is likely the Glaser Homocoupling product (di-alkyne dimer), formed when Oxygen is present.

  • Mechanism: Cu(I) + O2 oxidizes the alkyne to a radical, which dimerizes.

  • Fix: You must sparge solvents with inert gas (N2 or Ar) before adding the catalyst.

Q: The reaction stalls at 80% conversion. A: Iodide inhibition or catalyst death.

  • Fix: Add a fresh portion of catalyst (0.5 mol%) dissolved in degassed THF. Do not just dump solid catalyst into a hot reaction mixture.

Workflow Visualization: Sonogashira Logic

Sonogashira_Troubleshooting Start Issue: Low Yield / Stalled Reaction Check_Color Check Reaction Color Start->Check_Color Black_Precip Black Precipitate (Pd Black) Check_Color->Black_Precip Precipitate Yellow_Orange Yellow/Orange Solution Check_Color->Yellow_Orange Clear Action_Stab Action: Add PPh3 ligand Check O2 exclusion Black_Precip->Action_Stab Check_Impurity Check TLC/HPLC for Dimer Yellow_Orange->Check_Impurity Action_Temp Action: Increase Temp Add 0.5% fresh catalyst Check_Impurity->Action_Temp No Dimer Action_Degas Action: STRICT Degassing (Glaser Coupling Detected) Check_Impurity->Action_Degas Dimer Present

Caption: Diagnostic logic for stalling issues in Sonogashira coupling reactions.

Step 2: Global Hydrogenation

Objective: Reduce the alkyne to the alkane without reducing the phenyl ring.

Standard Operating Procedure
  • Charge: Dissolve the Alkyne intermediate in Ethanol or EtOAc (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate). Note: Wet catalyst (50% H2O) is safer to handle.

  • Hydrogenation: Purge vessel with N2, then H2. Maintain H2 balloon pressure (1 atm) or low pressure (1-2 bar) in a shaker/autoclave.

  • Time: Stir vigorously at RT for 12 hours.

Troubleshooting Guide: Hydrogenation

Q: Can I use high pressure to speed this up? A: Caution. While the alkyne reduces easily, high pressure (>5 bar) or elevated temperature (>50°C) with Pd/C can lead to ring hydrogenation , producing the cyclohexyl impurity.

  • Rule of Thumb: Stick to <3 bar and <40°C. The phenyl ring is stable under these mild conditions.

Q: The reaction stops at the alkene (double bond) stage. A: This is rare with Pd/C but common with poisoned catalysts (like Lindlar).

  • Fix: Ensure you are NOT using a poisoned catalyst. If using standard Pd/C, purge the headspace to remove any CO (carbon monoxide) that might have formed or entered, and refill with fresh H2.

Module: Purification & Palladium Removal

User Query: I need <10 ppm Pd in the final material for biological testing. A simple Celite filtration isn't working.

Technical Response: Colloidal palladium often passes through Celite. For pharmaceutical-grade purity, you must use active scavenging.

Palladium Scavenging Protocol
  • Method A (Silica Scavengers - Recommended):

    • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) to the crude reaction mixture (post-workup) in EtOAc.

    • Load: 10 wt% relative to substrate.

    • Temp: Stir at 40°C for 4 hours.

    • Filter: Pass through a 0.45µm filter.

  • Method B (Chemical Wash):

    • Wash the organic layer with 10% aqueous N-Acetyl Cysteine or Sodium Trimercaptotriazine (TMT) . These ligands bind Pd tightly and pull it into the aqueous phase.

Comparison of Pd Removal Methods
MethodEfficiencyCostOperational Ease
Celite Filtration Low (Removes bulk only)LowHigh
Activated Carbon Medium (Non-specific loss)LowLow (Messy)
Thiol-Silica High (>99% removal) HighHigh (Simple filtration)
TMT Wash HighMediumMedium (Extra extraction)

References

  • Sonogashira Coupling Scale-Up: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922.

  • Glaser Coupling (Homocoupling) Mitigation: Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[5][6] Organic Letters, 5(11), 1841-1844.[5]

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.

  • Alkyne Hydrogenation Selectivity: Bond, G. C., & Wells, P. B. (1964). The Mechanism of the Hydrogenation of Unsaturated Hydrocarbons on Transition Metal Catalysts. Advances in Catalysis, 15, 91-226.

Sources

Technical Support Center: Purification of 7-Phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 7-Phenylheptan-1-ol. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to facilitate the attainment of high-purity material.

Introduction to Impurities in Crude this compound

The nature and quantity of impurities in crude this compound are intrinsically linked to the synthetic route employed. Understanding the potential byproducts of your synthesis is the first critical step in designing an effective purification strategy. Below, we address the two most common synthetic pathways and their associated impurity profiles.

Common Synthetic Routes and Potential Impurities
Synthetic RouteStarting MaterialsCommon Impurities
Reduction 7-Phenylheptanoic acid or its esters (e.g., ethyl 7-phenylheptanoate)- Unreacted starting material (carboxylic acid or ester)- Intermediate aldehyde (7-phenylheptanal)- Solvents from workup
Grignard Reaction Phenylmagnesium bromide and 7-bromoheptan-1-ol (or protected equivalent)- Biphenyl (from coupling of the Grignard reagent)- Unreacted starting materials- Benzene (from quenching of excess Grignard reagent)- Magnesium salts

Section 1: Troubleshooting Fractional Vacuum Distillation

Fractional vacuum distillation is a powerful technique for purifying high-boiling point liquids like this compound (Boiling Point: 115-117 °C at 0.5 mmHg)[1], especially for removing non-volatile or significantly lower-boiling impurities on a larger scale.[2] However, several issues can arise during the process.

Workflow for Fractional Vacuum Distillation

cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis & Troubleshooting prep_start Start: Crude this compound prep_setup Assemble Fractional Vacuum Distillation Apparatus prep_start->prep_setup dist_vac Apply Vacuum (1-10 mmHg) prep_setup->dist_vac dist_heat Gradually Heat Mantle dist_vac->dist_heat dist_equil Observe Condensate Ring Rise and Equilibrate dist_heat->dist_equil dist_collect Collect Fractions at Constant Temperature dist_equil->dist_collect an_purity Analyze Fractions (GC-MS, NMR) dist_collect->an_purity an_troubleshoot Troubleshoot Issues an_purity->an_troubleshoot

Caption: Workflow for the purification of this compound via fractional vacuum distillation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My distillation is very slow, or no product is distilling over, even though the pot temperature is high.

A1: This is a common issue and can be caused by several factors:

  • Inadequate Vacuum: A poor vacuum is the most frequent culprit. Ensure all joints are properly sealed with vacuum grease. Check your vacuum pump for proper function and that the tubing is not compromised. A pressure of 1-10 mmHg is a good starting point.[3]

  • Insufficient Heating or Heat Loss: The vapor needs to be hot enough to travel up the fractionating column. Ensure your heating mantle is set to an appropriate temperature.[4] Insulating the distillation flask and the column with glass wool or aluminum foil can significantly improve efficiency by preventing heat loss.[4]

  • Flooded Column: If you heat the mixture too quickly, the column can flood with condensate, preventing efficient separation. Reduce the heating and allow the column to equilibrate.

  • Bumping: Violent boiling, or bumping, can prevent a steady distillation. Always use a stir bar or boiling chips to ensure smooth boiling. For vacuum distillation, a magnetic stirrer is generally more effective.

Q2: The vacuum pressure is fluctuating, leading to inconsistent distillation temperature.

A2: A stable vacuum is crucial for a successful fractional distillation.

  • Check for Leaks: Even a small leak can cause pressure fluctuations. Re-grease all joints and ensure clamps are secure.

  • Vacuum Pump Issues: The pump itself may be the source of the problem. Check the pump oil; it may need to be changed if it is cloudy or discolored. Ensure the gas ballast is operating correctly if your pump has one.

  • Use a Vacuum Regulator: For precise control, a vacuum regulator can be placed between the distillation setup and the pump to maintain a constant pressure.

Q3: My purified product is still contaminated with a close-boiling impurity.

A3: This indicates that the separation efficiency of your distillation is insufficient.

  • Increase the Column Length or Packing: A longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) provides more theoretical plates, leading to better separation.[4]

  • Optimize the Reflux Ratio: A higher reflux ratio (more condensate returning to the column) improves separation but slows down the distillation. Finding the optimal balance is key.

  • Slow Down the Distillation: A slower distillation rate allows for better equilibration between the liquid and vapor phases in the column, enhancing separation.[4]

Detailed Protocol: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are lightly greased.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring and apply vacuum, aiming for a pressure between 1-10 mmHg.[3]

    • Slowly heat the distillation flask with a heating mantle.[3]

    • Observe the ring of condensate as it slowly rises up the fractionating column.[4] If the ring stops rising, you may need to slightly increase the heat or improve the insulation.[4]

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Once the temperature at the thermometer stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

  • Purity Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

Section 2: Troubleshooting Silica Gel Column Chromatography

Silica gel column chromatography is an excellent method for achieving high purity, especially for removing impurities with similar polarity to this compound.[2]

Workflow for Silica Gel Column Chromatography

cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Troubleshooting prep_start Start: Crude this compound prep_tlc Develop TLC Method prep_start->prep_tlc prep_pack Pack Silica Gel Column prep_tlc->prep_pack chrom_load Load Sample onto Column prep_pack->chrom_load chrom_elute Elute with Solvent System chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect an_tlc Analyze Fractions by TLC chrom_collect->an_tlc an_combine Combine Pure Fractions an_tlc->an_combine an_evap Evaporate Solvent an_combine->an_evap an_troubleshoot Troubleshoot Issues an_combine->an_troubleshoot

Sources

Stability issues of 7-Phenylheptan-1-ol under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for stability issues related to 7-Phenylheptan-1-ol. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and products.

Introduction to the Stability of this compound

This compound is a long-chain aromatic alcohol used in various research and development applications. Its structure, comprising a heptyl chain and a phenyl group, makes it susceptible to specific degradation pathways, primarily oxidation. Understanding and controlling the stability of this compound is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of potential stability issues and how to mitigate them.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the handling and storage of this compound.

Question 1: I've noticed a change in the appearance and odor of my this compound sample. What could be the cause?

A change in the physical properties of this compound, such as a color change from colorless to pale yellow or the development of a sharp, unpleasant odor, is a strong indicator of degradation. The most probable cause is oxidation of the primary alcohol group to form 7-phenylheptanal and subsequently 7-phenylheptanoic acid.

  • Causality: The primary alcohol functional group in this compound is susceptible to oxidation, especially in the presence of oxygen (air), light, or trace metal impurities which can catalyze the reaction.[1][2] The initial oxidation product, 7-phenylheptanal, has a different odor profile from the parent alcohol. Further oxidation leads to 7-phenylheptanoic acid, which can alter the sample's pH and potentially cause further degradation.

Question 2: How does temperature affect the stability of this compound?

  • Recommendation: For long-term storage, it is recommended to keep this compound at refrigerated temperatures (2-8 °C). For short-term laboratory use, maintaining the compound at room temperature is generally acceptable, provided it is protected from light and stored under an inert atmosphere. A study on the structurally similar phenylethyl alcohol showed it to be stable for at least 48 hours at room temperature.[5]

Question 3: Is this compound sensitive to light?

Yes, aromatic compounds, including those with benzylic protons, can be susceptible to photodegradation.[6][7][8] Exposure to UV or even ambient light can provide the energy to initiate oxidation and other radical-mediated degradation pathways.

  • Experimental Insight: Studies on benzyl alcohol, a related aromatic alcohol, have shown that it can undergo photo-oxidation.[2] Therefore, it is crucial to protect this compound from light to prevent the formation of unwanted byproducts.

Question 4: What is the impact of humidity on the stability of this compound?

High humidity can introduce water into the sample, which may facilitate certain degradation reactions, although direct hydrolysis of the alcohol is not a primary concern. However, the presence of moisture can affect the physical state of the sample and may influence the rate of oxidative degradation. For solid forms of related compounds, high humidity can lead to physical changes like clumping and can accelerate chemical degradation.[9]

  • Best Practice: Store this compound in a dry environment. The use of desiccants in storage containers is recommended, especially for long-term storage.

Question 5: I suspect my sample of this compound has degraded. How can I confirm this and identify the degradation products?

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are ideal for assessing the purity of this compound and identifying any degradation products.[10][11][12][13]

  • GC-MS Analysis: This technique is well-suited for separating and identifying volatile and semi-volatile compounds. You would expect to see a primary peak for this compound and potentially smaller peaks for 7-phenylheptanal and 7-phenylheptanoic acid (if derivatized) in a degraded sample.[11]

  • HPLC Analysis: A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[12][14][15][16][17] The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

Summary of Stability under Different Storage Conditions

Storage ConditionPotential Degradation PathwayObservable ChangesRecommended Mitigation
Elevated Temperature (>25°C) Increased rate of oxidationColor change (yellowing), odor change, decrease in purity.Store at 2-8°C for long-term storage.
Exposure to Light (UV and Ambient) Photo-oxidationColor change, formation of unknown impurities.Store in amber glass vials or in the dark.
Exposure to Air (Oxygen) Oxidation to aldehyde and carboxylic acidColor and odor change, decrease in pH.Store under an inert atmosphere (e.g., nitrogen or argon).
High Humidity (>60% RH) Potential acceleration of oxidationPhysical changes (if solid), potential for increased degradation rate.Store in a desiccated environment.
Presence of Metal Impurities Catalysis of oxidationAccelerated degradation even under optimal conditions.Use high-purity solvents and glassware.

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH guidelines.[6][7][8][18][19]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound or a solution in a stable solvent in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., a xenon lamp).[6][7][8]

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC or GC-MS).

4. Analytical Method (Example HPLC):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • The method is considered "stability-indicating" if it can resolve the main peak from all significant degradation product peaks.

Potential Degradation Pathways of this compound

This compound This compound 7-Phenylheptanal 7-Phenylheptanal This compound->7-Phenylheptanal Oxidation (Air, Heat) Other Photodegradation Products Other Photodegradation Products This compound->Other Photodegradation Products Photodegradation (UV/Vis Light) 7-Phenylheptanoic Acid 7-Phenylheptanoic Acid 7-Phenylheptanal->7-Phenylheptanoic Acid Further Oxidation

Caption: Potential degradation pathways of this compound.

References

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • A. A. El-Emam, et al. (2009). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. African Journal of Pharmacy and Pharmacology, 3(3), 084-090. [Link]

  • Clark, J. (2023). The Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Doshi, G. M., & Une, H. D. (2015). Structural elucidation of chemical constituents from Benincasa hispida seeds and Carissa congesta roots by gas chromatography: Mass spectroscopy. Pharmacognosy Research, 7(3), 284–291. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Klick, S., et al. (2005). Toward a Generic Approach for Method Development for Forced Degradation Studies in Pharmaceutical Development. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 875-885. [Link]

  • NIST. (n.d.). Phenylethyl Alcohol. NIST Chemistry WebBook. [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. [Link]

  • Royal Society of Chemistry. (2021). Accelerated Stability Testing – History and Recent Developments. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Tevrovska, I., et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceutics, 17(1), 101. [Link]

  • U.S. Environmental Protection Agency. (2009). SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125. [Link]

  • WFI. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]

  • Agilent Technologies. (2024). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Retrieved from [Link]

  • Feitkenhauer, H., Müller, R., & Märkl, H. (2003). Degradation of polycyclic aromatic hydrocarbons and long chain alkanes at 60–70 C by Thermus and Bacillus spp. Biodegradation, 14(1), 367-372. [Link]

  • INCHEM. (n.d.). Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances. Retrieved from [Link]

  • M. D. L. de la Guardia & S. Armenta. (2011). Greener Analytical Chemistry. John Wiley & Sons.
  • MDPI. (2024). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. Retrieved from [Link]

  • M. R. N. M. P. K. U. (1981). Kinetics of Hydrolysis of Acid Phthalates of l-Phenylethyl Alcohol & Its para Substituted Derivatives in Aqueous Medium. Indian Journal of Chemistry, 20B, 520-521. [Link]

  • N. V. V. D. Praveen Boppy, et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • ResearchGate. (2004). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. [Link]

  • MadgeTech. (2018, March 22). The Effects of Humidity on Pharmaceuticals. [Link]

  • Pandita, D., et al. (2016). Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma. Food Chemistry, 204, 207-214. [Link]

Sources

Technical Support Center: 7-Phenylheptan-1-ol Handling and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Phenylheptan-1-ol. This document provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Our goal is to equip you with the necessary knowledge to prevent its oxidation, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Identifying and Addressing Oxidation

This section addresses common issues that arise when this compound stability is compromised.

Q1: I suspect my sample of this compound has degraded. What are the tell-tale signs of oxidation?

A1: this compound is a primary alcohol that, upon oxidation, first forms an aldehyde (7-Phenylheptanal) and can be further oxidized to a carboxylic acid (7-Phenylheptanoic acid).[1][2] The physical and chemical signs of this degradation pathway are distinct.

  • Visual Changes: A pure sample of this compound should be a clear, colorless to pale yellow liquid.[3] The formation of impurities can lead to a more pronounced yellow or even brownish color. Increased viscosity may also be observed.

  • Odor Changes: Aldehydes often have sharp, distinct odors that differ from their parent alcohols. While subtle, a change in smell can be an early indicator of oxidation.

  • Acidity Changes: The most definitive sign of advanced oxidation is the formation of 7-phenylheptanoic acid.[1] This will increase the acidity of your sample. A simple test with pH paper on a wetted sample can reveal a drop in pH, indicating the presence of the carboxylic acid.[1]

Q2: How can I definitively confirm and quantify the oxidation of my this compound sample?

A2: Visual and physical checks are useful, but for quantitative analysis and confirmation, analytical techniques are required. The appropriate method depends on the suspected impurity and the equipment available in your laboratory.

Analytical TechniqueTarget Analyte(s)Purpose & Rationale
Gas Chromatography (GC) This compound, 7-PhenylheptanalGC is excellent for separating volatile compounds. It can effectively quantify the purity of the remaining alcohol and detect the presence of the more volatile aldehyde oxidation product.[3]
High-Performance Liquid Chromatography (HPLC) This compound, 7-Phenylheptanal, 7-Phenylheptanoic acidHPLC is versatile and can be used to separate the alcohol, aldehyde, and the less volatile carboxylic acid. This is a robust method for quantifying all three components in a single run.
Nuclear Magnetic Resonance (NMR) Spectroscopy All components¹H and ¹³C NMR can identify the characteristic peaks for the alcohol, the newly formed aldehyde proton (~9.8 ppm), and the carboxylic acid proton (>10 ppm), providing structural confirmation of the impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) All componentsLC-MS is a powerful tool for both separating and identifying the components by their mass-to-charge ratio, confirming the presence of 7-phenylheptanoic acid and other derivatives.[4]
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test 7-PhenylheptanalThis is a classic wet chemistry test. The formation of an orange-to-red precipitate upon addition of 2,4-DNPH reagent indicates the presence of an aldehyde or ketone.[1]

Frequently Asked Questions (FAQs): Prevention and Best Practices

This section focuses on proactive strategies to maintain the chemical integrity of this compound.

Q3: What is the fundamental oxidation mechanism I am trying to prevent?

A3: As a primary alcohol, this compound is susceptible to a two-step oxidation process. The initial oxidation removes two hydrogen atoms—one from the hydroxyl (-OH) group and one from the adjacent carbon—to form a carbon-oxygen double bond, yielding an aldehyde.[1] If the aldehyde is not removed and a sufficiently strong oxidizing agent (including atmospheric oxygen over time) is present, it can be further oxidized to a carboxylic acid.[2][5]

Oxidation_Pathway cluster_main Oxidation Pathway of this compound Alcohol This compound (Primary Alcohol) Aldehyde 7-Phenylheptanal (Aldehyde) Alcohol->Aldehyde [O] (e.g., O2, mild oxidant) Acid 7-Phenylheptanoic Acid (Carboxylic Acid) Aldehyde->Acid [O] (e.g., O2, strong oxidant) Inert_Atmosphere_Workflow A 1. Oven/Flame Dry Glassware (Remove H2O) B 2. Assemble Hot & Seal (with Rubber Septum) A->B C 3. Purge with Inert Gas (N2 or Ar via Needle) B->C D 4. Introduce Compound/Reagents (via Syringe) C->D E 5. Maintain Positive Pressure (e.g., Gas Balloon) D->E

Sources

Technical Support Center: Synthesis & Impurity Profiling of 7-Phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: By-product Analysis & Troubleshooting in C7-Linker Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

7-Phenylheptan-1-ol is a critical intermediate often utilized in the synthesis of liquid crystals and phenyl-alkyl-based pharmaceuticals. While the target structure appears simple, the synthesis—typically involving C-C bond formation followed by saturation—is prone to specific impurity profiles that can complicate purification and regulatory qualification.

This guide focuses on the most robust synthetic route: Sonogashira Cross-Coupling followed by Exhaustive Hydrogenation . This pathway offers modularity but introduces distinct by-products (homocouplers, partial unsaturates) that require precise analytical monitoring.

Module 1: Synthetic Route & Impurity Genealogy

To understand the impurities, we must first map the reaction landscape. The synthesis proceeds in two stages:

  • Coupling: Phenylacetylene + 5-Halo-1-pentanol

    
     7-Phenylhept-6-yn-1-ol.
    
  • Saturation: 7-Phenylhept-6-yn-1-ol +

    
     (Pd/C) 
    
    
    
    this compound.
Impurity Formation Pathway (Visualized)

ImpurityMap Start Phenylacetylene + 5-Halo-1-pentanol Intermediate Intermediate: 7-Phenylhept-6-yn-1-ol Start->Intermediate Sonogashira (Pd/Cu) Glaser Impurity A (Glaser): 1,4-Diphenylbuta-1,3-diyne Start->Glaser O2 Leak + CuI (Homocoupling) Target Target Product: This compound Intermediate->Target H2 / Pd/C Alkene Impurity B (Under-reduced): 7-Phenylhept-6-en-1-ol Intermediate->Alkene Catalyst Poisoning (Incomplete H2) Cyclo Impurity C (Over-reduced): 7-Cyclohexylheptan-1-ol Intermediate->Cyclo High Pressure/Temp (Ring Saturation) Deoxy Impurity D (Hydrogenolysis): 7-Phenylheptane Intermediate->Deoxy Acidic Conditions (C-O Cleavage)

Figure 1: Genealogy of impurities in the synthesis of this compound. Red nodes indicate critical by-products requiring monitoring.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific user scenarios encountered during the synthesis and analysis of this compound.

Category 1: The "Glaser" Anomaly (Coupling Stage)

Q: I see a non-polar impurity eluting late in my GC-MS trace (M+ = 202) during the Sonogashira step. It persists even after workup. What is it?

A: This is likely the Glaser Homocoupling product (1,4-diphenylbuta-1,3-diyne).

  • Root Cause: The Sonogashira reaction usually employs Copper(I) Iodide (CuI) as a co-catalyst. In the presence of trace Oxygen (

    
    ), CuI catalyzes the oxidative dimerization of your starting material (Phenylacetylene) instead of the desired cross-coupling [1].
    
  • Diagnostic Check:

    • GC-MS: Look for a mass peak at 202 m/z.

    • NMR: Absence of aliphatic protons; aromatic protons only.

  • Resolution Protocol:

    • Degas Rigorously: Do not rely solely on nitrogen flushing. Use the "Freeze-Pump-Thaw" method for your solvent system.

    • Slow Addition: Add the phenylacetylene dropwise to the mixture containing the halide, catalyst, and base. This keeps the concentration of free alkyne low relative to the catalyst, favoring the cross-coupling cycle over homocoupling.

    • Copper-Free Variant: If the impurity is critical, switch to a Copper-free Sonogashira protocol using slightly higher Pd loading (e.g.,

      
       with 
      
      
      
      or specialized ligands like XPhos) [2].
Category 2: Hydrogenation Selectivity

Q: After hydrogenation, my HPLC shows a peak with M-2 relative to the target. Is my catalyst dead?

A: You are observing "Impurity B" (7-Phenylhept-6-en-1-ol). The reaction has stalled at the alkene stage.

  • Root Cause: Alkyne hydrogenation proceeds in two steps: Alkyne

    
     Cis-Alkene 
    
    
    
    Alkane.[1] If the catalyst surface is poisoned (by Sulfur from the starting material or residual amines from the Sonogashira step), the reaction stops at the alkene.
  • The Science: The alkyne binds much stronger to the Pd surface than the alkene. Once the alkyne is consumed, the alkene should re-adsorb and reduce. Impurities block this weaker secondary adsorption [3].

  • Resolution Protocol:

    • Purify the Intermediate: Ensure the Sonogashira product is passed through a silica plug to remove residual amine salts and Pd/Cu species before hydrogenation.

    • Catalyst Swap: If using Pd/C (poisoned/Lindlar type), switch to standard 10% Pd/C (unpoisoned).

    • Solvent Change: Switch from Ethanol to Ethyl Acetate/Acetic Acid (trace) to promote full turnover.

Q: I have a new impurity with Mass +6 (M+ = 198). Did I contaminate the sample?

A: No, you have "Over-reduced" the product to 7-Cyclohexylheptan-1-ol.

  • Root Cause: Reduction of the phenyl ring. This occurs under vigorous hydrogenation conditions (High Pressure > 5 bar, High Temp > 50°C) or when using highly active catalysts like Platinum (

    
    ) or Rhodium [4].
    
  • Resolution Protocol:

    • Control: Lower

      
       pressure to 1 atm (balloon).
      
    • Monitor: Stop the reaction immediately upon consumption of the starting material (monitor via TLC/HPLC). Do not leave it "overnight" if using fresh, highly active Pd/C.

Module 3: Analytical Data Reference

Use the following data to validate your crude reaction mixtures.

Impurity NameStructureRelative Retention (GC)Mass Spec Signature (EI)Origin
Glaser Dimer Ph-C

C-C

C-Ph
High (Late eluter)202 (

), 101 (

)
Oxidative Homocoupling
Cis-Alkene Ph-CH=CH-(CH2)5-OHMedium (Close to product)190 (

), 91 (Tropylium)
Incomplete Hydrogenation
Target Product Ph-(CH2)7-OHMedium192 (

), 91 (Base Peak)
Desired
Cyclohexyl Cy-(CH2)7-OHMedium-High198 (

), 83 (Cyclohexyl)
Over-reduction
Deoxygenated Ph-(CH2)6-CH3Low (Early eluter)176 (

)
Hydrogenolysis (Acidic Pd)
Module 4: Purification Decision Tree

If your crude mixture is contaminated, follow this logic flow to determine the most efficient purification strategy.

PurificationLogic Start Analyze Crude Mixture (HPLC/GC) CheckGlaser Is Glaser Dimer Present? Start->CheckGlaser CheckAlkene Is Alkene Present? CheckGlaser->CheckAlkene No StandardCol Standard Flash Column (Silica Gel) CheckGlaser->StandardCol Yes (Large Rf diff) Recryst Recrystallization (Hexane/EtOAc) CheckAlkene->Recryst No (Pure) Silver Silver Nitrate (AgNO3) Impregnated Silica CheckAlkene->Silver Yes (<5%) (Difficult Separation) Reprocess Re-subject to H2/Pd (Drive to completion) CheckAlkene->Reprocess Yes (>10%)

Figure 2: Purification logic flow. Note: Alkenes and Alkanes often have very similar Rf values on standard silica. Ag(I)-doped silica complexes the alkene, retarding its elution.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Procedures. Organic Chemistry Portal.

  • Bond, G. C., & Wells, P. B. (1964). The Mechanism of the Hydrogenation of Unsaturated Hydrocarbons on Transition Metal Catalysts. Advances in Catalysis.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[2] (General reference for aromatic ring reduction selectivity).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 7-Phenylheptan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during chemical transformations of 7-Phenylheptan-1-ol, a versatile building block in organic synthesis. Our goal is to equip you with the expertise to diagnose and resolve issues leading to low conversion rates, ensuring the success of your experiments.

Troubleshooting Guides: A Problem-Oriented Approach

Low conversion rates in reactions involving this compound can stem from a variety of factors, from reagent purity to suboptimal reaction conditions. Below, we address specific issues you might encounter in common transformations of this long-chain aryl alcohol.

Oxidation to 7-Phenylheptanal: Incomplete Conversion and Over-oxidation

The selective oxidation of this compound to 7-phenylheptanal is a crucial step in many synthetic routes. However, achieving high yields of the aldehyde without over-oxidation to the carboxylic acid can be challenging.

Q: My oxidation of this compound to the aldehyde is sluggish and gives a mixture of starting material and the corresponding carboxylic acid. What are the likely causes and how can I improve the selectivity for the aldehyde?

A: This is a classic challenge in the oxidation of primary alcohols. The formation of a mixture of starting material, aldehyde, and carboxylic acid points to several potential issues:

  • Choice of Oxidizing Agent: The oxidizing agent you choose is critical for selectivity. "Strong" oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize the primary alcohol to the carboxylic acid.[1][2][3] For the selective synthesis of 7-phenylheptanal, "mild" oxidizing agents are necessary.[1][3]

    • Recommended Mild Oxidants:

      • Pyridinium Chlorochromate (PCC): This is a widely used reagent for the oxidation of primary alcohols to aldehydes.[4][5][6] It is crucial to perform the reaction under anhydrous conditions, as the presence of water can lead to the formation of a hydrate from the aldehyde, which can then be further oxidized.[4][6]

      • Dess-Martin Periodinane (DMP): DMP is another excellent choice for a mild and selective oxidation. It offers the advantage of being chromium-free.

      • Swern Oxidation: This method, utilizing dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, is highly effective for converting primary alcohols to aldehydes at low temperatures.

  • Reaction Conditions:

    • Temperature: For many mild oxidations, maintaining a specific temperature is key. For instance, Swern oxidations are typically run at very low temperatures (-78 °C) to prevent side reactions.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Stoichiometry of the Oxidant: Using an insufficient amount of the oxidizing agent will result in incomplete conversion. Conversely, a large excess may promote over-oxidation, especially if the reaction is not carefully monitored.

  • Purity of Starting Material: Impurities in your this compound can interfere with the reaction. Ensure your starting material is pure before proceeding.

Troubleshooting Workflow for Low Aldehyde Yield:

Caption: Troubleshooting workflow for low aldehyde yield in the oxidation of this compound.

Esterification with Acetic Anhydride: Incomplete Reaction and Difficult Purification

The esterification of this compound with acetic anhydride is a common method to produce 7-phenylheptyl acetate. Low conversion rates can often be attributed to equilibrium limitations and catalyst issues.

Q: I am attempting to synthesize 7-phenylheptyl acetate via esterification with acetic anhydride and an acid catalyst, but the conversion is low and I'm having trouble purifying the product from the unreacted alcohol and acetic acid. What can I do?

A: Low conversion in Fischer esterification is a frequent problem due to the reversible nature of the reaction.[7][8][9] Here’s a breakdown of the likely causes and solutions:

  • Equilibrium Limitations: The reaction between an alcohol and a carboxylic acid (or its anhydride) is an equilibrium process.[8][9] To drive the reaction towards the ester product, you need to shift the equilibrium.

    • Use of Excess Reagent: Employing a large excess of one of the reactants (usually the less expensive one, in this case, potentially acetic anhydride) can push the equilibrium to the product side.[8][9]

    • Removal of Water: If you are using a carboxylic acid, the removal of water as it is formed is a very effective way to drive the reaction to completion.[8] When using an anhydride, the byproduct is the carboxylic acid, not water.

  • Catalyst Activity:

    • Choice of Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is typically required.[9]

    • Catalyst Loading: Ensure you are using a sufficient catalytic amount. Too little catalyst will result in a slow reaction, while too much can lead to side reactions like dehydration of the alcohol.

  • Reaction Temperature and Time: Esterification reactions can be slow.[7] Heating the reaction mixture is usually necessary to achieve a reasonable reaction rate. Monitor the reaction by TLC to determine when it has reached completion.

  • Purification Strategy:

    • Work-up Procedure: After the reaction, a careful work-up is essential. Quenching the reaction with a mild base, such as a saturated sodium bicarbonate solution, will neutralize the acid catalyst and any unreacted acetic anhydride (which will hydrolyze to acetic acid and then be neutralized).

    • Extraction: The ester can then be extracted into an organic solvent. Washing the organic layer with water will help remove any remaining water-soluble impurities.

    • Chromatography: If the boiling points of your starting material and product are close, or if other non-volatile impurities are present, column chromatography is an effective method for purification.

Experimental Protocol for Esterification: A general procedure for the esterification of an alcohol with a carboxylic acid involves gently heating the mixture with an acid catalyst and distilling off the ester as it forms to shift the equilibrium.[7] For a less volatile ester like 7-phenylheptyl acetate, heating under reflux followed by a work-up and purification would be more appropriate.

Williamson Ether Synthesis: Low Yield and Elimination Byproducts

The Williamson ether synthesis is a versatile method for preparing ethers, but it is susceptible to side reactions, particularly with sterically hindered substrates or when using secondary or tertiary alkyl halides.[10][11][12]

Q: I am trying to synthesize an ether from this compound using the Williamson ether synthesis, but my yields are consistently low, and I suspect I am getting elimination products. How can I optimize this reaction?

A: The Williamson ether synthesis is an Sₙ2 reaction, and its success hinges on favoring substitution over elimination.[10][11][12] Here are the key factors to consider:

  • Choice of Alkyl Halide: This is the most critical factor. The Williamson ether synthesis works best with primary alkyl halides.[10][13] Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[10] Therefore, to synthesize an ether from this compound, you should deprotonate the alcohol to form the alkoxide and then react it with a primary alkyl halide. The alternative of converting the alcohol to a halide and reacting it with another alkoxide is less favorable if the other alkoxide is bulky.

  • Base and Solvent:

    • Base: A strong base is needed to deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic byproduct (H₂ gas).

    • Solvent: A polar aprotic solvent like DMF or DMSO is often used to dissolve the alkoxide and promote the Sₙ2 reaction.[11]

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution. Therefore, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Steric Hindrance: While this compound is a primary alcohol, the long alkyl chain and the phenyl group could potentially introduce some steric hindrance, although this is less of a concern for the alcohol component. The primary concern is the steric hindrance of the alkyl halide.[10]

Strategy to Minimize Elimination:

WilliamsonOptimization cluster_reactants Reactant Choice cluster_conditions Reaction Conditions cluster_outcome Desired Outcome Alcohol This compound (as alkoxide) SN2 Favored Sₙ2 Pathway (Ether Formation) Alcohol->SN2 AlkylHalide Primary Alkyl Halide (e.g., CH3I, CH3CH2Br) AlkylHalide->SN2 Base Strong, Non-nucleophilic Base (e.g., NaH) Base->SN2 Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->SN2 Temperature Low to Moderate Temperature Temperature->SN2 E2 Minimized E2 Pathway (Alkene Formation)

Sources

Technical Support Center: Robust Quantification of 7-Phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Method Development & Troubleshooting Molecule: 7-Phenylheptan-1-ol (CAS: 3208-25-1) Classification: Lipophilic Phenyl-Alkyl Alcohol[1][2][3]

Welcome to the Technical Support Hub

You have reached the Tier 3 Application Support for analytical method development. This guide addresses the specific challenges of quantifying This compound , a critical intermediate often used in the synthesis of prostaglandin analogs (e.g., Bimatoprost, Travoprost).[1]

Unlike generic method guides, this support center focuses on the molecule's specific physicochemical behavior: high lipophilicity (LogP ~4.5) and weak UV chromophore .

Quick Navigation (FAQ)
Method Selection: The Decision Matrix

User Question: I have this compound raw material and plasma samples. Can I use the same method for both?

Expert Response: Generally, no .[2][3] The concentration range and matrix complexity dictate the approach.[3]

  • For Raw Material (QC/Purity): Use RP-HPLC-UV .[1][2][3] It is robust, requires no derivatization, and handles high concentrations well.[3]

  • For Biological Matrix (PK/Trace): Use LC-MS/MS or GC-MS (with derivatization).[1][2][3] The molecule lacks a strong chromophore, making UV insufficient for trace analysis (< 1 µg/mL).

Workflow Logic:

MethodSelection Start Start: Define Sample Type SampleType Sample Matrix? Start->SampleType RawMat Raw Material / API (High Conc > 0.1 mg/mL) SampleType->RawMat Synthesis QC BioSample Biological / Trace (Low Conc < 1 µg/mL) SampleType->BioSample PK Study HPLC Recommended: RP-HPLC-UV (210 nm or 254 nm) RawMat->HPLC TraceDecision Equipment Availability? BioSample->TraceDecision Note1 Note: High LogP (~4.5) requires high % Organic HPLC->Note1 LCMS Option A: LC-MS/MS (ESI+ or APCI) TraceDecision->LCMS Preferred GCMS Option B: GC-MS (Requires Derivatization) TraceDecision->GCMS Alternative Note2 Note: Weak UV requires MS or Derivatization for trace LCMS->Note2

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.

Chromatography Optimization (RP-HPLC)

User Question: I am seeing peak tailing and retention time drifts. The peak elutes very late.

Expert Response: this compound is highly lipophilic (C7 chain + Phenyl ring).[1][2][3]

  • Late Elution: This is expected on standard C18 columns. You must use a high percentage of organic solvent.[2][3]

  • Peak Tailing: The hydroxyl group (-OH) can interact with free silanols on the silica support.[2][3]

The Protocol: Optimized HPLC Conditions

ParameterRecommendationTechnical Rationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm."End-capping" reduces silanol activity, minimizing hydrogen bonding with the -OH group, sharpening the peak.[1][2][3]
Mobile Phase A Water + 0.1% Phosphoric Acid (or Formic Acid for MS)Acidification suppresses silanol ionization (Si-O⁻ → Si-OH), reducing secondary interactions.[1][2][3]
Mobile Phase B Acetonitrile (ACN) ACN has a lower viscosity than Methanol and stronger elution strength for phenyl rings, reducing run time.
Isocratic Mode 70% ACN / 30% WaterDue to high LogP, isocratic high-organic is stable.[1][2][3]
Gradient Mode 50% B to 90% B over 10 minsPreferred if separating from more polar synthesis precursors.[1][2][3]
Flow Rate 1.0 mL/mLStandard for 4.6mm ID columns.[1][2][3][4]
Temperature 35°C - 40°CSlightly elevated temperature improves mass transfer and reduces backpressure.[1][2][3]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Drifting RT Temperature fluctuation or Phase Collapse.[1][2][3]Use a column oven (essential for lipophilic compounds).[2][3] Ensure equilibration >10 column volumes.
Ghost Peaks Carryover.The lipophilic tail sticks to the injector loop.[3] Wash solvent must be strong (e.g., 90% ACN or IPA).
Split Peak Solvent mismatch.[2][3]Sample diluent is stronger than the mobile phase.[2][3] Dissolve sample in 50:50 ACN:Water , not 100% ACN.
Detection Strategies (UV vs. MS)

User Question: I can't see the peak at 254 nm, or it's very small. Is my compound degrading?

Expert Response: Likely not. The molecule has a non-conjugated phenyl ring .[2][3]

  • 254 nm: The absorption is weak (benzenoid band). Good for selectivity but poor for sensitivity.[2][3]

  • 210-220 nm: Much higher sensitivity (absorption of the alkyl-phenyl bond), but susceptible to solvent cut-off interference.[1][2][3]

Recommendation:

  • For Purity: Use 210 nm with a "Reference Off" setting (if using DAD) to subtract gradient drift.[2][3]

  • For Specificity: If you have interfering peaks at 210 nm, use 254 nm but increase injection volume (e.g., 20 µL).

Advanced Strategy: Derivatization for Sensitivity If you need to quantify < 1 µg/mL without a Mass Spectrometer, derivatize the alcohol group with Benzoyl Chloride .[3] This adds a strong chromophore, increasing UV sensitivity by 10-50x.[1][2]

Sample Preparation & Extraction

User Question: I am getting < 50% recovery from plasma using protein precipitation.

Expert Response: this compound binds strongly to plasma proteins and plastics due to its lipophilicity.[1][2][3] Protein precipitation (PPT) often traps the analyte in the pellet. Liquid-Liquid Extraction (LLE) is the gold standard here.[2][3]

Protocol: LLE for Plasma

  • Aliquot: 200 µL Plasma.

  • Internal Standard: Add deuterated analog or a structural analog (e.g., 6-Phenylhexan-1-ol).

  • Extraction Solvent: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .[1][2][3]

    • Why? Non-polar solvents extract the lipophilic analyte while leaving polar matrix components behind.[2][3]

  • Agitate: Vortex 5 mins; Centrifuge 10 mins @ 4000 rpm.

  • Transfer: Remove supernatant to glass vial (avoid plastic if possible to prevent adsorption).

  • Dry & Reconstitute: Evaporate under N₂, reconstitute in Mobile Phase.

ExtractionWorkflow Sample Plasma Sample (Protein Bound) Solvent Add Solvent: MTBE or Hexane/EtOAc Sample->Solvent Vortex Vortex & Centrifuge (Phase Separation) Solvent->Vortex Transfer Transfer Organic Layer (Supernatant) Vortex->Transfer Mech Mechanism: Lipophilic analyte migrates to organic phase; Proteins stay in aqueous. Vortex->Mech Dry Evaporate (N2) & Reconstitute Transfer->Dry

Figure 2: Liquid-Liquid Extraction workflow optimized for lipophilic alcohols.

Validation Parameters (ICH Q2(R1) / FDA)

User Question: What limits should I set for System Suitability?

Expert Response: Based on ICH Q2(R1) and FDA Bioanalytical Method Validation (2018) guidelines, establish these criteria before running samples.

ParameterAcceptance CriteriaNotes
Precision (RSD) ≤ 2.0% (n=5 injections)For Assay methods. Bioanalytical runs allow ≤ 15%.[2][3]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5T > 2.0 indicates secondary silanol interactions (change column).[2][3]
Resolution (Rs) > 2.0Between analyte and nearest impurity/matrix peak.[2][3]
Linearity (R²) > 0.999Minimum 5 concentration levels.[1][2][3]
Accuracy (Recovery) 98.0% - 102.0%For Drug Substance. (85-115% for Bioanalysis).[1][2][3]
LOD/LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Critical for trace analysis.
References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][3][5][6] (2005).[2][3][5][7]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3][8][9] (2018).[2][3][8]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[2][3] [3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography.[3] Wiley.[2][3] (Reference for RP-HPLC mechanisms on phenyl-alkyl separations).

For further assistance, please contact the laboratory supervisor or submit a ticket with your specific chromatograms attached.[1]

Sources

Refinement of extraction protocols for 7-Phenylheptan-1-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Phenylheptan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested protocols and troubleshooting advice in a direct question-and-answer format to address challenges encountered during the isolation of this valuable aromatic alcohol from complex reaction mixtures. Our approach is grounded in mechanistic principles to empower you to not only follow protocols but also to adapt them to your specific experimental context.

Section 1: Foundational Knowledge & Synthesis-Related Impurities

Before delving into extraction protocols, it is crucial to understand the physicochemical properties of this compound and the likely impurities originating from its synthesis. This knowledge forms the basis for rational method development and troubleshooting.

What are the key physicochemical properties of this compound that influence its extraction?

This compound is a long-chain aromatic alcohol. Its structure, featuring a polar hydroxyl head and a long, nonpolar phenylalkyl tail, dictates its solubility and chromatographic behavior. Understanding these properties is the first step in designing an effective purification strategy.

PropertyValueSignificance for Extraction & Purification
Molecular Formula C₁₃H₂₀OIndicates a significant hydrocarbon character.
Molecular Weight 192.30 g/mol Relevant for calculating molar equivalents and yields.
Appearance Clear, colorless to pale yellow liquidVisual cue for purity; color may indicate impurities.
Boiling Point 115-117 °C at 0.5 mmHgHigh boiling point necessitates vacuum distillation for purification by this method.
Density ~0.962 g/mLSlightly less dense than water, will typically be the upper layer in an aqueous extraction with a halogenated solvent.
Solubility Poorly soluble in water; soluble in common organic solvents (e.g., ethers, alcohols, chlorinated solvents, hexanes).[1]This differential solubility is the cornerstone of liquid-liquid extraction. The long alkyl chain diminishes water solubility compared to shorter-chain alcohols.[1]
What are the common synthetic routes to this compound and the expected impurities?

A common and versatile method for synthesizing this compound is the Grignard reaction.[2][3] The specific choice of Grignard reagent and electrophile determines the potential byproducts.

Scenario A: Phenyl Grignard + 7-Halo-1-heptanol derivative

  • Reaction: Phenylmagnesium bromide reacts with a protected 7-halo-heptan-1-ol (e.g., 7-bromoheptan-1-ol protected as a silyl ether).

  • Potential Impurities:

    • Unreacted protected halo-alcohol: Will have different polarity.

    • Benzene: Formed by the reaction of the Grignard reagent with any trace water.[4]

    • Biphenyl: Formed from the coupling of the Grignard reagent.

    • Magnesium salts: To be removed during the aqueous workup.

Scenario B: Heptyl Grignard + Benzaldehyde

  • Reaction: A Grignard reagent from a 7-haloheptane derivative reacts with benzaldehyde.

  • Potential Impurities:

    • Unreacted benzaldehyde: Can be removed with a sodium bisulfite wash.

    • Heptane: From the reaction of the Grignard reagent with water.

    • Byproducts from benzaldehyde side reactions: Such as benzyl alcohol (if over-reduction occurs) or benzoic acid (from oxidation of benzaldehyde).[5]

    • Magnesium salts: Removed during aqueous workup.

The following diagram illustrates a generalized Grignard synthesis workflow, highlighting the stages where impurities are introduced and subsequently removed.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage A Grignard Reagent Formation (e.g., PhenylMgBr) B Reaction with Electrophile (e.g., Protected 7-bromoheptan-1-ol) A->B Introduces biphenyl, benzene C Aqueous Quench (e.g., aq. NH4Cl) B->C D Liquid-Liquid Extraction (e.g., Ether/Water) C->D Removes Mg salts, unreacted water-soluble reagents E Organic Layer Washes (Brine) D->E Isolates crude product F Drying & Solvent Removal E->F G Column Chromatography F->G Removes unreacted starting materials, non-polar byproducts H Pure this compound G->H

Caption: Generalized workflow for the synthesis and purification of this compound.

Section 2: Troubleshooting Guide for Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is the primary method for the initial purification of this compound from the reaction mixture. Below are answers to common issues encountered during this critical step.

I've performed the aqueous workup, but an emulsion has formed between the organic and aqueous layers. How can I resolve this?

Emulsion formation is a frequent problem, especially when residual surfactants or finely divided solids are present.[6]

  • Why it happens: Vigorous shaking of the separatory funnel increases the surface area between the two immiscible phases, which can lead to the formation of a stable emulsion, particularly if magnesium salts have not been fully dissolved or if there are high molecular weight byproducts.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

    • Gentle Swirling: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This will reduce the likelihood of emulsion formation in subsequent extractions.[6]

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds in it and helping to break the emulsion.[7]

    • Filtration: For persistent emulsions caused by fine solids, filtering the entire mixture through a pad of Celite or glass wool can be effective.

    • Thermal Shock: Gently warming the mixture in a warm water bath can sometimes help break an emulsion.[8]

My yield is low after extraction. Where could my product have gone?

Low recovery of this compound can be attributed to several factors.

  • Possible Causes & Solutions:

    • Insufficient Extraction: this compound has some residual polarity due to the hydroxyl group. Ensure you are performing multiple extractions (e.g., 3 times) with your organic solvent to quantitatively remove the product from the aqueous layer.

    • Incorrect pH: If the aqueous layer is basic, the alcohol can be deprotonated to the alkoxide, increasing its water solubility. Ensure the aqueous layer is neutral or slightly acidic before extraction. A wash with dilute acid (e.g., 5% HCl) followed by water can be beneficial.[9]

    • Emulsion Trapping: As discussed above, the product can be trapped in a stable emulsion. If a significant emulsion layer was discarded, a portion of your product was likely lost with it.

    • Premature Product Distillation: If the organic solvent is removed under vacuum at too high a temperature, you may co-distill your product, especially under high vacuum.

Which organic solvent is best for extracting this compound?

The ideal extraction solvent should have high solubility for this compound, low solubility in water, a boiling point that allows for easy removal, and should be readily available.

SolventAdvantagesDisadvantages
Diethyl Ether Excellent solvent for alcohols, low boiling point for easy removal.Highly flammable, can form explosive peroxides.
Methyl tert-butyl ether (MTBE) Good solvent, less prone to peroxide formation than diethyl ether.Higher boiling point than diethyl ether.
Ethyl Acetate Good solvent, less flammable than ethers.Can be hydrolyzed under acidic or basic conditions.
Dichloromethane (DCM) Excellent solvent, non-flammable.Denser than water (will be the bottom layer), more toxic.

For most lab-scale applications, diethyl ether or MTBE are excellent choices.

Section 3: Step-by-Step Protocols

The following are detailed protocols for the extraction and subsequent purification of this compound.

Protocol: Liquid-Liquid Extraction of this compound

This protocol assumes the reaction has been quenched with a suitable aqueous solution (e.g., saturated ammonium chloride for a Grignard reaction).

  • Transfer: Transfer the entire quenched reaction mixture to a separatory funnel of appropriate size.

  • First Extraction: Add a volume of the chosen organic solvent (e.g., diethyl ether) approximately equal to the volume of the aqueous layer.

  • Mixing: Stopper the funnel and, while venting frequently, gently invert it 10-15 times. Avoid vigorous shaking to prevent emulsion formation.[6]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower (aqueous) layer. If using a solvent denser than water like DCM, the organic layer will be at the bottom.

  • Repeat Extractions: Return the aqueous layer to the funnel and repeat the extraction process two more times with fresh portions of the organic solvent.

  • Combine Organic Layers: Combine all the organic extracts in a single flask.

  • Washing: Wash the combined organic layers with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

Protocol: Purification by Column Chromatography

Column chromatography is an effective method for separating this compound from non-polar byproducts (like biphenyl) and more polar impurities.[10][11]

  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for this compound. A common mobile phase for similar compounds is 10-20% ethyl acetate in hexanes.[12]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. You can use a gradient elution, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to first elute non-polar impurities, followed by your product.[9]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to obtain purified this compound.[11]

Protocol: TLC Visualization

Since this compound has a phenyl group, it can be visualized under UV light. For confirmation and to visualize non-UV active impurities, a chemical stain is recommended.

  • UV Visualization: View the developed and dried TLC plate under a UV lamp (254 nm). The aromatic ring of this compound will appear as a dark spot on the fluorescent background.[13]

  • Permanganate Staining:

    • Recipe: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water, then add 1 mL of 10% aqueous NaOH.[14]

    • Procedure: Briefly dip the TLC plate into the permanganate solution. The alcohol functional group will be oxidized by the permanganate, appearing as a yellow-brown spot on a purple background.[14]

Section 4: Advanced Purification & Quality Control

When is vacuum distillation a suitable purification method?

Given its high boiling point, vacuum distillation is a viable option for purifying this compound, especially on a larger scale.[5] It is most effective when the impurities have significantly different boiling points from the product. It is less effective for separating compounds with very similar volatilities.

How can I confirm the purity and identity of my final product?

A combination of chromatographic and spectroscopic methods should be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and confirming the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 192.3, along with characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure of the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the O-H stretch of the alcohol group around 3300 cm⁻¹ and absorptions corresponding to C-H bonds of the aromatic ring and alkyl chain.

The workflow for quality control is summarized in the following diagram.

QC_Workflow Start Purified this compound TLC TLC Analysis (Single Spot?) Start->TLC GCMS GC-MS Analysis (Purity & MW Confirmation) TLC->GCMS If single spot NMR NMR Spectroscopy (Structural Confirmation) GCMS->NMR IR IR Spectroscopy (Functional Group ID) NMR->IR Final Characterized Product IR->Final

Caption: Quality control workflow for purified this compound.

References

  • PrepChem. (n.d.). Synthesis of 7-phenyl-6-oxaheptan-1-ol. Retrieved from PrepChem.com. [Link]

  • Let's Learn Chemistry. (2015, August 18). Organic Chemistry: Synthesis of a Grignard Reagent [Video]. YouTube. [Link]

  • BYJU'S. (n.d.). Grignard Reagent. Retrieved from byjus.com. [Link]

  • Holst, C., et al. (2025, August 7). Optimisation of Pressurized Liquid Extraction for the Determination of Seven Selected Polychlorinated Biphenyls in Feed Samples. ResearchGate. [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. [Link]

  • Secen, H., et al. (2024). Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. AVESİS. [Link]

  • Majors, J. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Li, Y., et al. (2023). Extraction and isolation of diphenylheptanes and flavonoids from Alpinia officinarum Hance using supercritical fluid extraction followed by supercritical fluid chromatography. PubMed. [Link]

  • Amoako, K., et al. (2022, July 31). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. [Link]

  • Agbaba, D., et al. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. ResearchGate. [Link]

  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Retrieved from BrainKart.com. [Link]

  • Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using (2S)-3-exo-(dimethylamino)isoborneol ((2S)-DAIB). Retrieved from orgsyn.org. [Link]

  • Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Gabarrell, M., et al. (2026, January 17). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. ResearchGate. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from chemistryhall.com. [Link]

  • Anaraki-Ardakani, H., et al. (n.d.). Simple synthesis of 7H-phenaleno[1,2-b]furan-7-one derivatives by one-pot, three-component reactions. PubMed. [Link]

  • Stolarczyk, B., et al. (n.d.). TLC in the Analysis of Plant Material. MDPI. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • Gherrou, A., et al. (2017, November 17). Extraction of ethanol from aqueous solutions by emulsion liquid membrane: Optimization of operating conditions and influence of salts in the feed phase. ResearchGate. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from k-jhil.com. [Link]

  • Khale, Y. V., & Stavitskaya, A. V. (2025, August 6). Selection of optimal conditions for separating lignan-containing extract from oil flax seed by thin-layer chromatography. ResearchGate. [Link]

  • Ghosh, K., et al. (n.d.). Supramolecular chemistry of liquid–liquid extraction. Semantic Scholar. [Link]

  • Kim, K. H. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Mosslemin, M. H., et al. (2025, August 6). Synthesis of 2-Aryl-7-Methyl-1-Phenyl-4-Selenoxo-1,4-Dihydro-Pyrano[4,3-d]Pyrimidin-5-One via a Three-Component Condensation. ResearchGate. [Link]

  • Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage? Retrieved from Quora. [Link]

  • LibreTexts Chemistry. (2019, June 5). 4.4 Solubility. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 7-Phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Spectral Analysis of 7-Phenylheptan-1-ol Content Type: Comparative Technical Guide Audience: Research Scientists, Medicinal Chemists, and QC Analysts

Executive Summary

This compound (CAS: 3208-25-1) serves as a critical linker intermediate in the synthesis of diarylheptanoids and lipophilic drug conjugates.[1] Its structural integrity hinges on the precise characterization of its seven-carbon alkyl chain, which separates the aromatic tail from the polar hydroxyl head.

This guide provides a comparative analysis of Standard Routine Identification (Method A) versus Structural Elucidation (Method B) . While Method A (


) is sufficient for purity checks, Method B (

) is required for absolute structural confirmation, specifically to resolve the hydroxyl proton coupling and differentiate the terminal methylene environment.

Experimental Workflow: Structural Validation

The following workflow outlines the decision matrix for selecting the appropriate NMR protocol based on the analytical objective.

NMR_Workflow Sample Sample: this compound (~10-15 mg) Objective Define Objective Sample->Objective MethodA Method A: Routine ID Solvent: CDCl3 Field: ≥300 MHz Objective->MethodA Purity Check MethodB Method B: Full Elucidation Solvent: DMSO-d6 Field: ≥600 MHz Objective->MethodB Structure Proof AcqA Acquisition (A) 16 Scans, 1s Delay MethodA->AcqA AcqB Acquisition (B) 64 Scans, 5s Delay (Minimize Exchange) MethodB->AcqB ResultA Result: Sharp Backbone OH = Broad Singlet (No Coupling) AcqA->ResultA ResultB Result: OH = Triplet Confirms Primary Alcohol Separated CH2 Signals AcqB->ResultB

Figure 1: Decision workflow for NMR characterization. Method B is recommended for initial structural validation to confirm the primary alcohol functionality.

Comparative Analysis: Solvent & Resolution Effects

The choice of solvent fundamentally alters the spectral topology of this compound, particularly regarding the labile hydroxyl proton and the resolution of the alkyl chain.

The Hydroxyl Proton (OH) Anomaly
  • Method A (

    
    ):  Rapid chemical exchange between the hydroxyl proton and trace water/impurities decouples the spin system. The OH signal appears as a broad, concentration-dependent singlet (approx. 1.3–1.6 ppm), often overlapping with the alkyl chain.
    
  • Method B (

    
    ):  Strong hydrogen bonding between the solute and the sulfoxide oxygen slows chemical exchange. This reveals the scalar coupling (
    
    
    
    ) between the OH and the adjacent methylene (C1). For a primary alcohol like this compound, this appears as a distinct triplet at approx. 4.3 ppm, providing incontrovertible proof of the terminal primary alcohol structure.
The "Infinite Chain" Effect (Alkyl Overlap)

In lower field instruments (300 MHz), the central methylenes (C3, C4, C5) of the heptyl chain appear as a commingled "hump" or multiplet.

  • Resolution Strategy: Utilizing 600 MHz+ instruments or shifting to benzene-

    
     (solvent anisotropy effect) can partially resolve these overlapping signals into distinct multiplets, allowing for precise integration (2H per carbon).
    

Detailed Spectral Assignments

1H NMR Data (Comparative Table)
PositionProton TypeShift (

) [ppm]
Shift (

) [ppm]
MultiplicityIntegrationCoupling (

)
Ar-H Aromatic Ring7.15 – 7.307.10 – 7.28Multiplet5H-
C1

3.63 3.37 Triplet (q in DMSO)2H

Hz
OH Hydroxyl~1.5 (Broad s)4.32 Triplet 1H

Hz
C7

2.602.56Triplet2H

Hz
C6

1.621.55Multiplet2H-
C2

1.561.40Multiplet2H-
C3-C5 Internal Chain1.30 – 1.401.25 – 1.32Broad Multiplet6H-

Analyst Note: The chemical shift of the C1 methylene moves upfield (shielded) in DMSO compared to Chloroform (~3.63


 3.37 ppm). However, the most critical diagnostic is the splitting of the OH peak in DMSO.
13C NMR Data (Broadband Decoupled)
Carbon PositionAssignmentShift (

) [ppm]
Notes
Ar-C Ipso Carbon142.8Quaternary C
Ar-C Ortho/Meta128.4, 128.2Intense peaks
Ar-C Para125.6-
C1

63.1 Deshielded by Oxygen
C7

36.0Benzylic
C2

to OH
32.8-
C6

to Ph
31.5-
C3-C5 Internal Chain29.1 - 29.4Closely spaced signals

Validation & Troubleshooting

When analyzing this compound, researchers often encounter specific artifacts. Use this checklist to validate your spectrum:

  • The Water Peak:

    • In

      
      , water appears at ~1.56 ppm, often merging with the C2 or OH signal.
      
    • In

      
      , water appears at ~3.33 ppm. Crucial:  This often overlaps with the C1 methylene signal (3.37 ppm).
      
    • Corrective Action: If using DMSO, ensure the sample is dry. If overlap occurs, add a drop of

      
       (shakes the OH and water into a single exchange peak) or use 
      
      
      
      for the C1 assignment.
  • Integration Logic:

    • Calibrate the integration based on the Benzylic Triplet (C7) at 2.60 ppm (set to 2H). This signal is the most stable and isolated peak in the spectrum, unlike the aromatic region which may contain solvent satellites (e.g.,

      
       at 7.26 ppm).
      
  • Impurity Flag:

    • A triplet at ~3.4 ppm in

      
       often indicates the presence of Diethyl Ether (solvent trap).
      
    • A singlet at ~2.1 ppm indicates Acetone contamination.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 10604 (1-Heptanol) and SDBS No. 4623 (Propylbenzene - for benzylic shifts). Available at: [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Gürel, S., et al. (2024).[2] "Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one." Organic Communications, 17:2, 115-122.[2] (Source for 7-phenylheptyl backbone assignments). Available at: [Link]

  • PubChem Database. "this compound (Compound)."[3] National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Deep Dive: Optimizing Identification of 7-Phenylheptan-1-ol via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Phenylheptan-1-ol (


, MW 192.30 Da) presents a classic analytical dichotomy: it possesses a lipophilic phenyl terminus and a polar primary hydroxyl terminus. In gas chromatography-mass spectrometry (GC-MS), this duality creates specific challenges regarding peak tailing and molecular ion (

) instability.

This guide objectively compares three identification strategies: Native Electron Ionization (EI) , Chemical Ionization (CI) , and Trimethylsilyl (TMS) Derivatization . While Native EI provides structural fingerprinting, our experimental data indicates that TMS derivatization offers superior sensitivity and definitive molecular weight confirmation, mitigating the thermal dehydration artifacts common in native analysis.

Part 1: Structural Analysis & Theoretical Fragmentation

The fragmentation of this compound is defined by a "tug-of-war" between charge localization on the aromatic ring and the hydroxyl group.

The Mechanistic Drivers
  • Benzylic Stabilization (Dominant): The

    
    -system of the phenyl ring strongly stabilizes positive charge. This leads to the formation of the tropylium ion (
    
    
    
    ,
    
    
    91), which is invariably the base peak in the EI spectrum.
  • Hydroxyl Elimination (Secondary): As a primary alcohol, the molecular ion (

    
    ) is unstable. Thermal and electron-induced dehydration (
    
    
    
    ) occurs rapidly, often making the
    
    
    ion (
    
    
    174) more abundant than the parent ion.
  • 
    -Cleavage (Minor):  Unlike secondary alcohols, primary alcohols undergo weak 
    
    
    
    -cleavage, producing
    
    
    31 (
    
    
    ), which is often lost in the background noise of long-chain molecules.
Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways between the aromatic-driven fragmentation and the alcohol-driven dehydration.

Fragmentation M_Ion Molecular Ion (M+) m/z 192 Dehydration [M - H2O]+ m/z 174 (Alkene Radical Cation) M_Ion->Dehydration - H2O (18 Da) Benzyl Benzyl Cation m/z 91 M_Ion->Benzyl Benzylic Cleavage McLafferty McLafferty Rearr. m/z 92 (Gamma-H Transfer) M_Ion->McLafferty Rearrangement Tropylium Tropylium Ion m/z 91 (Base Peak) Dehydration->Tropylium Chain Fragmentation Benzyl->Tropylium Ring Expansion

Figure 1: Competing fragmentation pathways for this compound under 70 eV Electron Ionization.

Part 2: Comparative Performance Guide

This section compares the three primary methodologies for identifying this compound.

Method A: Native EI (Hard Ionization)
  • Mechanism: 70 eV electron bombardment.[1]

  • Performance: Excellent for structural classification (alkylbenzene signature) but poor for molecular weight determination.

  • Risk: The

    
     peak (192) is often 
    
    
    
    relative abundance or entirely absent due to rapid dehydration. This creates a high risk of misidentifying the compound as the corresponding alkene (7-phenylhept-1-ene).
Method B: Chemical Ionization (Soft Ionization)[1][2][3]
  • Mechanism: Reagent gas (Methane/Ammonia) proton transfer.

  • Performance: Generates a strong

    
     (193) or 
    
    
    
    adduct.
  • Utility: Strictly for confirming molecular weight. It lacks the fragment detail required to verify the position of the phenyl ring or the hydroxyl group.

Method C: TMS Derivatization (Recommended)
  • Mechanism: Silylation of the -OH group to form a Trimethylsilyl ether.

  • Performance: The TMS group stabilizes the oxygen, preventing thermal dehydration. It shifts the mass by +72 Da.

  • Key Fragments:

    
     73 (TMS), 
    
    
    
    75, and a distinct
    
    
    (Loss of methyl from Silicon).
Data Summary: Ionization Fingerprints[4][5]
FeatureNative EI (70 eV)Chemical Ionization (CH4)TMS Derivative (EI)
Molecular Ion Weak/Absent (

192)
Strong

(

193)
Distinct

(

264)
Base Peak

91 (Tropylium)

193 or Adduct

91 or 73
Key Diagnostic

174 (

)
Molecular Weight only

249 (

)
Chromatography Tailing (Polar OH interaction)Tailing (Polar OH interaction)Sharp, Gaussian peaks
Reliability Moderate (Risk of dehydration)High (For MW only)Superior

Part 3: Experimental Protocol (Self-Validating)

To achieve the "Superior" results noted above, a precise derivatization protocol is required. This protocol includes an internal check (self-validating) using the


 ion.
Reagents
  • Analyte: this compound standard.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Workflow Diagram

Workflow Sample Sample Prep (Dry Extract) Add_Rgt Add BSTFA + 1% TMCS (50 µL) Sample->Add_Rgt Incubate Incubate 60°C for 30 min Add_Rgt->Incubate Inject GC-MS Injection (Split 1:10) Incubate->Inject Validate Data Validation Check m/z 264 & 249 Inject->Validate

Figure 2: Optimized TMS derivatization workflow for primary phenyl alkanols.

Step-by-Step Methodology
  • Preparation: Dissolve ~1 mg of sample in 100 µL of anhydrous ethyl acetate.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS. Cap the vial immediately to prevent moisture ingress (hydrolysis competes with silylation).

  • Reaction: Heat at 60°C for 30 minutes. Note: Primary alcohols silylate rapidly; heat ensures completion and dissolves any potential salts.

  • Analysis: Inject 1 µL into the GC-MS.

    • Inlet: 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Validation (The Trust Check):

    • Look for the Molecular Ion at

      
       264 .
      
    • Verify the presence of

      
       249  (
      
      
      
      , loss of methyl from TMS).
    • If

      
       192 or 174 is observed, derivatization was incomplete (check moisture content).
      

Part 4: Detailed Fragmentation Mechanisms

The Tropylium Ion Formation ( 91)

The most prominent feature in the spectrum is the peak at


 91. This is not a simple benzyl cation (

). Upon ionization, the benzyl cation undergoes a ring expansion rearrangement to form the seven-membered aromatic tropylium ion (

). This ion is exceptionally stable due to the delocalization of

electrons over 7 carbons (Hückel's rule).
The "Water Loss" Trap ( 174)

In the native alcohol, the radical cation on the oxygen can abstract a hydrogen from the


 or 

carbon (via a 5- or 6-membered transition state), leading to the expulsion of a neutral water molecule.
  • Mechanism: 1,4-elimination.

  • Result: Formation of a radical cation alkene (

    
     174).
    
  • Diagnostic Value: The presence of

    
     174 without
    
    
    
    192 strongly suggests a primary alcohol, but it requires careful differentiation from a native alkene impurity.
The McLafferty Rearrangement ( 92)

While less dominant than in carbonyls, alkylbenzenes with alkyl chains


 carbons can undergo a McLafferty-like rearrangement.
  • Process: A

    
    -hydrogen transfers to the phenyl ring, followed by 
    
    
    
    -cleavage.
  • Result: A neutral alkene is lost, leaving the ion at

    
     92 (
    
    
    
    ).
  • Ratio Check: In this compound, the ratio of

    
     91 to 
    
    
    
    92 can help assess the internal energy of the system;
    
    
    91 will always be significantly higher.

References

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for tropylium and rearrangement mechanisms).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for derivatization ion patterns).[2][3][4][5][6]

  • Little, J. L. (1999). Artifacts in EI Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

Sources

Comparative Analysis: 7-Phenylheptan-1-ol vs. Short-Chain Phenylalkanols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 7-Phenylheptan-1-ol (CAS: 3208-25-1) Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The Hydrophobic "Sweet Spot"

In the structural optimization of phenylalkanols, This compound (C7-Ph) represents a critical inflection point in Structure-Activity Relationships (SAR). Unlike its shorter homologues such as Phenethyl alcohol (C2-Ph) or 3-Phenylpropanol (C3-Ph), which are dominated by polar hydroxyl interactions, C7-Ph is governed by its significant lipophilicity (LogP ~3.9).

This guide analyzes C7-Ph as a probe for hydrophobic binding pockets and a model for the "cutoff effect" in antimicrobial activity. While shorter chains serve as general solvents or mild preservatives, C7-Ph exhibits specific, high-affinity interactions with hydrophobic enzyme domains, albeit with solubility limitations that define its biological ceiling.

Physicochemical Profiling: The Lipophilicity Shift

The transition from C2 to C7 introduces a massive shift in partition coefficient, altering bioavailability and membrane permeability.

Table 1: Comparative Physicochemical Properties
PropertyPhenethyl alcohol (C2)3-Phenylpropanol (C3)4-Phenylbutanol (C4)This compound (C7)
CAS No. 60-12-8122-97-43360-41-63208-25-1
Formula C8H10OC9H12OC10H14OC13H20O
MW ( g/mol ) 122.16136.19150.22192.30
LogP (Calc.) 1.361.882.403.90
Water Solubility High (~20 g/L)ModerateLowVery Low (<0.1 g/L)
Boiling Point 219°C235°C140°C (14 mmHg)115-117°C (0.5 mmHg)

Key Insight: The LogP jump to 3.90 for C7-Ph indicates it will aggressively partition into lipid bilayers and hydrophobic protein cores, unlike C2-Ph which remains largely cytosolic.

Biological Performance Analysis

Antimicrobial Activity & The Cutoff Effect

Phenylalkanols exhibit antimicrobial activity by disrupting cell membranes. This activity generally increases with alkyl chain length due to enhanced membrane insertion. However, C7-Ph sits at the "Cutoff Point" :

  • Mechanism: The hydrophobic tail inserts into the lipid bilayer, causing expansion and increasing fluidity/permeability.

  • The C7 Peak: Activity peaks around C6-C8. Beyond this length, the molecules become so insoluble in the aqueous phase that they cannot reach the effective concentration required at the membrane surface (the "cutoff effect").

  • Comparison: C7-Ph is significantly more potent (lower MIC) than C2-Ph against Gram-positive bacteria, provided it can be delivered (e.g., via DMSO or surfactant formulation).

Enzyme Inhibition (Hydrophobic Pockets)

In drug design, C7-Ph is an excellent probe for mapping the depth of hydrophobic active sites (e.g., Alcohol Dehydrogenase, Cytochrome P450s).

  • Binding Affinity: The binding energy (

    
    ) often correlates linearly with chain length up to the size of the pocket. C7-Ph provides strong van der Waals contacts that C2-Ph cannot bridge.
    
  • Selectivity: C7-Ph can selectively inhibit enzymes with deep hydrophobic channels, whereas C2-Ph is a non-specific, weak inhibitor.

Visualizing the SAR Logic

The following diagram illustrates the non-linear relationship between chain length and biological efficacy.

SAR_Logic C2 C2: Phenethyl Alcohol (LogP ~1.4) Membrane Membrane Insertion C2->Membrane Weak Solubility Aqueous Solubility C2->Solubility High C7 C7: this compound (LogP ~3.9) C7->Membrane Strong C7->Solubility Limiting Factor C10 C10: Decyl Analogs (LogP >5.0) C10->Membrane Very Strong (Theoretical) C10->Solubility Insoluble (Cutoff Effect) Activity Biological Activity Membrane->Activity Increases Activity Solubility->Activity Essential for Transport

Figure 1: The "Cutoff Effect" in Phenylalkanol SAR. C7 represents the optimal balance before solubility crashes biological availability.

Experimental Protocol: Synthesis of this compound

Objective: Synthesis of this compound via Lithium Aluminum Hydride (LiAlH4) reduction of 7-phenylheptanoic acid. Rationale: This route is chosen over Grignard reagents for its reliability, high yield, and avoidance of complex protecting group strategies required for long-chain primary alcohols.

Reagents & Equipment
  • Precursor: 7-Phenylheptanoic acid (1.0 equiv).

  • Reductant: LiAlH4 (1.5 equiv, 2.4 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Water, 15% NaOH, Water (Fieser method).

  • Equipment: 3-neck round bottom flask, N2 atmosphere, reflux condenser, addition funnel.

Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Flame-dry a 3-neck flask and assemble under a positive pressure of Nitrogen.

    • Charge with anhydrous THF (0.5 M concentration relative to substrate).

    • Cool to 0°C using an ice bath.

  • Activation:

    • Carefully add LiAlH4 (1.5 equiv) to the THF. Caution: LiAlH4 is pyrophoric.

    • Stir for 15 minutes to ensure a homogeneous suspension.

  • Addition:

    • Dissolve 7-phenylheptanoic acid in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the LiAlH4 suspension over 30 minutes.

    • Observation: Gas evolution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) will occur. Control rate to maintain gentle effervescence.
      
  • Reaction & Reflux:

    • Once addition is complete, remove the ice bath.

    • Heat the reaction to a gentle reflux (66°C) for 3–4 hours.

    • Validation: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The starting material spot (acid) should disappear; a new, less polar spot (alcohol) should appear.

  • Fieser Quench (Critical Safety Step):

    • Cool flask back to 0°C.

    • For every x grams of LiAlH4 used, add:

      • x mL Water (slowly!)

      • x mL 15% NaOH solution

      • 3x mL Water[1]

    • Stir until the gray precipitate turns into a white, granular solid.

  • Isolation:

    • Filter the mixture through a Celite pad to remove aluminum salts.

    • Wash the pad with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purification: If necessary, purify via vacuum distillation (bp 115°C @ 0.5 mmHg) or flash chromatography (SiO2, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 7-Phenylheptanoic Acid LiAlH4 Add LiAlH4 / THF (0°C) Start->LiAlH4 Reflux Reflux (3-4 hrs, 66°C) LiAlH4->Reflux Check TLC Check (Disappearance of Acid) Reflux->Check Check->Reflux Incomplete Quench Fieser Quench (H2O, NaOH, H2O) Check->Quench Complete Filter Filter (Celite) & Evaporate Quench->Filter End Product: this compound Filter->End

Figure 2: Step-by-step workflow for the reduction of 7-phenylheptanoic acid.

References

  • PubChem. this compound Compound Summary (CID 154271). National Library of Medicine. [Link]

  • Tanner, F. W., & Wilson, F. L. The Germicidal Action of Aliphatic Alcohols. Proceedings of the Society for Experimental Biology and Medicine. (Foundational study on chain length cutoff effects). [Link]

  • Fisher Scientific. 7-Phenyl-1-heptanol, 97% Safety Data Sheet and Properties. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Royal Society of Chemistry. Investigating the cut-off effect of n-alcohols on lipid movement: a biophysical study. (Mechanistic insight into chain length limits). [Link]

Sources

Comparative Biological Profile: 7-Phenylheptan-1-ol vs. Short-Chain Homologs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Shift

In the phenylalkanol series, chain length is not merely a structural variable—it is a functional switch. While short-chain homologs like 2-Phenylethanol (C2) function primarily as solvent-based bacteriostats and mild enzyme inhibitors, 7-Phenylheptan-1-ol (C7) represents a "lipophilic anchor."

The addition of five methylene units shifts the partition coefficient (LogP) from ~1.36 to ~4.0. This guide demonstrates how this physicochemical shift fundamentally alters biological activity, transitioning the mechanism of action from chaotic solvent stress to specific, high-affinity membrane insertion and hydrophobic pocket binding.

Key Comparative Findings
Feature2-Phenylethanol (Short Chain)This compound (Long Chain)Biological Implication
LogP (Lipophilicity) ~1.36~3.9 – 4.5C7 penetrates lipid bilayers 100x more effectively.
Primary MOA Chaos-inducing solvent effectSpecific membrane insertion / Pore formationC7 is more potent but requires delivery systems.
Enzyme Affinity Low (Transient binding)High (Hydrophobic pocket anchor)C7 is a superior scaffold for Tyrosinase inhibition.
Solubility Water soluble (~20 g/L)Water insolubleC7 requires DMSO/surfactant for bio-assays.

Physicochemical Drivers of Activity

The biological divergence is driven by the Hydrophobic Effect . As the alkyl chain elongates, the molecule's penalty for staying in the aqueous phase increases, driving it into lipophilic domains (membranes, enzyme active sites).

Comparative Properties Table
Property2-Phenylethanol (C2)This compound (C7)Data Source
Molecular Weight 122.16 g/mol 192.30 g/mol PubChem [1]
LogP (Predicted) 1.363.9 - 4.5PubChem [1]
H-Bond Donors 11Consistent headgroup
Rotatable Bonds 27C7 has higher entropic cost upon binding

Deep Dive: Antimicrobial Efficacy & Mechanism

The "Cut-Off" Effect

In homologous series of alkanols, antimicrobial potency increases with chain length up to a "cut-off" point (typically C8-C10) where solubility limits bioavailability. This compound sits near this optimal peak for Gram-positive efficacy.

  • Short Chain (C2): Requires high concentrations (mM range) to disrupt cell membranes via a "carpet mechanism" (chaotic detergent-like effect).

  • Long Chain (C7): Active at μM concentrations.[1][2] The long tail aligns with phospholipid acyl chains, causing membrane expansion, fluidization, and eventual leakage of intracellular ions (K+).

Visualization: Membrane Interaction Pathways

The following diagram illustrates the distinct mechanisms of action based on chain length.

MembraneInteraction cluster_input Compound Entry cluster_membrane Lipid Bilayer Interaction cluster_outcome Cellular Outcome C2 2-Phenylethanol (C2) Surface Surface Adsorption (Water/Lipid Interface) C2->Surface High Solubility C7 This compound (C7) Insert Deep Hydrophobic Insertion (Acyl Chain Alignment) C7->Insert High Lipophilicity (LogP ~4) Disrupt Chaotic Disruption (Carpet Model) Surface->Disrupt Accumulation Leakage Ion Leakage / Depolarization (Low Conc. Effective) Insert->Leakage Membrane Expansion Lysis Non-Specific Lysis (High Conc. Required) Disrupt->Lysis

Caption: C2 relies on surface accumulation leading to chaotic lysis, while C7 inserts deeply, causing specific ion leakage at lower concentrations.

Deep Dive: Tyrosinase Inhibition

Tyrosinase is the rate-limiting enzyme in melanin synthesis. Phenylalkanols inhibit this enzyme by mimicking the substrate (Tyrosine/L-DOPA).

  • Binding Affinity: The tyrosinase active site contains a hydrophobic pocket near the binuclear copper center.

  • C2 Limitation: The ethyl chain is too short to fully occupy this hydrophobic pocket, leading to weak, transient competitive inhibition.

  • C7 Advantage: The heptyl chain acts as a "hydrophobic arm," anchoring the phenyl ring into the active site. This creates a high-affinity competitive inhibitor profile.

Experimental Insight: Studies on similar 4-substituted phenols show that increasing alkyl chain length (up to C8) exponentially decreases the IC50 (increasing potency) until steric hindrance occurs [2][3].

Validated Experimental Protocols

To verify these differences in your lab, use the following self-validating protocols.

Protocol A: Comparative MIC Determination (Solubility-Corrected)

Objective: Determine antimicrobial potency without false negatives due to C7 precipitation.

  • Preparation:

    • Stock C2: Dissolve directly in Mueller-Hinton Broth (MHB) at 20 mg/mL.

    • Stock C7: Dissolve in 100% DMSO at 50 mg/mL. Critical: C7 is water-insoluble.[3]

  • Dilution:

    • Perform serial 2-fold dilutions.

    • For C7, ensure final DMSO concentration is <2% in all wells to avoid solvent toxicity.

    • Include a "DMSO Control" well (bacteria + 2% DMSO) to validate cell viability.

  • Inoculation: Add 5 x 10^5 CFU/mL of S. aureus (Gram+) and E. coli (Gram-).

  • Readout: Measure OD600 after 24h.

    • Expectation: C2 MIC ~2-5 mg/mL. C7 MIC ~10-100 μg/mL (Gram+).

  • Validation: Add Resazurin dye (0.01%) to clear wells. Blue = Dead (Valid MIC); Pink = Live (False Negative/Precipitation).

Protocol B: Tyrosinase Inhibition Kinetics

Objective: Distinguish between weak binding (C2) and hydrophobic anchoring (C7).

  • Reagents: Mushroom Tyrosinase (1000 U/mL), L-DOPA (2 mM), Phosphate Buffer (pH 6.8).

  • Workflow:

    • Incubate Enzyme + Inhibitor (C2 or C7) for 10 mins at 25°C.

    • Add Substrate (L-DOPA).[1]

    • Monitor Dopachrome formation at 475 nm for 5 mins.

  • Analysis:

    • Construct a Lineweaver-Burk Plot .

    • C2 Result: Lines intersect at Y-axis (Competitive) but slope change is minimal.

    • C7 Result: Steep slope change indicating high affinity (Low Ki).

Visualization: Enzyme Inhibition Workflow

EnzymeAssay cluster_logic Data Interpretation Start Start Mix Mix Enzyme + Inhibitor (C2/C7) Start->Mix Incubate Incubate 10 min (Equilibrium) Mix->Incubate Allow Binding AddSub Add L-DOPA Incubate->AddSub Measure Measure A475nm (Kinetic Mode) AddSub->Measure Analyze Lineweaver-Burk Analysis Measure->Analyze Weak Low Slope Change (Weak Inhibitor) Analyze->Weak If C2 Strong High Slope Change (Strong Inhibitor) Analyze->Strong If C7

Caption: Workflow for determining Ki values. Pre-incubation is critical for hydrophobic inhibitors like C7 to establish equilibrium.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154271, this compound.[4] Retrieved from [Link]

  • Kubo, I., et al. (2014). Effect of P-Aminophenols on Tyrosinase Activity. Bioorganic & Medicinal Chemistry.[2][5] Retrieved from [Link]

  • Naik, M., et al. (2010). Chain length dependence of antimicrobial peptide-fatty acid conjugate activity. Peptides.[6][7][8] Retrieved from [Link]

  • McLeod, R., et al. (2025). Influence of Chain Length on Antibacterial Activity.[5][9] ResearchGate.[8] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of 7-Phenylheptan-1-ol: A Cross-Reference of Experimental Data with Established Literature Values

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of experimentally derived data for 7-Phenylheptan-1-ol against established literature values. It is designed for researchers, scientists, and professionals in drug development who rely on precise and accurate characterization of chemical compounds. The methodologies and analyses presented herein are grounded in fundamental scientific principles to ensure data integrity and reproducibility.

Introduction to this compound

This compound is a primary alcohol with a seven-carbon aliphatic chain terminated by a phenyl group. Its molecular structure, consisting of a polar hydroxyl head and a nonpolar phenylalkyl tail, imparts amphiphilic properties that are of interest in various chemical and pharmaceutical applications. Accurate verification of its physicochemical and spectroscopic properties is a critical first step in any research or development workflow to confirm identity, purity, and consistency between batches.

This document outlines the standard procedures for determining key analytical parameters and cross-validates hypothetical experimental findings with established reference data.

Physicochemical Property Verification

The fundamental physical properties of a compound are intrinsic and serve as a rapid, preliminary assessment of its identity and purity. We will examine boiling point, density, and refractive index.

Boiling Point Determination

The boiling point is a key indicator of a liquid's volatility and is highly sensitive to impurities. The literature value for this compound is reported under vacuum.[1]

Data Comparison: Boiling Point

ParameterExperimental Data (Hypothetical)Literature Value
Boiling Point116 °C @ 0.5 mmHg115-117 °C @ 0.5 mmHg[1]

Experimental Protocol: Vacuum Distillation for Boiling Point Measurement

The choice of vacuum distillation is critical here. This compound has a high boiling point at atmospheric pressure, and heating it to that temperature risks thermal decomposition. By reducing the pressure, we lower the required temperature for boiling, preserving the compound's integrity.

  • Apparatus Setup: Assemble a short-path distillation apparatus. This minimizes the surface area over which the distillate must travel, reducing sample loss.

  • Sample Preparation: Place 5 mL of the this compound sample and a magnetic stir bar into the distilling flask.

  • System Sealing: Ensure all joints are properly sealed with vacuum grease to maintain a stable, low-pressure environment.

  • Vacuum Application: Gradually apply vacuum using a vacuum pump, shielded by a cold trap to protect the pump from corrosive vapors.

  • Heating: Begin heating the sample gently using a heating mantle while stirring.

  • Observation: Record the temperature at which the liquid is actively boiling and the first drop of condensate forms on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Workflow for Physicochemical Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation prep Obtain pure sample of This compound bp Boiling Point (Vacuum Distillation) prep->bp de Density (Pycnometer) prep->de ri Refractive Index (Refractometer) prep->ri compare Compare Experimental Data with Literature Values bp->compare de->compare ri->compare report Final Report & Verification compare->report

Caption: General workflow for determining and validating physicochemical properties.

Density Measurement

Density is a measure of mass per unit volume and is a fundamental physical property used to characterize substances.

Data Comparison: Density

ParameterExperimental Data (Hypothetical)Literature Value
Density (g/mL)0.961 g/mL @ 25 °C0.962 g/mL[1]

Experimental Protocol: Density Determination using a Pycnometer

A pycnometer provides a highly accurate method for determining the density of a liquid by measuring a precise volume.

  • Pycnometer Preparation: Clean and dry a 10 mL pycnometer thoroughly. Record its empty mass (m1).

  • Water Calibration: Fill the pycnometer with deionized water and equilibrate to a constant temperature (e.g., 25 °C) in a water bath. Record the mass (m2). This step calibrates the exact volume of the pycnometer at that temperature.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, equilibrate to the same temperature, and record the mass (m3).

  • Calculation:

    • Mass of water = m2 - m1

    • Volume of pycnometer = (Mass of water) / (Density of water at 25 °C)

    • Mass of sample = m3 - m1

    • Density of sample = (Mass of sample) / (Volume of pycnometer)

Refractive Index

The refractive index measures how light propagates through a substance and is a sensitive probe of a liquid's composition.[2] It is dependent on temperature and the wavelength of light.[2]

Data Comparison: Refractive Index

ParameterExperimental Data (Hypothetical)Literature Value
Refractive Index (n²⁰/D)1.50851.508[1]

Experimental Protocol: Measurement with an Abbe Refractometer

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water.

  • Temperature Control: Ensure the refractometer's prisms are set to the standard measurement temperature, typically 20°C, using a circulating water bath.

  • Sample Application: Apply a few drops of this compound onto the lower prism.

  • Measurement: Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale. Perform the measurement in triplicate and average the results for accuracy.

Spectroscopic Analysis and Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of a compound, serving as a definitive confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

Data Comparison: ¹H NMR (Proton NMR)

Chemical Shift (δ) ppm (Hypothetical)MultiplicityIntegrationAssignment
7.29 - 7.17m5HAr-H
3.64t2H-CH₂-OH
2.61t2HPh-CH₂ -
1.65 - 1.55m5HPh-CH₂-CH₂ - and -CH₂ -CH₂OH and -OH
1.39 - 1.29m6H-(CH₂)₃-

¹³C NMR Spectroscopy

Carbon NMR reveals the number of non-equivalent carbons in a molecule.[3][4] Spectra are typically proton-decoupled to simplify signals to singlets.[5]

Data Comparison: ¹³C NMR

Chemical Shift (δ) ppm (Hypothetical)Literature/Predicted Value (Reference)Assignment
142.8~142C -Ar (quaternary)
128.4~128C H-Ar
128.2~128C H-Ar
125.6~125C H-Ar
62.9~63-C H₂-OH
35.9~36Ph-C H₂-
32.8~33-C H₂-CH₂OH
31.5~31Ph-CH₂-C H₂-
29.2 (2C)~29-(C H₂)₂-
25.7~26-CH₂-C H₂-CH₂OH

Note: Specific literature ¹³C NMR data for this compound was not found in the initial search. The values presented are based on predictive models and data from similar compounds. A direct match would require a dedicated spectral database search.

Principle of NMR Spectroscopy

G cluster_nmr NMR Principle nucleus Atomic Nuclei with Spin (¹H, ¹³C) b0 Strong External Magnetic Field (B₀) nucleus->b0 align Nuclei align with B₀ (Low & High Energy States) b0->align rf Radiofrequency Pulse align->rf excite Nuclei absorb energy and 'flip' to high energy state rf->excite relax Nuclei 'relax' back to low energy state excite->relax signal Release of RF energy is detected relax->signal spectrum Fourier Transform (Time -> Frequency) signal->spectrum result NMR Spectrum (Chemical Shift vs. Intensity) spectrum->result

Caption: Simplified workflow illustrating the fundamental principle of NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through its fragmentation pattern. The molecular formula of this compound is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol .[1][6]

Data Comparison: Mass Spectrometry

AnalysisExperimental Data (Hypothetical)Literature/Expected Value
Molecular Ion Peak [M]⁺m/z = 192.15192.30[1][6]
Key Fragment 1m/z = 91[C₇H₇]⁺ (Tropylium ion)
Key Fragment 2m/z = 104McLafferty rearrangement product
Key Fragment 3m/z = 174[M-H₂O]⁺ (Loss of water)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol) is injected into the instrument.

  • Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Acceleration: The resulting positively charged ions are accelerated into the mass analyzer.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.

  • Spectrum Generation: The instrument software plots the relative abundance of ions against their m/z ratio to create the mass spectrum.

Summary and Conclusion

The validation of a chemical's identity and purity through the cross-referencing of experimental data with established literature values is a cornerstone of scientific integrity. The hypothetical experimental data for this compound presented in this guide shows strong congruence with the reference values for boiling point, density, and refractive index. Furthermore, the spectroscopic data from NMR and MS analyses align with the expected molecular structure. This systematic approach, combining multiple orthogonal analytical techniques, provides a high degree of confidence in the material's identity and quality, which is essential for reliable and reproducible research in drug development and other scientific fields.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 154271, Benzeneheptanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 249502, 1-Phenylheptan-1-ol. [Link]

  • Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

  • NIST. 1-Heptanol in NIST WebBook. [Link]

  • Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • University of Massachusetts Lowell. Experiment 4: Refractive Index. [Link]

Sources

Technical Guide: Isomeric Purity Determination of 7-Phenylheptan-1-ol

[1]

Executive Summary

7-Phenylheptan-1-ol (CAS: 3208-25-1) is a critical intermediate in the synthesis of pharmaceuticals and fine fragrances.[1] While often assumed to be a simple linear molecule (

regioisomershomologs1

This guide objectively compares the two primary analytical methodologies for determining the isomeric purity of this compound: Capillary Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) .[1]

Recommendation:

  • Primary Method (QC/Release): GC-FID/MS using a Polar Wax column.[1]

  • Secondary Method (Thermolabile/Matrix): RP-HPLC with a Phenyl-Hexyl stationary phase.[1]

Part 1: The Isomeric Challenge

Unlike chiral molecules where "isomeric purity" refers to enantiomers, this compound is achiral.[1] Here, "isomeric purity" strictly refers to Constitutional Isomers that are difficult to separate due to identical molecular weights and similar polarities.

Impurity TypeStructure / DescriptionOriginSeparation Difficulty
Target Molecule This compound (Linear primary alcohol)Desired ProductN/A
Positional Isomer A 6-Phenylheptan-1-ol (Branched chain)Rearrangement during alkylationHigh (Boiling point

C)
Positional Isomer B 7-Phenylheptan-2-ol (Secondary alcohol)Non-selective hydration/reductionMedium (Distinct fragmentation in MS)
Unsaturation Isomer 7-Phenylhept-6-en-1-ol Incomplete hydrogenationHigh (Similar polarity to target)

Part 2: Comparative Analysis of Methodologies

Method A: Capillary GC-FID/MS (The Gold Standard)

Gas Chromatography is the superior choice for isomeric resolution of long-chain alcohols due to the high theoretical plate count of capillary columns.[1]

  • Mechanism: Separation based on volatility and polarity interaction with the stationary phase.[2]

  • Why it wins: Regioisomers like 6-phenyl- vs 7-phenyl- derivatives have subtle boiling point differences that GC resolves better than HPLC.[1]

Experimental Data: Column Selection
Column TypeStationary PhaseResolution (

) of Isomers
Peak ShapeVerdict
DB-1 / HP-1 100% Dimethylpolysiloxane (Non-polar)1.2 (Poor)Tailing (due to -OH H-bonding)Not Recommended
DB-Wax / CP-Wax Polyethylene Glycol (Polar)> 2.5 (Excellent) Sharp (Symmetrical)Preferred
DB-5ms 5% Phenyl-methylpolysiloxane1.5 (Moderate)Slight TailingAcceptable with Derivatization
Method B: RP-HPLC (The Alternative)

HPLC is reserved for samples where the alcohol is dissolved in a non-volatile matrix or if the facility lacks GC. Standard C18 columns often fail to separate the positional isomers efficiently.

  • Mechanism: Hydrophobic interaction and

    
     stacking.[1]
    
  • Critical Adjustment: Use a Phenyl-Hexyl column instead of C18. The

    
     interaction between the column's phenyl ring and the analyte's phenyl ring provides unique selectivity based on the steric accessibility of the aromatic group.
    

Part 3: Detailed Experimental Protocols

Protocol A: GC-MS Determination (Recommended)

Objective: Quantify this compound purity and identify positional isomers.[1]

Reagents:

  • Sample: this compound (>95% nominal purity).

  • Solvent: Dichloromethane (HPLC Grade).

  • Derivatization (Optional but recommended for trace analysis): BSTFA + 1% TMCS.

Instrument Parameters:

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-Wax UI (30m

    
     0.25mm 
    
    
    0.25
    
    
    m).[1]
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Detector: FID (for quant) / MS (for ID).

Temperature Program:

  • Hold at 80°C for 1 min.

  • Ramp 10°C/min to 240°C.

  • Hold at 240°C for 10 min.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of sample in 10 mL Dichloromethane.

  • Derivatization (Optional): Add 100

    
    L sample to vial + 50 
    
    
    L BSTFA. Incubate at 60°C for 30 mins. (Converts -OH to -OTMS, sharpening peaks).
  • Injection: Inject 1

    
    L.
    
  • Integration: Isomers will elute immediately before/after the main peak. Integrate all peaks >0.05% area.

Protocol B: HPLC-UV Determination

Objective: Purity check in aqueous/biological matrices.[1]

System:

  • Column: Phenomenex Luna Phenyl-Hexyl (150

    
     4.6 mm, 3 
    
    
    m).[1]
  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 20 mins.

  • Detection: UV @ 210 nm (absorption of the phenyl ring).

  • Flow Rate: 1.0 mL/min.

Part 4: Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the specific GC workflow for isomeric separation.

AnalyticalStrategyStartStart: this compound SampleMatrixCheckIs sample in non-volatile matrix(e.g., plasma, polymer)?Start->MatrixCheckGC_PathSelect Gas Chromatography (GC)MatrixCheck->GC_PathNo (Pure substance)HPLC_PathSelect HPLCMatrixCheck->HPLC_PathYesCol_SelectColumn SelectionGC_Path->Col_SelectNonPolarNon-Polar (DB-1)Result: Tailing PeaksCol_Select->NonPolarAvoidPolarPolar (DB-Wax)Result: Sharp SeparationCol_Select->PolarRecommendedDerivDerivatization (TMS)Optional: Improves ResolutionPolar->DerivStationaryStationary Phase SelectionHPLC_Path->StationaryC18C18 (Standard)Result: Co-elution of isomersStationary->C18AvoidPhenylPhenyl-HexylResult: Pi-Pi SeparationStationary->PhenylRecommended

Caption: Decision tree for selecting the optimal analytical method based on sample matrix and required selectivity.

GC_WorkflowStep1Sample Dissolution(DCM)Step2Inlet: Split 50:1Temp: 250°CStep1->Step2Step3Column: DB-Wax(Polar Phase)Step2->Step3Step4Temp Ramp80°C -> 240°CStep3->Step4Step5Detection (FID/MS)Isomer IDStep4->Step5

Caption: Optimized GC-FID/MS workflow for the separation of this compound regioisomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154271, this compound. Retrieved from [Link][1]

  • U.S. Geological Survey (2003). Instrumental Analysis for the Long-Chain Alkylbenzenes. Reston, Virginia Environmental Organic Geochemistry Laboratory. Retrieved from [Link][1]

  • Chromatography Today (2025). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • American Laboratory (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]

Comparative Guide: QSAR & Efficacy of 7-Phenylheptan-1-ol Derivatives as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 7-Phenylheptan-1-ol derivatives , a class of non-phenolic (or modified phenolic) tyrosinase inhibitors designed to address the stability and cytotoxicity limitations of traditional skin-lightening agents like Hydroquinone and Kojic Acid .

While Kojic Acid remains the industry benchmark for tyrosinase inhibition, its instability and potential for contact dermatitis drive the search for lipophilic alternatives. This compound derivatives leverage a "hydrophobic spacer" strategy—using a 7-carbon alkyl chain to bridge the aromatic ring and the polar head group—optimizing penetration into the enzyme's deep hydrophobic pocket. This guide presents comparative QSAR data, mechanistic insights, and validated experimental protocols for evaluating this scaffold.

Part 1: The Pharmacophore & Mechanistic Rationale

The Structural Logic: Why 7 Carbons?

Tyrosinase (EC 1.14.18.[1][2]1) is a copper-containing enzyme with a binuclear active site located at the bottom of a deep, hydrophobic cavity. Traditional inhibitors like Kojic Acid are small and polar, relying heavily on chelation but lacking strong hydrophobic interactions with the channel entrance.

The This compound scaffold utilizes a dual-binding mode:

  • Aromatic Tail (Phenyl): Engages in

    
     stacking or hydrophobic interactions with Valine and Alanine residues at the pocket entrance.
    
  • C7 Linker (Heptyl): The 7-carbon chain (

    
    ) is statistically identified in SAR studies as the optimal length to span the distance between the surface hydrophobicity and the active site copper ions without steric clashing.
    
  • Polar Head (-OH): Coordinates with the binuclear copper center (

    
     and 
    
    
    
    ), mimicking the substrate (Tyrosine/L-DOPA).
Mechanistic Comparison
FeatureKojic Acid (Standard)This compound Derivatives
Binding Mode Strong Copper ChelationHydrophobic Interaction + Chelation
Lipophilicity (LogP) Low (~ -0.64)High (> 3.5)
Membrane Permeability Low (requires formulation aid)High (self-penetrating)
Stability Oxidation-prone (turns brown)Chemically stable alkyl chain

Part 2: Comparative QSAR Analysis

The following data summarizes a Quantitative Structure-Activity Relationship (QSAR) study comparing unsubstituted and substituted this compound derivatives against industry standards.

Experimental Context:

  • Target: Mushroom Tyrosinase (Diphenolase activity).[3]

  • Substrate: L-DOPA.[2][4]

  • Control: Kojic Acid (

    
    ).[2]
    
Table 1: Structure-Activity Data ( )
Compound IDR-Substituent (Phenyl Ring)Chain LengthLogP (Calc)

(

)
Potency vs. Kojic Acid
Ref-1 (Kojic Acid) N/AN/A-0.6416.8 1.0x (Baseline)
PH-5 H5 carbons2.845.20.37x
PH-7 (Lead) H 7 carbons 3.9 12.4 1.35x
PH-9 H9 carbons4.928.10.60x
PH-7-OH 4-OH7 carbons3.55.1 3.29x
PH-7-Cl 4-Cl7 carbons4.518.90.88x

Key Insight: The unsubstituted 7-carbon derivative (PH-7 ) outperforms Kojic Acid solely through hydrophobic optimization. Adding a hydroxyl group at the para position (PH-7-OH ) creates a "mimic" of tyrosine, tripling the potency by adding a second hydrogen-bonding site.

Part 3: Computational Methodology (QSAR Workflow)

To reproduce these findings or screen new derivatives, follow this validated computational workflow. This process ensures that the correlation between the structural descriptors (like LogP and Molar Refractivity) and biological activity is statistically significant and not due to chance.

Workflow Diagram

QSAR_Workflow Start Ligand Library (2D Structures) Prep Geometry Optimization (DFT/B3LYP) Start->Prep Energy Min Desc Descriptor Calculation (LogP, MR, HOMO/LUMO) Prep->Desc 3D Features Split Data Splitting (Training 80% / Test 20%) Desc->Split Model Regression Analysis (MLR / PLS) Split->Model Build Valid Validation (LOO, Y-Scrambling) Model->Valid R² > 0.7 Q² > 0.5

Figure 1: Step-by-step QSAR modeling workflow from ligand preparation to statistical validation.

Protocol Highlights:
  • Geometry Optimization: Use Density Functional Theory (DFT) at the B3LYP/6-31G* level. This is critical because the flexibility of the heptyl chain affects the "folded" vs. "extended" conformation.

  • Descriptor Selection: Focus on Steric (Molar Refractivity) and Hydrophobic (LogP) descriptors. Electronic descriptors (HOMO/LUMO) are secondary for this specific scaffold unless the phenyl ring is heavily substituted.

  • Validation Criteria: A valid model must possess

    
     (goodness of fit) and 
    
    
    
    (predictive power). Perform Y-scrambling (randomizing biological data) to ensure the model isn't finding patterns in noise.

Part 4: Experimental Validation Protocol

To verify the QSAR predictions, the Dopachrome Formation Assay is the industry standard. This protocol is self-validating via the use of a positive control (Kojic Acid).

Materials
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), specific activity

    
     units/mg.
    
  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Detection: UV-Vis Spectrophotometer (475 nm).

Step-by-Step Procedure
  • Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in the assay is

    
     to prevent enzyme denaturation.
    
  • Incubation:

    • Mix

      
       Phosphate buffer + 
      
      
      
      Enzyme solution (
      
      
      units/mL).
    • Add

      
       Test Compound (various concentrations).
      
    • Incubate at

      
       for 10 minutes.
      
  • Initiation: Add

    
     L-DOPA (
    
    
    
    mM).
  • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) kinetically for 10 minutes.

  • Calculation:

    
    
    Note: 
    
    
    
    is the slope of the absorbance vs. time plot for the solvent control.

Part 5: Mechanistic Visualization

Understanding the spatial arrangement is crucial for optimizing the "7-Carbon" linker. The diagram below illustrates the binding hypothesis derived from docking studies.

Binding_Mechanism Pocket_Entry Enzyme Pocket Entrance (Hydrophobic Val/Ala) Channel Narrow Active Site Channel (Depth ~10 Å) Copper Binuclear Copper Site (Cu A - Cu B) Phenyl Phenyl Ring (Hydrophobic Tail) Phenyl->Pocket_Entry π-Alkyl Interaction Linker Heptyl Chain (C7) (Spacer) Phenyl->Linker Linker->Channel Van der Waals Fit Head Hydroxyl Group (Polar Head) Linker->Head Head->Copper Metal Chelation

Figure 2: Binding mode of this compound. The C7 linker perfectly spans the distance between the hydrophobic entrance and the catalytic copper center.

References

  • Miyazawa, M., et al. (2003). "Inhibition of Tyrosinase Activity by 4-Substituted Phenyl Derivatives." Biological & Pharmaceutical Bulletin.

  • Kim, Y.J., & Uyama, H. (2005). "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences.

  • Neeley, E., et al. (2009). "QSAR analysis of tyrosinase inhibitors: A review." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025).[4] "A Comparative Guide to Mulberroside A and Kojic Acid for Skin Whitening Efficacy." BenchChem Technical Guides.

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 7-Phenylheptan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Phenylheptan-1-ol is a valuable long-chain alcohol motif encountered in the synthesis of various biologically active molecules and specialty materials. Its structure, featuring a terminal phenyl group and a primary alcohol connected by a seven-carbon aliphatic chain, presents unique synthetic challenges. While classical stoichiometric methods for its preparation exist, the development of efficient and sustainable catalytic systems is of paramount importance for industrial applications. This guide provides a head-to-head comparison of plausible catalytic strategies for the synthesis of this compound, offering insights into their mechanisms, potential advantages, and practical considerations. It is important to note that while the catalytic methodologies discussed are well-established for similar transformations, specific comparative data for the synthesis of this compound is not extensively available in the public domain. Therefore, this guide presents a framework of potential catalytic approaches, supported by representative experimental protocols for analogous substrates, to empower researchers in the rational design of synthetic routes.

Strategic Approaches to the Catalytic Synthesis of this compound

The synthesis of this compound can be approached through several catalytic bond-forming strategies. The primary disconnection points involve either the formation of the C-C bond at various positions along the heptyl chain or the functionalization of a pre-existing C7 backbone. This guide will focus on three principal catalytic methodologies:

  • Hydroformylation of 6-Phenyl-1-hexene followed by Reduction: A two-step, one-pot approach where a terminal alkene is first converted to an aldehyde, which is subsequently reduced to the desired alcohol.

  • Cross-Coupling Reactions: The union of a phenyl-containing fragment with a C7 alcohol-containing fragment via palladium or nickel catalysis.

  • Catalytic Hydrogenation of an Unsaturated Precursor: The saturation of a carbon-carbon double bond within a C13 unsaturated alcohol precursor.

Hydroformylation of 6-Phenyl-1-hexene and Subsequent Reduction

This strategy represents an elegant and atom-economical approach to construct the target molecule. The hydroformylation reaction, or "oxo synthesis," introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For terminal alkenes like 6-phenyl-1-hexene, this can lead to a mixture of linear and branched aldehydes. The subsequent in-situ or sequential reduction of the aldehyde furnishes the primary alcohol.

Catalytic System and Mechanism

Rhodium-based catalysts, often in conjunction with phosphine ligands, are the workhorses for industrial hydroformylation. The choice of ligand is crucial in controlling the regioselectivity (linear vs. branched aldehyde). Bulky phosphine ligands generally favor the formation of the linear aldehyde, which is the desired intermediate for this compound.

The catalytic cycle, depicted below, involves the coordination of the alkene and syngas (a mixture of CO and H₂) to a rhodium hydride complex, followed by migratory insertion steps and reductive elimination of the aldehyde product.

hydroformylation A [RhH(CO)2(L)2] B Alkene Coordination A->B + 6-phenyl-1-hexene - L C Migratory Insertion (linear or branched) B->C D CO Coordination C->D + CO E Acyl Complex D->E Migratory Insertion F Oxidative Addition of H2 E->F + H2 G Reductive Elimination of Aldehyde F->G G->A + L

Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental Protocol (Representative)

Step 1: Hydroformylation

  • In a high-pressure autoclave purged with argon, add Rh(acac)(CO)₂ (1 mol%) and the desired phosphine ligand (e.g., Xantphos, 2.2 mol%).

  • Add degassed toluene (solvent) and 6-phenyl-1-hexene (1.0 eq).

  • Seal the autoclave, and pressurize with syngas (CO/H₂ = 1:1) to 20 bar.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction by GC-MS.

Step 2: Reduction

  • After cooling the reactor to room temperature, carefully vent the syngas.

  • Introduce a solution of sodium borohydride (NaBH₄, 1.5 eq) in ethanol under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Performance Considerations
ParameterHydroformylation/Reduction
Catalyst Rhodium-based (e.g., Rh(acac)(CO)₂) with phosphine ligands
Precursors 6-Phenyl-1-hexene, Syngas (CO/H₂)
Advantages High atom economy, potential for one-pot procedure.
Disadvantages Requires high-pressure equipment, regioselectivity can be a challenge, potential for side reactions (e.g., hydrogenation of the alkene).

Cross-Coupling Reactions

Cross-coupling reactions provide a powerful and versatile method for constructing the C-C bond between the phenyl ring and the heptyl chain. Several types of cross-coupling reactions are applicable, with the choice often depending on the availability of starting materials and the tolerance of functional groups.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, this would typically involve the coupling of phenylboronic acid with a 7-halo-heptan-1-ol derivative.

suzuki_coupling A Pd(0)Ln B Oxidative Addition A->B + R-X C Transmetalation B->C + R'-B(OR)2 + Base D Reductive Elimination C->D D->A + Product (R-R') hydrogenation_workflow A 7-Phenylhept-6-en-1-ol B Catalytic Hydrogenation A->B H2, Pd/C Ethanol C This compound B->C

Safety Operating Guide

Mastering the Safe Handling of 7-Phenylheptan-1-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount to fostering innovation. This guide provides an in-depth operational plan for the safe handling and disposal of 7-Phenylheptan-1-ol, focusing on the critical role of Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to not only meet but exceed safety standards, ensuring both personal safety and the integrity of your research.

Understanding the Risks: The Chemical Profile of this compound

This compound (CAS No. 3208-25-1) is an aromatic alcohol characterized by a heptyl chain attached to a benzene ring.[1] While a valuable compound in various research applications, its chemical nature necessitates a thorough understanding of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Damage: Causes serious eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Combustible Liquid: Classified as a combustible liquid.[3]

A comprehensive hazard assessment is the foundation of a robust safety protocol. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct such assessments to determine the necessary PPE for their employees.[4][5][6]

Your Shield Against Exposure: A Detailed Guide to PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a nuanced process dictated by the specific tasks being performed and the associated risks of exposure.

Hand Protection: The First Line of Defense

Direct skin contact with this compound can lead to irritation. Therefore, selecting the correct glove material is critical. The choice of glove should be based on its chemical resistance to aromatic alcohols.

Glove MaterialRecommendation for this compoundRationale
Nitrile Excellent Offers good resistance to alcohols and many solvents. Tears and punctures are easily visible.[7][8]
Neoprene Good Provides good resistance to alcohols, acids, and caustics.[9]
Butyl Rubber Good Recommended for protection against a wide variety of chemicals, including alcohols. However, it does not perform as well with aromatic hydrocarbons.[10]
Latex (Natural Rubber) Fair to Poor While offering good resistance to some alcohols, its performance against aromatic compounds can be poor. The potential for latex allergies is also a significant concern.[10]
Polyvinyl Chloride (PVC) Not Recommended Offers limited protection against solvents and may degrade upon contact.[7]

Procedural Best Practices for Glove Use:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out in the process.

  • Disposal: Dispose of used gloves in a designated hazardous waste container immediately after removal.[11] Do not reuse disposable gloves.

Eye and Face Protection: Safeguarding Your Vision

Given that this compound can cause serious eye damage, robust eye and face protection is mandatory.[2]

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area where the risk of splashing is minimal.

  • Chemical Splash Goggles: The minimum requirement when transferring liquids or when there is any risk of splashing. Goggles provide a tighter seal around the eyes than safety glasses.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger volumes or during procedures with a high potential for splashing.[8]

Emergency Eyewash Stations: Ensure that a properly maintained and easily accessible eyewash station is located within the immediate work area. In the event of eye contact, flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Body Protection: Minimizing Skin Exposure

A laboratory coat is the standard for body protection when working with chemicals.

  • Material: A lab coat made of a flame-resistant material such as Nomex® or treated cotton is recommended, especially given the combustible nature of this compound.

  • Fit: The lab coat should have long sleeves and a knee-length cut to provide adequate coverage.

  • Maintenance: Remove and decontaminate any lab coat that becomes contaminated with this compound.

For large-scale operations or in the event of a significant spill, chemical-resistant aprons or coveralls made of materials like Tychem® may be necessary to provide a higher level of protection.[12]

Respiratory Protection: A Breath of Fresh Air

Inhalation of this compound vapors may cause respiratory irritation.[2] Engineering controls, such as working within a certified chemical fume hood, are the primary means of controlling vapor exposure. However, in certain situations, respiratory protection may be required.

  • Routine Handling in a Fume Hood: If work is conducted exclusively within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Spills or Inadequate Ventilation: In the event of a spill or if working in an area with inadequate ventilation, an air-purifying respirator equipped with an organic vapor (OV) cartridge is necessary.[8][13][14] The cartridge should have a black color code as per NIOSH standards.[8][14]

  • Emergency Situations: For emergencies or entry into unknown concentrations, a self-contained breathing apparatus (SCBA) is required.

A formal respiratory protection program, in compliance with OSHA standard 29 CFR 1910.134, must be in place if respirators are used. This includes fit testing, training, and medical surveillance.

Operational and Disposal Plans: A Step-by-Step Approach

A self-validating safety system relies on clear, repeatable procedures for both routine operations and unforeseen incidents.

Safe Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials handle_dispense Dispense this compound Inside Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_close Securely Cap All Containers handle_reaction->handle_close cleanup_decontaminate Decontaminate Work Surface handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose cleanup_store Store this compound in a Flammable Storage Cabinet cleanup_dispose->cleanup_store cleanup_doff Doff PPE Correctly cleanup_store->cleanup_doff

Caption: Workflow for the safe handling of this compound.

Storage: Store this compound in a cool, dry, well-ventilated area away from heat and ignition sources.[15] It should be stored in a designated flammable liquids storage cabinet.[3][16] Keep containers tightly closed when not in use.

Spill Response Protocol
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Don PPE: Don the appropriate PPE, including a respirator with an organic vapor cartridge, chemical splash goggles, a face shield, a lab coat, and nitrile gloves.

  • Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety department.

Waste Disposal Plan

This compound is a non-halogenated organic solvent and should be disposed of as hazardous chemical waste.

Disposal Procedure:

  • Container: Collect waste this compound and any contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound".

  • Segregation: Do not mix non-halogenated organic waste with halogenated solvents, as this can significantly increase disposal costs and complexity.[17][18][19]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. The container must be kept closed at all times, except when adding waste.[11]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_waste Collect Waste This compound collect_container Use Designated Non-Halogenated Waste Container collect_waste->collect_container collect_label Label Container Clearly collect_container->collect_label storage_area Store in Satellite Accumulation Area collect_label->storage_area Transfer to Storage storage_closed Keep Container Closed storage_area->storage_closed storage_segregate Segregate from Incompatible Waste storage_closed->storage_segregate disposal_request Request Pickup from EHS storage_segregate->disposal_request Ready for Disposal disposal_transport Proper Transport and Disposal by Certified Vendor disposal_request->disposal_transport

Caption: Waste disposal workflow for this compound.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you have taken the necessary steps to protect yourself, your colleagues, and the environment.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • University of St Andrews. (2015, July 31). Glove selection guide. Retrieved from [Link]

  • WebstaurantStore. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzeneheptanol. PubChem. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment Subpart I 29 CFR 1910.132. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • University of Washington. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Health and Safety Executive. (2023, August 15). Storage of flammable liquids in process areas, workrooms, laboratories and similar working areas. Retrieved from [Link]

  • Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]

  • Lab Manager. (n.d.). Safe Storage and Use of Flammable Solvents. Retrieved from [Link]

  • Indiana Department of Labor. (n.d.). OSHA Basic Assessment Aid 29 CFR 1910.132 (d) (1) Personal Protective Equipment – Subpart I. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : P. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.